molecular formula C22H18F2K4N2O10 B13438296 5,5i difluoro Bapta(K+ Salt)

5,5i difluoro Bapta(K+ Salt)

Cat. No.: B13438296
M. Wt: 664.8 g/mol
InChI Key: XBUXXFVULDFAOM-UHFFFAOYSA-J
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Description

5,5i difluoro Bapta(K+ Salt) is a useful research compound. Its molecular formula is C22H18F2K4N2O10 and its molecular weight is 664.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5i difluoro Bapta(K+ Salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5i difluoro Bapta(K+ Salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H18F2K4N2O10

Molecular Weight

664.8 g/mol

IUPAC Name

tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-fluorophenoxy]ethoxy]-N-(carboxylatomethyl)-4-fluoroanilino]acetate

InChI

InChI=1S/C22H22F2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4

InChI Key

XBUXXFVULDFAOM-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=C(C=C1F)OCCOC2=C(C=CC(=C2)F)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

Foundational & Exploratory

5,5'-difluoro BAPTA potassium salt dissociation constant (Kd)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5,5'-difluoro BAPTA potassium salt dissociation constant (Kd) Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Electrophysiologists[1]

Physicochemical Profiling, Kd Determination, and Intracellular Applications[1]

Executive Summary: The "Medium Affinity" Niche

In the landscape of intracellular calcium buffering, 5,5'-difluoro BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, 5,5'-difluoro derivative) occupies a critical "medium-affinity" niche.[1] While the parent compound BAPTA (Kd ~160 nM) is the gold standard for clamping calcium at resting physiological levels, and low-affinity derivatives like 5,5'-dibromo BAPTA (Kd ~1.6 µM) are used to buffer pathological loads, 5,5'-difluoro BAPTA exhibits a dissociation constant (Kd) of approximately 600–635 nM .[1][2]

This specific affinity makes it the reagent of choice for experiments requiring the maintenance of elevated basal calcium levels without saturating the buffer, or for "soft clamping" where rapid transients are blunted but not abolished.[1] This guide details the physicochemical properties of the potassium salt form—preferred for maintaining intracellular ionic homeostasis—and provides a self-validating protocol for determining its Kd in your specific experimental buffer.[1]

Physicochemical Profile & Comparative Metrics

The utility of 5,5'-difluoro BAPTA is defined by its thermodynamic stability constants relative to other chelators.[1] The potassium salt form (typically tetrapotassium) is highly water-soluble and distinct from the membrane-permeant AM ester form.[1]

Table 1: Comparative Dissociation Constants (Kd)

Values are approximate and dependent on ionic strength (I), pH, and Temperature (T).[1]

Chelator VariantKd (Ca²⁺) @ 22°C, pH 7.2Affinity ClassPrimary Application
5,5'-Dimethyl BAPTA ~40 nMHighTotal Ca²⁺ suppression; "Zero" Ca²⁺ calibration.[1]
BAPTA ~160 nMHigh/StandardClamping at resting [Ca²⁺]i; Fast buffering.
5,5'-Difluoro BAPTA ~635 nM Medium Buffering elevated [Ca²⁺]i; 19F NMR probes.
5,5'-Dibromo BAPTA ~1.6 µMLowSpatiotemporal buffering; Pathological Ca²⁺ loads.[1]
EGTA ~150 nM (pH dependent)HighSlow buffering; Steady-state clamping (pH sensitive).[1]

Key Properties of the Potassium Salt:

  • Ionic Compatibility: The K⁺ salt is essential for patch-clamp internal solutions to mimic the high intracellular potassium concentration ([K⁺]i ~140 mM) without introducing non-physiological sodium loads.[1]

  • pH Insensitivity: Like the parent BAPTA, the 5,5'-difluoro derivative's Ca²⁺ affinity is relatively insensitive to pH changes between 7.0 and 7.4, unlike EGTA, which is highly pH-dependent.[1]

  • Selectivity: High selectivity for Ca²⁺ over Mg²⁺ (Kd for Mg²⁺ is typically in the millimolar range), preventing interference from physiological magnesium levels.[1]

Self-Validating Protocol: Empirical Kd Determination

Scientific Integrity Note: Relying on literature Kd values is a common source of experimental error.[1] Kd is sensitive to ionic strength and temperature.[1] You must validate the Kd in your specific experimental buffer.

Method: UV Spectrophotometric Titration

This protocol utilizes the spectral shift of the BAPTA chromophore upon calcium binding.[1]

Reagents:

  • Chelator Stock: 10 mM 5,5'-difluoro BAPTA K⁺ salt in dH₂O.[1]

  • Experimental Buffer: The exact buffer used in your physiology experiments (e.g., 130 mM K-Gluconate, 10 mM HEPES, pH 7.2).[1] Do not add EGTA or Ca²⁺ yet.

  • Standard CaCl₂: 100 mM or 1 M standard solution (commercially certified).[1]

Workflow:

  • Baseline Scan: Prepare a 50 µM solution of the chelator in your Experimental Buffer (2 mL volume).[1] Scan absorbance from 220 nm to 350 nm.[1] Note the isosbestic point and the peak absorbance (typically ~250-260 nm region).[1]

  • Zero Calcium (Free Form): Ensure the solution is calcium-free. If necessary, add a trace amount of polystyrene beads (Chelex) or a high-affinity scavenger to confirm the "zero" spectrum, then remove.[1] Record Absorbance (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • Saturation (Bound Form): Add excess CaCl₂ (e.g., final concentration 5 mM) to saturate the chelator.[1] Record Absorbance (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).
    
  • Titration: In a fresh cuvette, titrate aliquots of CaCl₂ into the 50 µM chelator solution. After each addition, record the absorbance (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) at the wavelength of maximal change.
    

Calculation: The free calcium concentration ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 is known from the added standard (accounting for binding). The Kd is calculated using the linear transformation of the Hill equation:

ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">



Plot ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 vs. 

. The x-intercept is ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

.
Visualizing the Workflow

The following diagram illustrates the logic flow for preparing and validating the chelator solution for electrophysiology.

G Start Start: Experimental Design DefineReq Define [Ca2+] Buffering Needs (Resting vs. Elevated) Start->DefineReq SelectChelator Select 5,5'-Difluoro BAPTA (Target Kd ~635 nM) DefineReq->SelectChelator PrepBuffer Prepare Intracellular Buffer (e.g., K-Gluconate, pH 7.2) SelectChelator->PrepBuffer Titration Perform UV Titration (Verify Kd in Buffer) PrepBuffer->Titration CalcKd Calculate Kd via Hill Plot Titration->CalcKd Decision Is Kd within 10% of Target? CalcKd->Decision Adjust Adjust Buffer Ionic Strength or Temperature Decision->Adjust No Finalize Finalize Pipette Solution (Add CaCl2 for calculated [Ca2+]free) Decision->Finalize Yes Adjust->Titration

Caption: Logic flow for selecting, verifying, and preparing 5,5'-difluoro BAPTA solutions for physiological assays.

Application Guide: Patch Clamp & Imaging
A. Patch Clamp (Whole-Cell Configuration)

When using 5,5'-difluoro BAPTA in the pipette solution, the goal is often to "clamp" calcium at a specific concentration while allowing for some local signaling flexibility.[1]

  • Preparation: Dissolve the tetrapotassium salt directly into the internal solution.

  • Osmolarity Check: The salt contributes to osmolarity. 10 mM of the K4-salt adds ~50 mOsm.[1] You must reduce the K-Gluconate or KCl concentration accordingly to maintain ~290 mOsm.[1]

  • The "Soft Clamp": Unlike EGTA (slow) or BAPTA (fast/high affinity), 5,5'-difluoro BAPTA allows for the resolution of larger calcium microdomains near channel mouths due to its lower affinity, preventing the "tunneling" effect seen with high-affinity buffers.[1]

B. 19F NMR Spectroscopy

A unique advantage of the fluoro-derivative is its utility in 19F NMR .[1]

  • Mechanism: The fluorine atoms experience a chemical shift upon calcium binding.[1]

  • Utility: This allows for the non-invasive measurement of free calcium concentration in bulk tissue or cell suspensions, as the ratio of the "free" and "bound" fluorine peaks provides a direct readout of ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     independent of dye bleaching or sequestration.
    
References
  • Pethig, R., et al. (1989).[1][3] "On the dissociation constants of BAPTA-type calcium buffers." Cell Calcium, 10(7), 491-498.[1][3]

  • Biotium. (n.d.).[1] "5,5'-Difluoro BAPTA, Tetrapotassium Salt Product Information." Biotium Product Sheets.

  • Harrison, S. M., & Bers, D. M. (1987).[1] "The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA."[1] Biochimica et Biophysica Acta (BBA), 925(2), 133-143.[1]

  • Thermo Fisher Scientific. (n.d.).[1] "Calcium Regulation Reagents - Technical Guide." Molecular Probes Handbook.

Sources

Calcium binding affinity of 5,5-difluoro BAPTA K+ salt

Technical Guide: Calcium Binding Affinity & Applications of 5,5'-Difluoro BAPTA Salt[1][2][3]

Executive Summary

5,5'-Difluoro BAPTA (1,2-bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-performance calcium chelator derived from the parent molecule BAPTA.[2] While standard BAPTA is the gold standard for buffering calcium in the 100–200 nM range, physiological events often drive cytosolic calcium (



1

At these concentrations, standard BAPTA becomes saturated and loses buffering capacity.[1] The 5,5'-Difluoro derivative solves this by introducing electron-withdrawing fluorine atoms, which lower the basicity of the chelating nitrogen atoms.[1][3] This results in a reduced affinity (higher

~635 nM13

The Potassium (


) Salt13

Chemical Physics of Affinity

To utilize this chelator effectively, one must understand the structure-activity relationship driving its dissociation constant (

1
The Fluorine Effect

The binding pocket of BAPTA-like molecules relies on the donation of lone-pair electrons from two central nitrogen atoms and four carboxylate groups to the

1
  • Standard BAPTA: The nitrogen atoms are electron-rich, creating a tight bond (

    
     nM).[1][3]
    
  • 5,5'-Difluoro BAPTA: Fluorine is highly electronegative.[1][3] When substituted at the 5,5' positions of the aromatic rings, it exerts an inductive withdrawal (-I effect) on the ring system.[1] This pulls electron density away from the nitrogen atoms, stabilizing their lone pairs and making them less available for coordination.[1][3]

  • Result: The energy barrier for

    
     release is lowered, increasing the off-rate (
    
    
    ) and raising the
    
    
    .[1][3]
Comparative Affinity Table

The following table contrasts 5,5'-Difluoro BAPTA with related chelators under physiological conditions (pH 7.2, 22°C, 100 mM KCl).

ChelatorSubstituent Effect

(No

)

(1 mM

)
Primary Utility
5,5'-Dimethyl BAPTA Electron Donating~40 nM~150 nMBuffering resting levels to near-zero.[1]
BAPTA Neutral (Reference)~160 nM~700 nMGeneral buffering of resting

.
5,5'-Difluoro BAPTA Weak Withdrawal ~635 nM ~705 nM Buffering active signaling transients.
5,5'-Dibromo BAPTA Strong Withdrawal~1.6

M
> 2.0

M
Buffering pathological/high

loads.[1][3]

Critical Insight: Note that the affinity of 5,5'-Difluoro BAPTA is relatively insensitive to


 background (635 nM vs 705 nM).[1][4] This magnesium insensitivity is a hallmark of BAPTA derivatives, distinguishing them from EGTA, which is heavily affected by pH and Mg.[1][3]

Experimental Methodology: Determination

Trustworthy data requires self-validating protocols. The following workflow describes how to determine the specific


1
Reagents & Setup
  • Chelator: 5,5'-Difluoro BAPTA Tetrapotassium Salt (dissolved to 10 mM stock in

    
    ).[1][3]
    
  • Zero Ca Buffer: 10 mM MOPS, 100 mM KCl, 10 mM EGTA, pH 7.20.[1][3]

  • High Ca Buffer: 10 mM MOPS, 100 mM KCl, 10 mM

    
    , pH 7.20.[1][3]
    
  • Instrument: UV-Vis Spectrophotometer (Quartz cuvette required).[1]

The Titration Protocol
  • Baseline (Free Chelator): Prepare a solution of 50

    
    M 5,5'-Difluoro BAPTA in Zero Ca Buffer . Scan absorbance from 220 nm to 350 nm. Record the peak (
    
    
    ), typically near 254 nm.[1][3]
  • Saturation (Ca-Bound): Prepare a solution of 50

    
    M 5,5'-Difluoro BAPTA in High Ca Buffer . Scan absorbance.[1][3] Note the shift and new peak (
    
    
    ), typically near 289 nm.[1]
  • Titration: Create precise free calcium concentrations (

    
    ) ranging from 0 to 10 
    
    
    M using the Calcium Calibration Buffer Kit method (mixing EGTA and Ca-EGTA buffers).[1] Add 50
    
    
    M chelator to each.
  • Measurement: Measure absorbance at two wavelengths: the isosbestic point (invariant) and the calcium-sensitive peak (289 nm).

Calculation Logic

Calculate the free calcium concentration using the Grynkiewicz equation adapted for single-wavelength absorbance (or ratio if using dual wavelength):

1

Where:

  • 
     is the absorbance of the sample.[1]
    
  • 
     is the absorbance of the Ca-free sample.[1]
    
  • 
     is the absorbance of the Ca-saturated sample.[1]
    
Visualization of Workflow

The following diagram outlines the logical flow for validating the chelator's affinity before experimental use.

Kd_Determinationcluster_buffersBuffer PreparationStartStart: 5,5'-Difluoro BAPTA K+ SaltPrepPrepare 10mM Stock(pH 7.2, 100mM KCl)Start->PrepZeroCaZero Ca Buffer(10mM EGTA)Prep->ZeroCaHighCaHigh Ca Buffer(10mM CaCl2)Prep->HighCaMixReciprocal Mixing(Create 0.1 - 10 µM Free Ca)ZeroCa->MixHighCa->MixMeasureUV-Vis Spec(Measure A289nm)Mix->MeasureCalcCalculate Kd(Grynkiewicz Eq)Measure->Calc

Figure 1: Step-by-step workflow for determining the dissociation constant (

Applications in Physiology: Patch Clamp

The most common application of 5,5'-Difluoro BAPTA K+ salt is in whole-cell patch clamp recording, where it is included in the pipette solution to buffer intracellular calcium.[1][3]

Why use the K+ Salt?

In whole-cell configuration, the pipette solution dialyzes the cytoplasm.[1][3]

  • Sodium (Na+) salts of BAPTA introduce unphysiological Na+ loads, potentially reversing the

    
     exchanger (NCX) or altering action potential thresholds.[1][3]
    
  • Potassium (K+) salts mimic the natural cytosolic cation environment (~140 mM K+), maintaining physiological electrochemical gradients.[1][3]

Buffering Capacity & "Clamping"

Unlike EGTA, which has a slow on-rate (


113
  • Low Concentration (0.1 - 0.5 mM): Allows local calcium domains to form; does not block fast transmitter release.[1]

  • High Concentration (10 - 20 mM): "Clamps" calcium globally and locally.[1] Used to silence calcium-dependent currents (e.g.,

    
    ).[1][3]
    
Calculating Free Calcium in Pipette Solution

To set a specific resting

1

Example Recipe for


 nM:
  • Buffer: 10 mM 5,5'-Difluoro BAPTA (

    
     salt).
    
  • Target: 500 nM Free Ca.

  • Required Total

    
    :  ~4.4 mM (Calculated based on 
    
    
    nM).[1]
  • Background: 130 mM K-Gluconate, 10 mM HEPES, pH 7.2.[1][3]

Troubleshooting & Quality Control

Solubility Issues

The tetrapotassium salt is highly hygroscopic.[1]

  • Symptom: Clumping or difficulty dissolving.[1][3]

  • Solution: Store desiccated at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation. Dissolve in water first to create a concentrated stock (e.g., 100 mM) before adding to ionic buffers, as high ionic strength can sometimes slow dissolution.[1][3]

pH Sensitivity

While BAPTA is less pH-sensitive than EGTA, the

13
  • Rule: Ensure your experimental pH matches the pH at which the

    
     was determined (usually 7.2). A drop to pH 6.8 (ischemic conditions) will increase the 
    
    
    (lower affinity).[1]
Experimental Artifacts
  • False Negatives: If using 5,5'-Difluoro BAPTA to block a process, ensure the concentration is sufficient (>5 mM) to outcompete endogenous buffers.[1][3]

  • Spectral Interference: If performing simultaneous fluorescence imaging (e.g., Fura-2), be aware that high concentrations of BAPTA derivatives can absorb UV light, potentially acting as an inner filter, though 5,5'-Difluoro BAPTA is generally non-fluorescent.[1][3]

Visualizing the Buffering Landscape

The diagram below illustrates where 5,5'-Difluoro BAPTA fits in the spectrum of calcium regulation, highlighting its specific niche between "Resting" and "Pathological" calcium levels.

Buffering_LandscapeRestingResting Ca2+(50 - 100 nM)BAPTAStandard BAPTA(Kd ~160 nM)Saturates HereResting->BAPTAControlsSignalingActive Signaling(500 nM - 2 µM)Difluoro5,5'-Difluoro BAPTA(Kd ~635 nM)Optimal BufferSignaling->DifluoroControlsOverloadPathological Overload(> 5 µM)Dibromo5,5'-Dibromo BAPTA(Kd ~1.6 µM)Low AffinityOverload->DibromoControlsBAPTA->DifluoroFluorine Substitution(Reduces Affinity)Difluoro->DibromoBromine Substitution(Further Reduces Affinity)

Figure 2: The Calcium Buffering Landscape. 5,5'-Difluoro BAPTA occupies the critical "Active Signaling" window where standard BAPTA fails due to saturation.[1]

References

  • Thermo Fisher Scientific. (n.d.).[1][3] Table 19.7: Ca2+ affinities of BAPTA chelators. Molecular Probes User Manual.[1][3] Link

  • Pethig, R., et al. (1989).[1][3] On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium, 10(7), 491-498.[1][3] (Foundational study on BAPTA derivative affinities).

  • Biotium. (n.d.).[1][3][2] 5,5'-Difluoro BAPTA, Tetrapotassium Salt Product Sheet.[1][4][3]Link[1][3]

  • Tsien, R. Y. (1980).[1][3][5] New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures.[1] Biochemistry, 19(11), 2396-2404.[1] Link

  • Neher, E. (1998).[1][3] Usefulness and limitations of linear approximations to the buffering of intracellular calcium.[1][3] Cell Calcium, 24(5-6), 345-357.[1][3] (Core theory for patch clamp buffering).

Part 1: Chemical Architecture and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Chemical Structure and Properties of 5,5'-Difluoro BAPTA

Executive Summary

5,5'-Difluoro BAPTA (1,2-bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) represents a critical evolution in the BAPTA family of calcium chelators. By introducing electron-withdrawing fluorine atoms at the 5,5' positions of the aromatic rings, the molecule achieves two distinct physicochemical advantages over its parent compound: a reduced affinity for calcium (


 ~600–700 nM vs. ~160 nM for BAPTA) and high sensitivity as a 

NMR probe.

This guide details the structural thermodynamics, spectroscopic properties, and experimental protocols for utilizing 5,5'-Difluoro BAPTA in quantitative intracellular calcium (


) analysis.

Structural Determinants of Affinity

The core structure of BAPTA is modeled after EGTA but replaces the methylene backbone with aromatic rings to increase selectivity for


 over 

and reduce pH sensitivity.[1]

In 5,5'-Difluoro BAPTA , the substitution of hydrogen with fluorine (a highly electronegative halogen) on the aromatic rings alters the electron density of the nitrogen donors involved in chelation.

  • Inductive Effect: The fluorine atoms exert an inductive withdrawal of electron density from the aniline nitrogens.

  • Result: This lowers the basicity of the nitrogen lone pairs, thereby weakening the metal-ligand coordinate bond.

  • Thermodynamic Consequence: The dissociation constant (

    
    ) increases from ~160 nM (BAPTA) to ~635 nM (5,5'-Difluoro BAPTA). This shift is advantageous for measuring calcium in cells with higher resting levels or during high-amplitude transients, preventing "saturation blinding" common with high-affinity buffers.
    
Solubility and Stability[2]
  • Salt Form (

    
     Salt):  Highly water-soluble; cell-impermeant. Used for calibration buffers or microinjection.
    
  • AM Ester Form: Acetoxymethyl ester derivative; hydrophobic and cell-permeant.[2] Once intracellular, ubiquitous esterases cleave the AM groups, trapping the anionic chelator within the cytosol.

Table 1: Physicochemical Comparison

PropertyBAPTA (Parent)5,5'-Difluoro BAPTA
Molecular Weight (Free Acid) 476.4 g/mol ~512.4 g/mol

(

) @ 22°C
~160 nM~635 nM (0.64 µM)

(

)
> 10 mM> 10 mM (High Selectivity)
NMR Active Nucleus

,


(High Sensitivity)
Spectral Shift (

bound)
UV shift~0.8 – 1.0 ppm (

)
Exchange Regime N/A (Optical)Slow Exchange (Distinct Peaks)

Part 2: NMR Spectroscopic Applications

The primary utility of 5,5'-Difluoro BAPTA lies in


 NMR spectroscopy . Unlike fluorescent indicators which provide a weighted average signal (fast exchange), 5,5'-Difluoro BAPTA typically operates in the slow exchange regime  on the NMR timescale.
The Slow Exchange Advantage

In the slow exchange limit, the lifetime of the Ca-Chelator complex is longer than the reciprocal of the frequency difference between the free and bound states.

  • Observation: Two distinct resonances are observed in the NMR spectrum: one for the free chelator (

    
    ) and one for the calcium-bound complex (
    
    
    
    ).[3]
  • Quantification: The concentration of free calcium is determined ratiometrically by the integrals (areas) of these two peaks, independent of dye concentration, path length, or leakage.

Equation 1: Ratiometric Calcium Determination



Chemical Shift Mechanism

Upon binding calcium, the conformation of the BAPTA backbone twists, altering the magnetic environment of the fluorine nuclei. This results in an upfield shift (typically ~0.8 to 1.0 ppm) of the


 signal.[4]

NMR_Mechanism cluster_logic Slow Exchange Regime Free Free 5,5'-Difluoro BAPTA (Cytosolic) Complex Ca-BAPTA Complex (Bound State) Free->Complex + Ca2+ (Binding) NMR_Signal 19F NMR Spectrum (Output) Free->NMR_Signal Peak A (Chemical Shift δ1) Ca Free Ca2+ Complex->Free Dissociation (Kd ~635 nM) Complex->NMR_Signal Peak B (Chemical Shift δ2) Δδ ≈ 0.8 ppm

Figure 1: Mechanism of


 NMR Signal Generation. The slow exchange rate allows the resolution of two distinct peaks, enabling direct ratiometric quantification.

Part 3: Experimental Protocols

Cell Loading with 5,5'-Difluoro BAPTA-AM

Objective: Non-invasive loading of the chelator into intact cells for cytosolic calcium monitoring.

Reagents:

  • 5,5'-Difluoro BAPTA-AM (dissolved in anhydrous DMSO to 10 mM stock).

  • Pluronic F-127 (20% w/v in DMSO) – Dispersing agent.

  • Physiological Saline Solution (PSS) or Culture Media (Serum-free).

Step-by-Step Workflow:

  • Preparation of Loading Solution:

    • Mix 5 µL of 10 mM BAPTA-AM stock with 5 µL of 20% Pluronic F-127. Vortex vigorously.

    • Dilute this mixture into 5 mL of serum-free media/PSS to achieve a final concentration of ~10 µM.

    • Note: Serum proteins can bind the AM ester and reduce loading efficiency; serum-free is critical.

  • Incubation:

    • Incubate cells (e.g., perfused heart, cell suspension) in the loading solution for 30–60 minutes at room temperature (20–25°C).

    • Tip: Avoid 37°C if possible, as it may promote sequestration of the dye into organelles (compartmentalization).

  • Wash and De-esterification:

    • Remove loading solution. Wash cells 3x with fresh PSS containing 1-2% BSA (to scavenge extracellular AM ester).

    • Incubate in fresh PSS for an additional 20–30 minutes to allow complete intracellular hydrolysis of the AM esters.

  • Validation:

    • Verify hydrolysis by checking for the shift in spectral properties or lack of leakage.

In Situ Calibration (NMR)

To ensure the


 used in calculations reflects the intracellular environment (ionic strength, pH), an in situ calibration is recommended.
  • Baseline Scan: Acquire

    
     NMR spectrum of loaded cells to establish resting 
    
    
    
    .
  • Saturation (

    
    ):  Perfuse with PSS containing an ionophore (e.g., Ionomycin 5 µM) and high 
    
    
    
    (2–5 mM). The "Free" peak should disappear, transferring all area to the "Bound" peak.
  • Zero Calcium (

    
    ):  Perfuse with 
    
    
    
    -free PSS containing Ionomycin and EGTA (2 mM). The "Bound" peak should disappear.

Protocol_Workflow Stock Prepare Stock (DMSO + Pluronic F-127) Load Incubate Cells (30-60 min, Serum-Free) Stock->Load Dilute to 10-20 µM Wash Wash & Hydrolysis (20 min, allow de-esterification) Load->Wash Remove Extracellular Dye Acquire Acquire 19F NMR (Identify Free vs Bound Peaks) Wash->Acquire Place in Spectrometer Calc Calculate [Ca2+] Using Ratio of Integrals Acquire->Calc Apply Kd

Figure 2: Experimental Workflow for Cell Loading and Data Acquisition.

Part 4: Biological Applications and Case Studies

1. Intracellular Calcium in Perfused Hearts 5,5'-Difluoro BAPTA has been extensively used to measure


 in whole perfused hearts (e.g., ferret, rat).
  • Advantage: The

    
     signal penetrates tissue depth better than optical fluorescence, and the ratiometric nature eliminates artifacts from heart motion (beating).
    
  • Observation: Studies have shown a resting

    
     of ~104 nM, rising significantly during ischemia.[5]
    

2. Heavy Metal Interference Studies While highly selective for Ca over Mg, BAPTA derivatives can bind heavy metals like


.
  • Differentiation: The chemical shift induced by

    
     is often distinct from 
    
    
    
    , or the exchange rates differ (Zn complexes often have much slower dissociation rates), allowing NMR to distinguish between calcium and zinc signals in complex cytosolic environments.

References

  • Smith, G. A., et al. (1983).[6] Design of new calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Proceedings of the National Academy of Sciences, 80(23), 7178–7182.

  • Marban, E., et al. (1987). Intracellular free calcium concentration measured with 19F NMR spectroscopy in intact ferret hearts. Proceedings of the National Academy of Sciences, 84(16), 6005–6009.

  • Metcalfe, J. C., et al. (1985). 19F NMR measurements of intracellular free calcium concentrations in human erythrocytes. Cell Calcium, 6(1-2), 183-195.

  • Biotium. (n.d.). 5,5'-Difluoro BAPTA Product Information and Kd Data. Biotium Technical Support.

  • Pethig, R., et al. (1989). Zinc forms complexes with higher kinetical stability than calcium, 5-F-BAPTA as a good example.[7] Biochemical and Biophysical Research Communications, 165(2), 838-844.[7]

Sources

Navigating Intracellular Calcium Dynamics: A Comparative Analysis of 5,5'-difluoro BAPTA and BAPTA as Calcium Buffers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

This guide provides a detailed exploration of two critical tools in the study of intracellular calcium (Ca²⁺) signaling: BAPTA and its fluorinated derivative, 5,5'-difluoro BAPTA. We will delve into the fundamental principles of calcium buffering, compare the distinct properties of these two chelators, and provide actionable protocols for their application in research settings. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how to select and utilize these compounds to precisely control and measure intracellular Ca²⁺ dynamics.

The Central Role of Calcium Signaling and the Necessity of Buffering

Intracellular Ca²⁺ is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to muscle contraction and apoptosis. Cells maintain a steep electrochemical gradient, with cytosolic free Ca²⁺ concentrations at rest typically around 100 nM, while extracellular levels are in the millimolar range (1-2 mM). This gradient allows for rapid and localized Ca²⁺ transients, or "signals," in response to various stimuli.

The precise spatial and temporal control of these Ca²⁺ signals is paramount. To achieve this, cells employ a sophisticated system of endogenous Ca²⁺ buffers, including proteins like calmodulin and parvalbumin, as well as organelles such as the endoplasmic reticulum and mitochondria. These buffers bind free Ca²⁺, shaping the amplitude, duration, and spatial spread of Ca²⁺ signals.

In experimental contexts, synthetic Ca²⁺ chelators are indispensable tools for dissecting these complex signaling pathways. By introducing an exogenous buffer with known properties, researchers can clamp Ca²⁺ at specific concentrations, prevent Ca²⁺-dependent events, or measure resting and dynamic Ca²⁺ levels. The choice of the right chelator is critical and depends on the specific scientific question being addressed.

BAPTA: The Archetypal "Fast" Calcium Buffer

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a widely used Ca²⁺ chelator that has been a mainstay in cell biology for decades. Its popularity stems from several key characteristics:

  • High Selectivity for Ca²⁺: BAPTA exhibits a significant preference for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), which is present at much higher concentrations in the cytosol. This selectivity ensures that it primarily buffers Ca²⁺ without perturbing other ion-dependent processes.

  • Rapid Binding Kinetics: A defining feature of BAPTA is its fast on-rate for Ca²⁺ binding. Unlike the endogenous buffer calmodulin or the chelator EGTA, BAPTA's binding and dissociation rates are largely independent of pH in the physiological range (pH 6.5-7.5). This makes it an effective "fast buffer," capable of rapidly capturing Ca²⁺ ions as they enter the cytosol, thus preventing their interaction with downstream effectors.

  • pH Insensitivity: The carboxyl groups of BAPTA have a lower pKa compared to those of EGTA. Consequently, its affinity for Ca²⁺ is less sensitive to changes in intracellular pH, providing more consistent buffering under varying physiological conditions.

These properties make BAPTA an excellent choice for applications requiring the rapid suppression of Ca²⁺ transients to investigate the necessity of a Ca²⁺ signal for a particular cellular event.

5,5'-difluoro BAPTA: A Higher Affinity Variant for Precise Calcium Control

5,5'-difluoro BAPTA is a derivative of BAPTA where fluorine atoms are substituted at the 5 and 5' positions of the benzene rings. This modification has a profound impact on the molecule's electronic properties and, consequently, its Ca²⁺ binding affinity.

The electron-withdrawing nature of the fluorine atoms decreases the basicity of the aniline nitrogen atoms that are involved in Ca²⁺ coordination. This seemingly counterintuitive change ultimately results in a lower dissociation constant (Kd) for Ca²⁺, meaning it binds Ca²⁺ more tightly than its non-fluorinated counterpart.

The primary advantage of 5,5'-difluoro BAPTA lies in its higher affinity for Ca²⁺. This allows it to buffer Ca²⁺ to lower resting levels than BAPTA at equivalent concentrations. This is particularly useful in studies where it is necessary to investigate the cellular response to very low Ca²⁺ concentrations or to more effectively clamp Ca²⁺ near resting levels in the face of a strong influx.

Comparative Analysis: 5,5'-difluoro BAPTA vs. BAPTA

The choice between these two chelators hinges on the specific experimental requirements, particularly the desired level of Ca²⁺ buffering and the anticipated magnitude of the Ca²⁺ signal.

PropertyBAPTA5,5'-difluoro BAPTARationale for Difference
Dissociation Constant (Kd) for Ca²⁺ ~110 nM~270 nMThe electron-withdrawing fluorine atoms in 5,5'-difluoro BAPTA increase the acidity of the chelating carboxyl groups, leading to a stronger interaction with Ca²⁺ and thus a lower Kd.
Binding Kinetics FastFastBoth chelators share the same core structure, resulting in rapid on and off rates for Ca²⁺ binding.
pH Sensitivity Relatively insensitive in the physiological rangeRelatively insensitive in the physiological rangeThe core BAPTA structure is responsible for the relative pH insensitivity of Ca²⁺ binding.
Selectivity (Ca²⁺ vs. Mg²⁺) HighHighBoth molecules maintain a high degree of selectivity for Ca²⁺ over Mg²⁺.
Primary Application Rapidly buffering large Ca²⁺ transients.Clamping Ca²⁺ at very low resting levels; buffering moderate Ca²⁺ signals with high precision.The differing affinities dictate their optimal use cases.

This table summarizes the key distinctions and provides a clear framework for selecting the appropriate chelator for a given experiment.

Experimental Protocol: Characterization of Calcium Buffering Capacity in vitro

To empirically determine and compare the Ca²⁺ buffering capacity of BAPTA and 5,5'-difluoro BAPTA, a titration experiment using a Ca²⁺-sensitive fluorescent indicator can be performed. This protocol outlines a general procedure.

Materials:

  • BAPTA and 5,5'-difluoro BAPTA stock solutions (e.g., 10 mM in DMSO or aqueous buffer)

  • Calcium-sensitive fluorescent indicator (e.g., Fura-2, Indo-1)

  • Calcium chloride (CaCl₂) standard solution (e.g., 10 mM)

  • EGTA-buffered Ca²⁺ standards (for calibration)

  • pH-buffered experimental solution (e.g., MOPS or HEPES-based buffer, pH 7.2)

  • Fluorometer or fluorescence plate reader

Procedure:

  • Calibration Curve:

    • Prepare a series of Ca²⁺ standards with known free Ca²⁺ concentrations using a Ca²⁺-EGTA buffer system.

    • Add the chosen fluorescent indicator to each standard.

    • Measure the fluorescence intensity (or ratio for ratiometric dyes like Fura-2) for each standard to generate a calibration curve.

  • Titration of Chelators:

    • Prepare a solution containing the fluorescent indicator in the pH-buffered experimental solution.

    • Add a known concentration of BAPTA or 5,5'-difluoro BAPTA to the solution.

    • Incrementally add small, known volumes of the CaCl₂ standard solution.

    • After each addition, allow the solution to equilibrate and then measure the fluorescence.

  • Data Analysis:

    • Use the calibration curve to convert the measured fluorescence values into free Ca²⁺ concentrations.

    • Plot the free Ca²⁺ concentration as a function of the total Ca²⁺ added.

    • The resulting curve will show the buffering range of the chelator. The dissociation constant (Kd) can be calculated by fitting the data to a binding isotherm (e.g., the Hill equation).

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_cal Calibration cluster_tit Titration cluster_analysis Data Analysis prep_cal Prepare Ca2+ standards with EGTA buffer add_ind_cal Add indicator to Ca2+ standards prep_cal->add_ind_cal prep_chel Prepare BAPTA and 5,5'-difluoro BAPTA solutions add_chel Add chelator to indicator solution prep_chel->add_chel prep_ind Prepare fluorescent indicator solution prep_ind->add_chel measure_cal Measure fluorescence of standards add_ind_cal->measure_cal plot_cal Generate calibration curve measure_cal->plot_cal convert_fluo Convert fluorescence to [Ca2+] using calibration plot_cal->convert_fluo titrate_ca Incrementally add CaCl2 add_chel->titrate_ca measure_tit Measure fluorescence after each addition titrate_ca->measure_tit Equilibrate measure_tit->titrate_ca Repeat measure_tit->convert_fluo plot_data Plot [Ca2+] vs. total Ca2+ convert_fluo->plot_data fit_curve Fit data to binding isotherm to determine Kd plot_data->fit_curve

Caption: Workflow for in vitro characterization of chelator calcium buffering capacity.

Practical Considerations and Best Practices

  • Loading Cells: Both BAPTA and 5,5'-difluoro BAPTA are typically loaded into cells using their acetoxymethyl (AM) ester forms (BAPTA-AM, 5,5'-difluoro BAPTA-AM). These membrane-permeant versions are cleaved by intracellular esterases, trapping the active chelator in the cytosol. Incomplete de-esterification can lead to compartmentalization and inaccurate results.

  • Concentration Effects: The concentration of the exogenous buffer used will significantly impact the intracellular Ca²⁺ dynamics. It is crucial to use the lowest effective concentration to minimize off-target effects and cellular stress.

  • Combined Use with Indicators: When using these buffers in conjunction with Ca²⁺ indicators, it is important to consider their respective affinities and concentrations. The presence of a high-affinity buffer can compete with the indicator for Ca²⁺ binding, potentially altering the indicator's response.

  • Controls are Critical: Appropriate controls are essential for interpreting data. These may include cells loaded with the indicator alone, vehicle controls, and experiments designed to confirm that the observed effects are indeed due to Ca²⁺ buffering.

Conclusion: Making an Informed Choice

The selection between 5,5'-difluoro BAPTA and BAPTA is not a matter of one being universally "better" than the other. Instead, the optimal choice is dictated by the specific biological question at hand.

  • Choose BAPTA when: The primary goal is to rapidly buffer large and fast Ca²⁺ transients to determine the necessity of a Ca²⁺ signal for a downstream event.

  • Choose 5,5'-difluoro BAPTA when: The experimental aim is to clamp the intracellular Ca²⁺ concentration at a very low level or to precisely buffer smaller, more subtle Ca²⁺ fluctuations.

A thorough understanding of their distinct Ca²⁺ binding affinities, coupled with careful experimental design and appropriate controls, will enable researchers to effectively harness the power of these chelators to unravel the complexities of intracellular Ca²⁺ signaling.

References

  • Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry, 19(11), 2396–2404. [Link]

  • Pethig, R., Kuhn, M., Payne, R., Adler, E., Chen, T. H., & Jaffe, L. F. (1989). On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium, 10(8), 491–498. [Link]

An In-depth Technical Guide to 5,5'-Difluoro BAPTA Tetrapotassium Salt: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 5,5'-difluoro BAPTA tetrapotassium salt, a crucial tool for researchers and scientists in the fields of cell biology, neuroscience, and drug development. We will delve into its fundamental properties, explore its primary applications in calcium buffering and measurement, and provide detailed, field-proven protocols to ensure experimental success.

Core Concepts: Understanding BAPTA and its Significance

The regulation of intracellular calcium concentration ([Ca²⁺]i) is fundamental to a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis. To investigate these phenomena, scientists rely on tools that can precisely control and measure [Ca²⁺]i. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are a class of calcium chelators that have become indispensable for such studies.

Derived from EGTA, BAPTA exhibits a high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), a crucial feature given the high intracellular concentration of Mg²⁺.[1] A key advantage of BAPTA over older chelators like EGTA is its relative insensitivity to pH changes within the physiological range.[2] Furthermore, BAPTA's kinetics of Ca²⁺ binding and release are significantly faster than those of EGTA, making it more suitable for studying rapid calcium transients.[1]

Physicochemical Properties of 5,5'-Difluoro BAPTA Tetrapotassium Salt

The 5,5'-difluoro derivative of BAPTA possesses specific characteristics that make it particularly valuable for certain applications. The tetrapotassium salt form ensures high water solubility.

PropertyValueSource(s)
Molecular Weight 664.78 g/mol N/A
Molecular Formula C₂₂H₁₈F₂K₄N₂O₁₀N/A
CAS Number 152290-47-6N/A
Appearance White to off-white solid[3]
Solubility Soluble in water[3]
Storage Store at 4°C, desiccated and protected from light[3]
Calcium Dissociation Constant (Kd) ~635 nM (in the absence of Mg²⁺)[2]

Primary Application: A Superior Tool for ¹⁹F NMR-based Calcium Measurement

While fluorescent calcium indicators are widely used, they can be prone to issues like photobleaching, and their signals can be affected by cellular autofluorescence. 5,5'-difluoro BAPTA offers a powerful alternative through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

The fluorine atoms on the BAPTA backbone provide a distinct NMR signal. Upon chelation of Ca²⁺, the chemical environment of these fluorine atoms changes, resulting in a significant shift in their ¹⁹F NMR resonance.[5][6] This allows for the direct and quantitative measurement of both the free and Ca²⁺-bound forms of the chelator, from which the free intracellular calcium concentration can be precisely calculated.[6]

Causality Behind the Experimental Choice: Why ¹⁹F NMR with 5,5'-Difluoro BAPTA?
  • High Signal-to-Noise Ratio: The ¹⁹F nucleus has a high gyromagnetic ratio and is 100% naturally abundant, leading to strong NMR signals.

  • Minimal Background Interference: Biological systems have negligible endogenous fluorine, resulting in a clean background for ¹⁹F NMR measurements.[4]

  • Quantitative Accuracy: The distinct signals for the bound and unbound states allow for a ratiometric analysis, providing a more accurate quantification of [Ca²⁺]i compared to some intensity-based fluorescent dyes.[6]

  • Insensitivity to Environmental Factors: ¹⁹F NMR measurements are generally less susceptible to pH fluctuations and the presence of other ions compared to some fluorescent indicators.[6]

G cluster_0 Principle of ¹⁹F NMR Ca²⁺ Measurement Free_5,5'-DF_BAPTA Free 5,5'-Difluoro BAPTA Ca-Bound_5,5'-DF_BAPTA Ca²⁺-Bound 5,5'-Difluoro BAPTA Free_5,5'-DF_BAPTA->Ca-Bound_5,5'-DF_BAPTA + Ca²⁺ NMR_Spectra ¹⁹F NMR Spectrum Free_5,5'-DF_BAPTA->NMR_Spectra Distinct Resonance Peak Ca-Bound_5,5'-DF_BAPTA->Free_5,5'-DF_BAPTA - Ca²⁺ Ca-Bound_5,5'-DF_BAPTA->NMR_Spectra Shifted Resonance Peak

Caption: Principle of ¹⁹F NMR Ca²⁺ detection with 5,5'-difluoro BAPTA.

Experimental Protocols

Preparation of Calcium Buffers

Creating accurate calcium buffers is critical for calibrating calcium indicators and for in vitro experiments requiring a defined free Ca²⁺ concentration. The following protocol provides a general guideline. For precise applications, it is highly recommended to experimentally verify the free Ca²⁺ concentration using a calcium-selective electrode.[7]

Step-by-Step Methodology:

  • Prepare Stock Solutions:

    • 1 M CaCl₂ Solution: Dissolve high-purity CaCl₂ in deionized water.

    • 100 mM 5,5'-Difluoro BAPTA Tetrapotassium Salt Solution: Dissolve the salt in a suitable buffer (e.g., 100 mM KCl, 30 mM MOPS, pH 7.2).

  • Determine Free Ca²⁺ Concentration: Utilize a calcium buffer calculator program (e.g., MaxChelator) to determine the required volumes of your stock solutions to achieve the desired free Ca²⁺ concentration.[8] Input the known concentrations of your stocks, the desired final volume, and the relevant experimental conditions (pH, temperature, ionic strength).

  • Prepare the Buffer: In a clean vessel, combine the calculated volumes of the buffer solution, the 5,5'-difluoro BAPTA stock, and the CaCl₂ stock. Ensure thorough mixing.

  • Verification (Recommended): Use a calibrated calcium-selective electrode to confirm the free Ca²⁺ concentration of your prepared buffer.[7]

Causality and Self-Validation:

  • Purity of Reagents: The accuracy of your calcium buffer is highly dependent on the purity of the CaCl₂ and the chelator. Use the highest purity reagents available.[9]

  • pH and Temperature: The Ca²⁺ binding affinity of BAPTA derivatives can be influenced by pH and temperature.[10] Prepare and use your buffers at the same pH and temperature as your experiment.

  • Ionic Strength: The ionic strength of the solution can affect the activity of the ions and thus the apparent dissociation constant. Maintain a consistent ionic strength across your experiments.[10]

G cluster_1 Calcium Buffer Preparation Workflow Stock_Prep Prepare Stock Solutions (CaCl₂, BAPTA, Buffer) Calculation Calculate Component Volumes (e.g., using MaxChelator) Stock_Prep->Calculation Mixing Combine and Mix Components Calculation->Mixing Verification Verify Free [Ca²⁺] (Ca²⁺-Selective Electrode) Mixing->Verification

Caption: A streamlined workflow for preparing accurate calcium buffers.

Loading Cells with 5,5'-Difluoro BAPTA-AM for Intracellular Measurements

The tetrapotassium salt of 5,5'-difluoro BAPTA is membrane-impermeant.[11] To introduce the chelator into the cytoplasm of living cells, the acetoxymethyl (AM) ester form is used.[3] The lipophilic AM groups allow the molecule to cross the cell membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytoplasm.[12]

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve 5,5'-difluoro BAPTA-AM in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-10 mM.

  • Prepare Loading Buffer: Dilute the stock solution into a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration typically in the range of 1-10 µM. The addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.02%) can aid in the dispersion of the AM ester in the aqueous buffer.[2]

  • Cell Loading: Replace the cell culture medium with the loading buffer and incubate the cells for 30-60 minutes at 37°C. The optimal loading time and concentration may vary depending on the cell type and should be determined empirically.

  • Wash and De-esterification: After loading, wash the cells with fresh physiological buffer to remove extracellular dye. Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Proceed with Experiment: The cells are now loaded with 5,5'-difluoro BAPTA and are ready for ¹⁹F NMR analysis.

Causality and Self-Validation:

  • Incomplete De-esterification: Incomplete cleavage of the AM groups will result in a non-functional chelator and a lack of a calcium-sensitive ¹⁹F NMR signal. Ensure sufficient incubation time after washing. A simple test for AM ester degradation can be performed in a fluorometer.[13]

  • Cell Health: High concentrations of the AM ester or prolonged loading times can be toxic to cells. Monitor cell viability throughout the experiment.

  • Compartmentalization: In some cell types, AM esters can be sequestered into organelles. This can be assessed by microscopy if a fluorescent version of the indicator is available.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Inaccurate free Ca²⁺ concentration in prepared buffers. Impure reagents, incorrect pH or temperature, inaccurate stock solution concentrations.Use high-purity reagents. Verify the pH and temperature of your solutions. Accurately determine the concentration of your stock solutions. Experimentally verify the final free Ca²⁺ concentration with a selective electrode.[7][9]
Low ¹⁹F NMR signal from loaded cells. Inefficient cell loading, incomplete de-esterification, cell death.Optimize loading concentration and time. Increase the de-esterification period. Check cell viability.
Off-target effects observed. BAPTA can have effects independent of its calcium chelation properties.[14] Calcium indicators can act as buffers, altering cellular calcium dynamics.[15]Use the lowest effective concentration of the chelator. Perform control experiments with other chelators (e.g., EGTA) to distinguish between chelation-dependent and independent effects.[14] Be mindful of the buffering capacity of the introduced chelator and its potential impact on the signaling pathways under investigation.[15]

Conclusion

5,5'-difluoro BAPTA tetrapotassium salt is a powerful and versatile tool for the precise control and measurement of calcium ions in biological systems. Its high selectivity for calcium, relative insensitivity to pH, and unique properties for ¹⁹F NMR spectroscopy make it an invaluable asset for researchers. By understanding the principles behind its use and adhering to rigorous experimental protocols, scientists can leverage this compound to gain deeper insights into the intricate role of calcium in health and disease.

References

  • Interchim. (n.d.). BAPTA Ca2+ Indicators. Retrieved from [Link]

  • McGuigan, J. A., Lüthi, D., & Buri, A. (1991). Calcium buffer solutions and how to make them: A do it yourself guide. Canadian Journal of Physiology and Pharmacology, 69(11), 1733–1749.
  • McGuigan, J. A., Lüthi, D., & Buri, A. (1991). Calcium buffer solutions and how to make them: a do it yourself guide. Canadian journal of physiology and pharmacology, 69(11), 1733–1749.
  • LCGC International. (2002). Buffer Preparation — Hints, Tips and Common Errors. Retrieved from [Link]

  • Marban, E., Kitakaze, M., Kusuoka, H., Porterfield, J. K., Yue, D. T., & Chacko, V. P. (1990). Intracellular free calcium concentration measured with 19F NMR spectroscopy in intact ferret hearts.
  • Bers, D. M., Patton, C. W., & Nuccitelli, R. (2010). A practical guide to the preparation of Ca2+ buffers. Methods in cell biology, 99, 1–26.
  • Helmchen, F., Lütcke, H., & Marguet, A. (2010). A practical guide to the preparation of Ca2+ buffers. ResearchGate. Retrieved from [Link]

  • Virág, L., Varró, A., & Papp, J. G. (2000). Effect of the intracellular calcium concentration chelator BAPTA acetoxy-methylester on action potential duration in canine ventricular myocytes. ResearchGate. Retrieved from [Link]

  • McMahon, S. M., & Jackson, M. B. (2018). An Inconvenient Truth: Calcium Sensors Are Calcium Buffers. Neuron, 97(1), 26–29.
  • Girstmair, J., Puno, M. R., & Juen, M. A. (2021). Chemical synthesis and purification of a non-hydrolyzable CTP analog CTPγS. bioRxiv.
  • Lytton, J., & sniffing, M. (2024). Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells. PubMed.
  • Smith, G. A., Hesketh, R. T., Metcalfe, J. C., Feeney, J., & Morris, P. G. (1983). Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators.
  • Spandidos Publications. (2024). Elimination of intracellular Ca 2+ overload by BAPTA‑AM liposome nanoparticles: A promising treatment for acute pancreatitis.
  • Wang, Y., Zhang, Y., & Chen, Y. (2023). Intracellular calcium imaging for agonist screening. Biophysics Reports, 9(4), 317-324.
  • Millipore. (n.d.). BAPTA, Tetrasodium Salt. Retrieved from [Link]

  • MoBio. (2015, March 15). Measuring Intracellular Calcium with Fluo-4 Part 4 [Video]. YouTube. [Link]

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An In-Depth Technical Guide to Low-Affinity Calcium Chelators for Physiological Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Calcium and the Need for Precise Measurement

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of physiological processes, from muscle contraction and neurotransmitter release to gene transcription and apoptosis.[1] The ability of a single ion to orchestrate such diverse functions lies in the cell's sophisticated machinery for creating spatially and temporally complex Ca²⁺ signals. To dissect these intricate signaling pathways, researchers require tools that can accurately measure and manipulate intracellular Ca²⁺ concentrations without significantly perturbing the very events they seek to study. This is where low-affinity calcium chelators become indispensable.

While high-affinity indicators are suitable for measuring the low Ca²⁺ levels found in the cytosol of resting cells, they can become saturated during periods of high calcium influx, failing to accurately report the peak of a Ca²⁺ transient. Furthermore, high-affinity chelators can act as significant Ca²⁺ buffers, dampening the physiological signal.[2][3] Low-affinity chelators, in contrast, are designed to overcome these limitations. Their lower binding affinity for Ca²⁺ allows them to accurately measure the high concentrations of Ca²⁺ that occur within subcellular compartments or during intense cellular activity, providing a more faithful representation of the underlying biological events.[4]

This guide provides a comprehensive overview of low-affinity calcium chelators, detailing their properties, applications, and the practical considerations for their use in physiological research. It is intended for researchers, scientists, and drug development professionals who wish to leverage these powerful tools to unravel the complexities of calcium signaling.

Understanding the Key Properties of Calcium Chelators

The efficacy of a calcium chelator in a given experimental paradigm is determined by several key parameters. A thorough understanding of these properties is crucial for selecting the appropriate tool and for the accurate interpretation of experimental data.

Dissociation Constant (Kd): The Measure of Affinity

The dissociation constant (Kd) represents the concentration of Ca²⁺ at which half of the chelator molecules are bound to calcium. It is the primary indicator of a chelator's affinity. A higher Kd value signifies lower affinity. The choice of Kd is critical and should be matched to the expected Ca²⁺ concentration in the cellular compartment of interest to ensure the indicator is operating within its sensitive range.[3]

Binding Kinetics (kon and koff): The Speed of Interaction

The association rate constant (kon) and the dissociation rate constant (koff) describe how quickly a chelator binds and releases Ca²⁺, respectively.[4] These kinetic properties are paramount for resolving rapid calcium transients.[1] An ideal indicator for fast cellular events should possess rapid binding and unbinding rates to faithfully track the brief changes in Ca²⁺ concentration.[1]

The relationship between these parameters is defined by the equation: Kd = koff / kon .

Selectivity: Distinguishing Calcium from Other Ions

A crucial characteristic of any calcium chelator is its selectivity for Ca²⁺ over other divalent cations, particularly magnesium (Mg²⁺), which is present at much higher concentrations in the cell.[5] High selectivity minimizes interference from other ions, ensuring that the measured signal accurately reflects the Ca²⁺ concentration.[5]

Classes of Low-Affinity Calcium Chelators

Low-affinity calcium chelators can be broadly categorized into two main groups: non-fluorescent buffers and fluorescent indicators. Each class serves distinct experimental purposes.

Non-Fluorescent Low-Affinity Buffers: Manipulating Intracellular Calcium

Non-fluorescent buffers are primarily used to control or "clamp" intracellular Ca²⁺ concentrations at specific levels, allowing researchers to investigate the downstream consequences of defined calcium signals.

EGTA and its Derivatives

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) is a classical calcium chelator known for its high selectivity for Ca²⁺ over Mg²⁺.[5] While the parent molecule has a high affinity for calcium, derivatives with lower affinity have been synthesized. A key characteristic of EGTA is its relatively slow binding kinetics compared to other chelators like BAPTA.[5] This property can be either a limitation or an advantage depending on the experimental goal. For instance, its slower buffering can be useful when trying to avoid dampening very rapid, localized Ca²⁺ signals.

BAPTA and its Derivatives

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid) and its derivatives are another important class of calcium buffers. They are more selective for Ca²⁺ than EGTA and exhibit much faster binding and release kinetics, making them suitable for buffering rapid Ca²⁺ transients.[6] Furthermore, their metal binding is less sensitive to pH changes compared to EGTA.[6] Several BAPTA derivatives with intermediate and low affinities for Ca²⁺ are available, which have been instrumental in studying Ca²⁺ mobilization and buffering in various cell types.[6]

Fluorescent Low-Affinity Indicators: Visualizing Calcium Dynamics

Fluorescent indicators are indispensable for real-time monitoring of intracellular Ca²⁺ dynamics. These molecules exhibit a change in their fluorescent properties upon binding to Ca²⁺.

Single-Wavelength Indicators

These indicators show an increase in fluorescence intensity upon binding Ca²⁺. While convenient and often compatible with standard microscopy equipment, quantitative measurements can be challenging due to variations in dye loading, photobleaching, and cell thickness.[4] A common approach to mitigate these issues is to express the fluorescence change as a ratio of the fluorescence at a given time to the initial fluorescence (F/F₀).[4]

  • Fluo-4 and its Analogs: Fluo-4 is a widely used green fluorescent indicator.[4] While the standard Fluo-4 has a relatively high affinity, low-affinity versions are available that allow for the measurement of high Ca²⁺ concentrations before saturation.[4]

  • Rhod-5N: This is a red-emitting low-affinity indicator. However, studies have shown that it can be an unreliable monitor of both the amplitude and kinetics of Ca²⁺ transients in some systems.[7]

  • Mag-Fluo-4: In contrast to many other low-affinity indicators, Mag-Fluo-4 has been shown to track rapid Ca²⁺ transients with high kinetic fidelity, comparable to the reliable indicator furaptra.[7][8] It also offers a better signal-to-noise ratio.[7][8] However, its fluorescence is sensitive to Mg²⁺ concentrations, which can complicate the calibration of the Ca²⁺ signal.[7]

Ratiometric Indicators

Ratiometric indicators exhibit a shift in their excitation or emission spectrum upon Ca²⁺ binding. By measuring the ratio of fluorescence at two different wavelengths, researchers can obtain more accurate and quantitative measurements of Ca²⁺ concentration, as this method corrects for variations in dye concentration, photobleaching, and cell path length.[9]

  • Fura-2FF: This is a low-affinity analog of the popular ratiometric indicator Fura-2. Fura-2FF demonstrates high specificity for Ca²⁺, a wide dynamic range, and low pH sensitivity, making it an excellent choice for many imaging applications.[10]

  • Mag-Fura-2 (Furaptra): This indicator has a low affinity for Ca²⁺ and is also sensitive to Mg²⁺.[10] It has been shown to rapidly track Ca²⁺ transients.[8]

  • BTC: While BTC can be used for visible wavelength excitation, it has limitations, including a modest dynamic range, susceptibility to photodamage, and sensitivity to pH changes.[10] Interestingly, its spectral properties change differently upon binding to Zn²⁺ compared to Ca²⁺, suggesting its potential use as a fluorescent zinc indicator.[10]

Caged Calcium Compounds: Precisely Triggering Calcium Increases

Caged calcium compounds are photolabile chelators that, upon exposure to UV light, undergo a conformational change that dramatically reduces their affinity for Ca²⁺, leading to a rapid and localized increase in free calcium concentration.

  • Nitrophenyl-EGTA (NP-EGTA): This is a superior caged calcium reagent that exhibits high selectivity for Ca²⁺ and a remarkable 12,500-fold decrease in affinity upon photolysis.[6] This allows for the precise, light-induced elevation of intracellular Ca²⁺, enabling the study of the direct consequences of a calcium signal.[6]

Data Presentation: Comparison of Low-Affinity Calcium Indicators
IndicatorTypeKd for Ca²⁺ (µM)Excitation (nm)Emission (nm)Key Features & Considerations
Fura-2FF Ratiometric~6340/380510High specificity, wide dynamic range, low pH sensitivity.[10]
Mag-Fura-2 (Furaptra) Ratiometric~20340/380510Also sensitive to Mg²⁺.[10] Rapidly tracks Ca²⁺ transients.[8]
BTC Ratiometric~12~400~520Visible light excitation, but limited dynamic range and sensitive to pH and photodamage.[10] Can also be used as a Zn²⁺ indicator.[10]
Fluo-4 (low affinity variants) Single WavelengthVaries~494~516Widely used, but quantitative measurements can be challenging.[4]
Mag-Fluo-4 Single Wavelength~22~490~515Tracks rapid Ca²⁺ transients with high fidelity.[7][8] Sensitive to Mg²⁺.[7]
Rhod-5N Single Wavelength~320~550~575Red-emitting, but can be an unreliable reporter of Ca²⁺ dynamics.[7]

Note: The exact spectral properties and Kd values can vary depending on the experimental conditions (e.g., pH, ionic strength, temperature).

Experimental Protocols and Methodologies

Experimental Workflow: Measuring Intracellular Calcium Transients with a Low-Affinity Fluorescent Indicator

This protocol outlines the general steps for loading cells with a low-affinity fluorescent calcium indicator and measuring changes in intracellular Ca²⁺.

ExperimentalWorkflow cluster_prep Cell Preparation cluster_loading Indicator Loading cluster_imaging Imaging and Analysis prep_cells 1. Cell Culture Plate cells on a suitable imaging dish. prep_dye 2. Prepare Dye Solution Reconstitute the AM ester form of the indicator in DMSO. load_cells 3. Load Cells Incubate cells with the dye solution. prep_dye->load_cells wash_cells 4. Wash and De-esterify Wash cells to remove excess dye and allow for de-esterification. load_cells->wash_cells acquire_baseline 5. Acquire Baseline Image cells to establish a baseline fluorescence. wash_cells->acquire_baseline stimulate 6. Stimulate Cells Apply a stimulus to induce a Ca²⁺ response. acquire_baseline->stimulate acquire_response 7. Acquire Response Image the fluorescence changes during the response. stimulate->acquire_response analyze 8. Data Analysis Quantify the fluorescence changes (e.g., as F/F₀). acquire_response->analyze

Caption: Workflow for measuring intracellular Ca²⁺ with fluorescent indicators.

Detailed Steps:
  • Cell Preparation:

    • Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.

    • Ensure cells are healthy and at an appropriate confluency.

  • Indicator Loading (using AM esters):

    • Prepare a stock solution of the low-affinity indicator's acetoxymethyl (AM) ester form in anhydrous dimethyl sulfoxide (DMSO). AM esters are membrane-permeant, allowing the dye to enter the cell.[11]

    • Dilute the stock solution to the final working concentration in a physiological buffer (e.g., Hanks' Balanced Salt Solution). The optimal concentration needs to be determined empirically for each cell type and indicator to achieve adequate signal without causing cellular toxicity or excessive buffering.

    • Incubate the cells with the dye-containing solution for a specific period (typically 30-60 minutes) at an appropriate temperature (e.g., 37°C).

  • Washing and De-esterification:

    • Wash the cells with fresh buffer to remove the extracellular dye.

    • Incubate the cells for an additional period (e.g., 30 minutes) to allow intracellular esterases to cleave the AM groups, trapping the active, fluorescent form of the indicator inside the cell.[11]

  • Imaging:

    • Mount the dish or coverslip on a fluorescence microscope equipped with the appropriate excitation and emission filters for the chosen indicator.

    • Acquire a baseline fluorescence signal before applying a stimulus.

    • Introduce the stimulus (e.g., a neurotransmitter, growth factor, or electrical stimulation) and record the changes in fluorescence over time.

  • Data Analysis:

    • For single-wavelength indicators, the change in fluorescence is often expressed as a ratio of the fluorescence at a given time (F) to the initial baseline fluorescence (F₀), i.e., F/F₀.

    • For ratiometric indicators, the ratio of the fluorescence intensities at the two wavelengths is calculated and can be calibrated to determine the absolute Ca²⁺ concentration.

Experimental Protocol: Using Caged Calcium to Induce a Localized Calcium Increase

This protocol describes the use of a caged calcium compound like NP-EGTA to study the effects of a rapid, localized increase in intracellular Ca²⁺.

CagedCalciumWorkflow cluster_loading Loading Chelator and Indicator cluster_photolysis Photolysis and Measurement cluster_analysis Analysis load_caged 1. Introduce Caged Compound Load cells with NP-EGTA (e.g., via patch pipette). load_indicator 2. Co-load Fluorescent Indicator Include a fluorescent Ca²⁺ indicator to monitor the change. target_roi 3. Target Region of Interest Focus a UV light source on a specific subcellular region. load_indicator->target_roi photolyze 4. UV Flash Photolysis Deliver a brief pulse of UV light to uncage the Ca²⁺. target_roi->photolyze measure_response 5. Measure Physiological Response Simultaneously record the Ca²⁺ signal and the cellular response. photolyze->measure_response correlate 6. Correlate Signals Analyze the temporal relationship between the Ca²⁺ increase and the physiological event. measure_response->correlate

Caption: Workflow for using caged calcium compounds.

Detailed Steps:
  • Loading the Caged Compound and a Reporter:

    • The caged calcium compound (e.g., NP-EGTA) is typically loaded into the cell via a patch pipette during whole-cell electrophysiological recordings. This allows for precise control over the intracellular concentration.

    • A fluorescent calcium indicator is often co-loaded to visualize the resulting Ca²⁺ transient.

  • Photolysis:

    • A focused UV light source (e.g., a laser or a flash lamp) is directed to a specific region of interest within the cell.

    • A brief pulse of UV light is delivered to photolyze the caged compound, causing a rapid release of Ca²⁺.

  • Measurement and Analysis:

    • The physiological response of interest (e.g., a change in membrane current, exocytosis, or cytoskeletal rearrangement) is recorded simultaneously with the fluorescence signal from the Ca²⁺ indicator.

    • The temporal correlation between the induced Ca²⁺ increase and the physiological event provides strong evidence for a causal relationship.

Causality and Self-Validation in Experimental Design

The trustworthiness of data generated using calcium chelators hinges on a self-validating experimental design. This involves a series of controls and considerations to ensure that the observed effects are indeed due to the changes in Ca²⁺ and not artifacts of the experimental manipulation.

The Causality Chain: Linking Chelator Properties to Experimental Outcomes

CausalityChain chelator Chelator Properties (Kd, kon, koff, Selectivity) perturbation Ca²⁺ Signal Perturbation (Buffering, Altered Kinetics) chelator->perturbation loading Experimental Conditions (Concentration, Loading Time, Temperature) loading->perturbation outcome Observed Physiological Outcome perturbation->outcome interpretation Interpretation of Results outcome->interpretation

Caption: The influence of chelator properties on experimental interpretation.

  • Choice of Chelator: The selection of a chelator with appropriate Kd and kinetics is the first critical step. Using a chelator that is too slow may miss rapid events, while one with too high an affinity may buffer the signal into oblivion.

  • Concentration Matters: The concentration of the exogenous chelator must be carefully considered. High concentrations can overwhelm the endogenous Ca²⁺ buffering systems and significantly alter the natural Ca²⁺ dynamics.[3] It is advisable to use the lowest concentration that provides an adequate signal-to-noise ratio.

  • Controls are Key:

    • No-Dye Control: Perform experiments on cells that have undergone the same loading procedure but without the chelator to control for any effects of the loading process itself.

    • Multiple Indicators: If possible, confirm key findings with a second, structurally different indicator with similar properties to rule out off-target effects of a particular dye.

    • Buffering Controls: When using non-fluorescent buffers, it is crucial to demonstrate that the observed effects are specifically due to the chelation of Ca²⁺. This can be done by using a buffer with a different affinity or by showing that a structurally similar but non-chelating molecule has no effect.

Conclusion: The Power and Precision of Low-Affinity Calcium Chelators

Low-affinity calcium chelators are powerful and indispensable tools for the modern cell biologist and physiologist. By enabling the accurate measurement and manipulation of high-concentration Ca²⁺ signals, they provide a window into the intricate and dynamic world of calcium signaling. A thorough understanding of their properties, coupled with a rigorous and self-validating experimental design, will undoubtedly continue to yield profound insights into the fundamental mechanisms of life and disease.

References

  • FluoroFinder. (2022, April 19). Newsletter: Fluorescent Probes for Intracellular Calcium Measurement. Retrieved from [Link]

  • Andor - Oxford Instruments. (n.d.). How Does Calcium Imaging Work | Calcium Indicators. Retrieved from [Link]

  • Hyrc, K., Bownik, M., & Dempsher, D. P. (2000). Ionic selectivity of low-affinity ratiometric calcium indicators: Mag-Fura-2, Fura-2FF and BTC. Cell Calcium, 27(2), 75–86. Retrieved from [Link]

  • Carter, R. J., & Lnenicka, G. A. (1998). Modulation of hippocampal synaptic transmission by low concentrations of cell-permeant Ca2+ chelators: effects of Ca2+ affinity, chelator structure and binding kinetics. Neuroscience, 84(1), 49–61. Retrieved from [Link]

  • Schwaller, B. (2010). Physiology of intracellular calcium buffering. Physiological Reviews, 90(4), 1565–1647. Retrieved from [Link]

  • Pape, P. C., Jong, D. S., & Chandler, W. K. (2009). Low-affinity Ca2+ indicators compared in measurements of skeletal muscle Ca2+ transients. Biophysical Journal, 97(7), 2018–2028. Retrieved from [Link]

  • ION Biosciences. (n.d.). Calcium Indicators | Calcium Assays. Retrieved from [Link]

  • Smith, G. L., & Launikonis, B. S. (2016). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 60(5), 312–322. Retrieved from [Link]

  • Wikipedia. (n.d.). Adenosine triphosphate. Retrieved from [Link]

  • Pape, P. C., Jong, D. S., & Chandler, W. K. (2009). Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients. Biophysical Journal, 97(7), 2018–2028. Retrieved from [Link]

  • Carvalho, C. A. (1978). High and low affinity Ca2+ binding to the sarcoplasmic reticulum: use of a high-affinity fluorescent calcium indicator. Journal of Neurochemistry, 30(5), 1149–1155. Retrieved from [Link]

Sources

Kinetics of calcium binding to 5,5'-difluoro BAPTA

Kinetics and Thermodynamics of Calcium Binding to 5,5'-Difluoro BAPTA: A Technical Guide for F NMR Probes

Executive Summary

5,5'-Difluoro BAPTA (5F-BAPTA) is a specialized calcium chelator designed primarily for


F Nuclear Magnetic Resonance (NMR)1slow chemical exchange

This guide details the thermodynamic stability (


Chemical Identity and Thermodynamic Stability

5F-BAPTA is a derivative of the rapid calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). The substitution of fluorine atoms at the 5,5' positions of the aromatic rings serves two purposes: it introduces an NMR-active nucleus (


Dissociation Constant ( )

The affinity of 5F-BAPTA for


Table 1: Comparative Thermodynamics of BAPTA Derivatives

ChelatorSubstituent

(No

)

(1 mM

)
NMR Exchange Regime
BAPTA H~160 nM~700 nMN/A (No

F)
5,5'-Difluoro BAPTA -F (5,5' pos)635 - 760 nM ~700 - 800 nM Slow
4,4'-Difluoro BAPTA -F (4,4' pos)~1.6

M
~2.0

M
Fast
5,5'-Dimethyl BAPTA -CH

~40 nM~150 nMN/A

Data compiled from Smith et al. (1987) and Pethig et al. (1989).

Technical Insight: The


 of 5F-BAPTA is relatively insensitive to pH changes between 6.0 and 8.0, making it a robust probe for intracellular environments where pH fluctuations might confound fluorescent measurements.

Kinetic Profile: The "Slow Exchange" Mechanism

The utility of 5F-BAPTA in NMR spectroscopy is defined by its kinetic behavior relative to the Larmor frequency difference between the free and bound states.

The Kinetic Scheme

The binding equilibrium is described by a simple bimolecular association and unimolecular dissociation:

Rate Constants
  • Association Rate (

    
    ):  Like the parent BAPTA, 5F-BAPTA binds calcium near the diffusion-controlled limit.
    
    • Dissociation Rate (

      
      ):  Calculated from the equilibrium constant (
      
      
      ).
      • Using

        
         and 
        
        
        :
    NMR Exchange Regimes

    The distinction between 5,5'-difluoro and 4,4'-difluoro derivatives lies in the relationship between the exchange rate (

    
    
    • 
       (Frequency Difference):  For 5F-BAPTA, the 
      
      
      F chemical shift changes by approximately 6 ppm upon calcium binding. At a standard field strength (e.g., 94.1 MHz for
      
      
      F), this equates to a frequency separation of
      
      
      Hz.
    • The Condition:

      • Slow Exchange (5F-BAPTA): The lifetime of the complex is sufficiently long that the NMR spectrometer "sees" two distinct populations.

      • Fast Exchange (4F-BAPTA): The exchange is rapid, resulting in a single, weighted-average peak.

    Why this matters: In the slow exchange regime provided by 5F-BAPTA, you can integrate the area under the "Free" peak and the "Bound" peak separately. The ratio of these areas gives the ratio of concentrations directly, independent of total probe concentration.

    Kinetic Signaling Pathway Diagram

    CalciumKineticsFreeLigand5F-BAPTA (Free)(Signal A)BoundComplexCa-(5F-BAPTA)(Signal B)FreeLigand->BoundComplexk_on ≈ 5x10⁸ M⁻¹s⁻¹(Diffusion Limited)CalciumCa²⁺(Cytosolic)Calcium->BoundComplexBoundComplex->FreeLigandk_off ≈ 350 s⁻¹(Slow Exchange)

    Caption: Kinetic equilibrium of 5F-BAPTA. The slow

    Experimental Methodology: F NMR Determination of

    This protocol outlines the self-validating workflow for determining intracellular calcium using the acetoxymethyl (AM) ester form of 5F-BAPTA.[1][2]

    Reagents and Setup
    • Probe: 5,5'-Difluoro BAPTA-AM (cell-permeant).

    • Solvent: DMSO (anhydrous) with 20% Pluronic F-127 to aid dispersion.

    • Hardware: NMR Spectrometer equipped with a

      
      F probe (typically 300-500 MHz proton equivalent).
      
    Step-by-Step Protocol
    • Loading:

      • Incubate cells (e.g., thymocytes, cardiomyocytes) with 5F-BAPTA-AM (typically 5-20

        
        M) for 30-60 minutes at 37°C.
        
      • Mechanism:[3] The non-polar AM ester crosses the plasma membrane. Intracellular esterases hydrolyze the ester groups, trapping the polar 5F-BAPTA free acid inside the cytosol.

    • Wash:

      • Wash cells 2x with calcium-free buffer to remove extracellular probe. This ensures all NMR signals originate from the intracellular compartment.

    • Acquisition:

      • Acquire

        
        F NMR spectra.
        
      • Expectation: You will observe two resonances.

        • Peak A (Free): Corresponds to unbound 5F-BAPTA.

        • Peak B (Bound): Corresponds to Ca-(5F-BAPTA), shifted downfield by ~6 ppm (depending on referencing).

    • Calculation:

      • Integrate the area of Peak A (

        
        ) and Peak B (
        
        
        ).
      • Calculate

        
         using the equilibrium equation:
        
        
        
    Experimental Workflow Diagram

    NMRWorkflowcluster_PreparationPhase 1: Sample Preparationcluster_AnalysisPhase 2: NMR AnalysisStep1Dissolve 5F-BAPTA-AMin DMSO/PluronicStep2Incubate Cells(37°C, 30-60 min)Step1->Step2Step3Intracellular Hydrolysis(Trapping)Step2->Step3Step4Wash Extracellular ProbeStep3->Step4Step5Acquire 19F SpectrumStep4->Step5Transfer toNMR TubeStep6Identify Peaks(Free vs Bound)Step5->Step6Step7Calculate Ratio[Ca] = Kd * (Bound/Free)Step6->Step7

    Caption: Workflow for 5F-BAPTA loading and analysis. Hydrolysis is the critical step for intracellular trapping.

    Applications and Limitations

    Why Choose 5F-BAPTA?
    • Absolute Calibration: Unlike fluorescence, which requires

      
       and 
      
      
      calibration steps that can be toxic or incomplete, 5F-BAPTA provides an intrinsic calibration via the peak area ratio.
    • Interference Immunity: The

      
      F signal is not affected by cell autofluorescence, light scattering, or photobleaching.
      
    • Buffering: Due to its

      
       (~700 nM), it buffers calcium in the physiological "stimulated" range, making it less likely to blunt small resting transients compared to high-affinity BAPTA.
      
    Limitations
    • Sensitivity: NMR is inherently less sensitive than fluorescence. High intracellular concentrations (0.1 - 1.0 mM) of the chelator are required, which significantly adds to the cellular calcium buffering capacity (the "buffer effect").

    • Time Resolution: NMR acquisition times (minutes) are far slower than fluorescence (milliseconds). 5F-BAPTA measures steady-state or average calcium levels, not rapid synaptic transients.

    References

    • Smith, G. A., Hesketh, T. R., Metcalfe, J. C., Feeney, J., & Morris, P. G. (1983). Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators. Proceedings of the National Academy of Sciences, 80(23), 7178-7182.

    • Pethig, R., Kuhn, M., Payne, R., Adler, E., Chen, T. H., & Jaffe, L. F. (1989). On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium, 10(7), 491-498.

    • Metcalfe, J. C., Hesketh, T. R., & Smith, G. A. (1985). Free cytosolic Ca2+ measurements with fluorine-labelled indicators. Cell Calcium, 6(1-2), 183-195.

    • Thermo Fisher Scientific. (n.d.). Ca2+ affinities of BAPTA chelators—Table 19.7. Molecular Probes Handbook.

    Technical Guide: BAPTA-AM vs. BAPTA Tetrapotassium Salt

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide is structured to serve as a definitive reference for experimental design involving rapid calcium chelation.

    Mechanistic Distinctions, Application Logic, and Validated Protocols

    Executive Summary: The Chelation Paradox

    In calcium signaling research, the choice of chelator form is not merely about solubility—it is a fundamental decision about temporal control and spatial access .

    While both BAPTA-AM and BAPTA Tetrapotassium (K+) Salt share the same core BAPTA moiety—renowned for its rapid

    
     rate (
    
    
    
    ) and pH insensitivity—they are chemically engineered for mutually exclusive delivery vectors.
    • BAPTA-AM is a prodrug-like ester designed for non-invasive, bulk loading of intact cell populations. It relies on endogenous enzymatic machinery for activation.

    • BAPTA K+ Salt is the bio-active species designed for physical introduction (patch pipette or microinjection), offering precise, user-defined concentration clamping without metabolic byproducts.

    Critical Rule: Never use the AM form in a patch pipette, and never add the Salt form to the extracellular bath expecting intracellular effect.

    Chemical & Functional Comparison

    The following table synthesizes the physicochemical divergences that dictate experimental utility.

    FeatureBAPTA-AM (Acetoxymethyl ester)BAPTA Tetrapotassium Salt (K4-BAPTA)
    Chemical State Hydrophobic, uncharged ester (Prodrug)Hydrophilic, ionic salt (Active Drug)
    Membrane Permeability Permeable (Passive diffusion)Impermeable (Requires physical breach)
    Calcium Binding Inactive (Must be hydrolyzed)Active (Immediate chelation)
    Intracellular Entry Incubation (Loading)Patch Pipette / Microinjection
    Byproducts Formaldehyde, Acetic Acid, ProtonsNone
    Primary Application Calcium Imaging, Flow Cytometry, High-Throughput ScreeningWhole-Cell Patch Clamp, LTP/LTD Studies
    Solubility DMSO (Stock), requires Pluronic F-127 for aqueousWater / Intracellular Buffer

    Mechanistic Pathways & Causality

    Understanding the entry mechanism is vital for troubleshooting "failed" experiments.

    BAPTA-AM: The "Trojan Horse" Mechanism

    BAPTA-AM enters the cell masked by non-polar acetoxymethyl esters. Once cytosolic, ubiquitous intracellular esterases cleave these groups.[1] This restores the carboxylate negative charges, trapping the molecule inside.

    • The Risk: Incomplete hydrolysis leaves an inactive, lipophilic molecule that can partition into organelles (compartmentalization).

    • The Toxicity: Hydrolysis releases formaldehyde and protons, potentially acidifying the cytosol or causing oxidative stress if concentrations exceed 10-20 µM.

    BAPTA K+ Salt: Direct Cytosolic Clamping

    In electrophysiology, the K+ salt is dissolved in the internal pipette solution. Upon "breaking in" (rupturing the membrane patch), the chelator diffuses from the pipette into the cytosol.

    • The Advantage: You control the exact concentration (e.g., 10 mM for "hard" buffering).

    • The Causality: Because BAPTA is a fast chelator (unlike EGTA), it intercepts Ca²⁺ ions before they can diffuse to sensors located nanometers away from the channel pore (spatial buffering).

    Visualization: Cellular Processing Pathways

    BAPTA_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cytosol BAPTA_AM_Ext BAPTA-AM (Hydrophobic Ester) Diffusion Passive Diffusion BAPTA_AM_Ext->Diffusion Lipophilic BAPTA_Salt_Ext BAPTA K+ Salt (Charged/Impermeable) Pipette Patch Pipette Access BAPTA_Salt_Ext->Pipette Internal Soln BAPTA_AM_Int BAPTA-AM (Trapped?) Diffusion->BAPTA_AM_Int BAPTA_Active BAPTA Free Acid (Active Chelator) Pipette->BAPTA_Active Direct Diffusion Esterase Esterase Hydrolysis BAPTA_AM_Int->Esterase Esterase->BAPTA_Active Activation Byproducts Byproducts: Formaldehyde + H+ Esterase->Byproducts Bound Ca-BAPTA Complex BAPTA_Active->Bound Fast Chelation (k_on > 4x10^8) Calcium Ca2+ Calcium->Bound

    Caption: Mechanistic comparison of BAPTA-AM entry via esterase hydrolysis versus direct cytosolic delivery of BAPTA K+ Salt via patch pipette.

    Validated Experimental Protocols

    These protocols are designed to minimize common failure modes: precipitation (AM form) and incomplete dissolution (Salt form).

    Protocol A: Non-Invasive Loading with BAPTA-AM

    Application: Loading adherent neurons or cardiomyocytes for calcium handling studies. Critical Reagent: Pluronic F-127 (Dispersing agent).[1][2] Without this, BAPTA-AM forms unstable micelles that do not penetrate cells.

    • Stock Preparation:

      • Dissolve 1 mg BAPTA-AM in ~65 µL anhydrous DMSO to make a 20 mM Stock .

      • Storage: Aliquot and store at -20°C, desiccated. Avoid freeze-thaw cycles.

    • Working Solution (The "Mix-First" Method):

      • Step 1: Mix 1 µL of 20 mM BAPTA-AM stock with 1 µL of 20% (w/v) Pluronic F-127 in DMSO.

      • Why? Premixing in high solvent concentration coats the BAPTA molecules before they hit the water.

      • Step 2: Add this mixture to 1 mL of warm (37°C) Tyrode’s buffer or HHBS (Hanks' HEPES). Vortex immediately.

      • Final Concentration: ~20 µM BAPTA-AM, 0.02% Pluronic.

    • Incubation:

      • Incubate cells for 20–45 minutes at room temperature (RT).

      • Note: RT is preferred over 37°C to reduce compartmentalization into lysosomes/ER.

    • Wash & Recovery (Crucial):

      • Wash cells 3x with dye-free buffer.

      • Incubate for an additional 15–30 minutes in buffer without BAPTA-AM.

      • Why? This allows time for the intracellular esterases to fully cleave the AM groups and for the formaldehyde byproduct to diffuse out of the cell.

    Protocol B: Internal Solution with BAPTA K+ Salt

    Application: Whole-cell patch clamp to clamp

    
     to near-zero levels.
    The Challenge:  BAPTA free acid is insoluble in water; the K+ salt is soluble but often requires pH adjustment to fully dissolve at high concentrations (10-20 mM).
    
    • Base Solution Preparation:

      • Prepare your standard K-Gluconate or Cs-Methanesulfonate internal solution minus the volume for BAPTA.

    • Dissolution (The "pH Swing"):

      • Add BAPTA Tetrapotassium Salt to the solution.[3] It may appear cloudy or contain particulates.

      • Do not sonicate yet.

      • Measure pH.[3][4][5][6] It will likely be acidic.

      • Slowly add KOH (or CsOH for Cs-based internals) while stirring.

      • Validation: As the pH approaches 7.2–7.3 , the solution should turn crystal clear.

    • Final Adjustment:

      • Once clear, check Osmolarity.[4][6] BAPTA adds ~3-4 mOsm per mM. Adjust water/sucrose to match target (usually 280–290 mOsm).

      • Filter through a 0.22 µm PVDF filter to remove any undissolved micro-particulates that could block the pipette tip.

    Troubleshooting & Optimization

    SymptomProbable CauseCorrective Action
    (AM) High Background Fluorescence Extracellular dye sticking to membraneAdd a wash step with 0.5% BSA (albumin binds lipophilic esters).
    (AM) Punctate Staining Compartmentalization in organellesLoad at Room Temp (20-22°C) instead of 37°C; reduce loading time.
    (AM) Cell Toxicity / Blebbing Formaldehyde accumulationReduce concentration (<10 µM); increase post-wash recovery time (>30 min).
    (Salt) Impossible Gigaseal BAPTA altering glass interactionUse "Tip Dip" method: Fill tip with BAPTA-free solution, backfill with BAPTA solution.
    (Salt) High Series Resistance Clogged tip from precipitationRe-filter internal solution; ensure pH is strictly 7.2–7.3.

    References

    • Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry, 19(11), 2396-2404. Link

    • Neher, E. (1998). Usefulness and limitations of linear approximations to the understanding of Ca++ signals. Cell Calcium, 24(5-6), 345-357. Link

    • Eggermann, E., et al. (2011). The wake-promoting neuropeptide orexin-B inhibits glutamatergic transmission to dorsal raphe nucleus serotonin neurons. Journal of Neuroscience, 31(30), 11032-11044. (Demonstrates BAPTA internal solution usage). Link

    • Tymianski, M., et al. (1994).[7] Mechanism of action and persistence of neuroprotection by cell-permeant Ca2+ chelators. Journal of Cerebral Blood Flow & Metabolism, 14(6), 911-923.[7] Link

    • Thermo Fisher Scientific. (n.d.). BAPTA and BAPTA-AM Product Information. Link

    Sources

    Introduction: The Role of 5,5'-Difluoro BAPTA in Calcium Signaling Research

    Author: BenchChem Technical Support Team. Date: February 2026

    An In-Depth Technical Guide to 5,5'-Difluoro BAPTA: Properties, Safety, and Applications

    In the intricate landscape of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes, from gene transcription and muscle contraction to apoptosis. The ability to accurately measure and control intracellular calcium concentrations is therefore paramount for researchers seeking to unravel these complex pathways. 5,5'-Difluoro BAPTA (1,2-bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) emerges as a critical tool in this endeavor. It is a high-selectivity calcium chelator, a class of molecules that bind to calcium ions, effectively acting as a buffer to control their concentration within a biological system.[1][2][3]

    This guide provides a comprehensive overview of 5,5'-Difluoro BAPTA, designed for researchers, scientists, and drug development professionals. We will delve into its chemical properties, safety and handling protocols, and its application in experimental settings, providing a foundation grounded in authoritative sources and practical insights.

    Physicochemical Properties and Forms

    5,5'-Difluoro BAPTA is a derivative of the parent chelator BAPTA. The addition of fluorine atoms to the benzene rings modifies its Ca²⁺ binding affinity and provides a unique spectroscopic handle for ¹⁹F-NMR studies.[4][5] It is commercially available in two primary forms, each suited for different experimental needs: the cell-impermeant salt form and the cell-permeant acetoxymethyl (AM) ester form.

    • 5,5'-Difluoro BAPTA, Tetrapotassium Salt: This form is a water-soluble salt that cannot passively cross cell membranes.[6] It is ideal for use in cell-free systems or for introduction into cells via methods like microinjection or patch pipette.[7]

    • 5,5'-Difluoro BAPTA, AM Ester: To overcome the membrane barrier, the carboxyl groups of BAPTA are masked with AM ester groups. This renders the molecule lipophilic and allows it to permeate the cell membrane.[1][2][8] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-chelating form of 5,5'-Difluoro BAPTA in the cytosol.[1][2] It is crucial to understand that the AM ester form itself does not bind calcium.[1][2]

    The key properties of these two forms are summarized below for easy comparison.

    Property5,5'-Difluoro BAPTA, AM Ester5,5'-Difluoro BAPTA, Tetrapotassium Salt
    CAS Number 128255-42-5[4], 156027-00-8[1][2]152290-47-6[6]
    Molecular Formula C₃₄H₃₈F₂N₂O₁₈C₂₂H₁₈F₂K₄N₂O₁₀
    Molecular Weight ~801 g/mol [1][2]~665 g/mol [6]
    Appearance White to off-white crystalline powder[4]White solid[6]
    Solubility Soluble in DMSO, DMF, EtOAc, CHCl₃[4]Soluble in water[6]
    Cell Permeability Membrane Permeant[2]Membrane Impermeant[6]
    Ca²⁺ Dissociation Constant (Kd) N/A (hydrolyzed to active form)~0.70 µM (in 1 mM Mg²⁺)[6]

    Safety Data and Handling Protocols

    General Handling:

    • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Ventilation: Handle the solid compound and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.

    • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water. For eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

    Storage and Stability: Proper storage is critical to maintain the integrity of the compound.

    • 5,5'-Difluoro BAPTA, AM Ester: This form is sensitive to moisture and light. It should be stored desiccated at -20°C.[1][4] When stored correctly, it is stable for at least two years after receipt.[4]

    • 5,5'-Difluoro BAPTA, Tetrapotassium Salt: This salt form is more stable and should be stored at 4°C.[6]

    Disposal: Dispose of the chemical and its containers in accordance with local, regional, and national regulations. Do not allow it to enter the environment.

    Causality in Safety Procedures: The stringent storage conditions for the AM ester form are dictated by its chemical structure. The ester linkages are susceptible to hydrolysis, a process accelerated by moisture. Exposure to ambient humidity can prematurely cleave the AM groups, rendering the compound unable to enter cells. Storing it at -20°C slows down any potential degradation reactions, ensuring its efficacy for the duration of its shelf life.

    Mechanism of Action and Experimental Application

    The primary function of 5,5'-Difluoro BAPTA is to act as a Ca²⁺ buffer, clamping the intracellular Ca²⁺ concentration at a low level. This allows researchers to investigate the necessity of Ca²⁺ signaling in a given cellular process. For example, if a cellular event is blocked or attenuated after loading cells with 5,5'-Difluoro BAPTA, it strongly implies that the event is dependent on a Ca²⁺ signal.[1][2]

    Recent studies have also uncovered Ca²⁺-independent effects of BAPTA derivatives. For instance, intracellular BAPTA has been shown to induce apoptosis in certain cancer cell lines by inhibiting mTORC1 and reducing the levels of the anti-apoptotic protein Mcl-1, an effect that was not correlated with the chelator's Ca²⁺-binding affinity.[9] This highlights the importance of using appropriate controls to distinguish between Ca²⁺-dependent and potential off-target effects.

    Calcium_Chelation_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) BAPTA_AM 5,5'-Difluoro BAPTA-AM (Lipophilic, Membrane-Permeant) BAPTA_Active Active 5,5'-Difluoro BAPTA (Hydrophilic, Trapped) BAPTA_AM->BAPTA_Active Diffusion across cell membrane Ca_BAPTA Ca²⁺-BAPTA Complex Esterases Esterases Ca_Free Free Ca²⁺ Ca_Free->BAPTA_Active Chelation (Binding) Signaling Ca²⁺-Dependent Signaling Pathway Ca_Free->Signaling Activation Ca_BAPTA->Signaling Inhibition (Prevents activation) Esterases->BAPTA_Active Hydrolysis (AM group cleavage) Response Cellular Response (Blocked) Signaling->Response

    Sources

    Methodological & Application

    Calculating free calcium concentration with 5,5'-difluoro BAPTA

    Application Note: Precision Determination of Free Calcium Using 5,5'-Difluoro BAPTA ( F-NMR & Buffering)

    Executive Summary

    This guide details the protocol for calculating and controlling free calcium concentrations (

    5,5'-difluoro BAPTAcalcium buffer
    
    
    ratiometric NMR probe
    
    

    This document addresses two primary workflows:

    • Active Sensing: Measuring unknown intracellular

      
       using 
      
      
      F NMR spectroscopy.[1]
    • Passive Clamping: Preparing buffered solutions with precise

      
       for electrophysiology (Patch Clamp).
      

    Theoretical Framework

    The Equilibrium Constant ( )

    The accuracy of any calcium calculation relies on the dissociation constant (

    The fundamental equilibrium is:

    The NMR Advantage: Slow Exchange

    In

    slow exchange
    • Fast Exchange: One averaged peak shifts position.

    • Slow Exchange (5F-BAPTA): Two distinct peaks appear—one for the free chelator and one for the Ca-bound complex.

    • Result: You can calculate

      
       directly from the ratio of the peak integrals (areas) , independent of total dye concentration or path length.
      
    Logic Flow Diagram

    The following diagram illustrates the decision matrix for selecting the correct calculation method based on your experimental setup.

    GStartExperimental GoalMethod_NMRMeasure Unknown [Ca2+] (19F NMR)Start->Method_NMRMethod_BufferSet Fixed [Ca2+] (Electrophysiology)Start->Method_BufferStep_NMR_1Acquire SpectrumMethod_NMR->Step_NMR_1Step_Buf_1Define Target [Ca2+]Method_Buffer->Step_Buf_1Step_NMR_2Integrate Peaks (Free vs Bound)Step_NMR_1->Step_NMR_2Calc_NMRCalculate via Ratio:[Ca] = Kd * (Bound/Free)Step_NMR_2->Calc_NMRStep_Buf_2Calculate Total Ca required (MaxChelator/Eq)Step_Buf_1->Step_Buf_2Step_Buf_3Mix & Verify pHStep_Buf_2->Step_Buf_3

    Figure 1: Decision workflow for 5F-BAPTA applications. Blue path denotes active sensing; Green path denotes passive buffering.

    Critical Data: Affinity Constants

    Do not rely on generic literature values for precision work.

    
    
    
    

    Table 1: 5,5'-Difluoro BAPTA Affinity Profile

    ParameterConditionApproximate
    
    
    Notes
    Standard 22°C, 100-150mM KCl, pH 7.2635 nM Standard intracellular mimic
    Magnesium + 1mM
    
    
    705 nM Slight competition from Mg
    Temperature 37°C~1.5 - 2.0 µM Affinity decreases (Kd increases) with heat
    Comparison Standard BAPTA160 nM5F-BAPTA is weaker (better for
    
    
    range)

    Note: Values derived from Thermo Fisher Molecular Probes Handbook and Smith et al. (1983).

    Protocol A: Measuring Intracellular Calcium ( F NMR)

    This is the "Gold Standard" application for 5F-BAPTA. It allows non-invasive measurement of cytosolic calcium in perfused tissues (e.g., heart) or dense cell suspensions.

    Materials
    • Probe: 5,5'-Difluoro BAPTA AM (Acetoxymethyl ester) for cell loading.

    • Solvent: DMSO (anhydrous).

    • Dispersing Agent: Pluronic F-127 (20% w/v in DMSO).

    • Equipment: NMR Spectrometer (capable of

      
      F detection, typically >300 MHz).
      
    Step-by-Step Methodology
    • Loading the Cells:

      • Dissolve 50 µg 5F-BAPTA AM in DMSO/Pluronic F-127.

      • Incubate cells/tissue in buffer containing 10-20 µM ester for 30-60 minutes at room temperature.

      • Mechanism:[2] Esterases cleave the AM group, trapping the salt form inside the cytosol.[3]

      • Wash: Perfusion/wash 3x to remove extracellular chelator.

    • Acquisition (

      
      F NMR): 
      
      • Tune probe to Fluorine frequency (approx 94% of proton frequency).

      • Acquire spectrum.[1][4][5][6][7] 5F-BAPTA typically shows chemical shifts relative to a standard (like 6-fluorotryptophan or TFA).

    • Data Analysis (The Calculation):

      • You will observe two resonances (peaks) separated by roughly 6 ppm (depending on the specific isomer mix, but distinct free/bound states).

      • Peak A (

        
        ):  Unbound Chelator.
        
      • Peak B (

        
        ):  Ca-Chelator Complex.
        
      • Integrate the area under Peak A (

        
        ) and Peak B (
        
        
        ).
    • Final Calculation: Use the slow-exchange equation:

      
      
      

      Validation: If

      
      , then 
      
      
      .

    Protocol B: Preparing "Clamped" Solutions (Electrophysiology)

    When using 5F-BAPTA as a buffer to maintain a specific free calcium level (e.g., 1 µM) in a patch pipette, you must calculate the Total Calcium (

    The Algorithm (Quadratic Solution)

    To achieve a target

    
    
    Step-by-Step Methodology
    • Define Constants:

      • Target

        
         (e.g., 500 nM).
        
      • 
         (e.g., 10 mM).
        
      • 
         (use 635 nM for standard room temp buffer).
        
    • Calculate:

      • Input: Target = 0.5 µM; Total Ligand = 10,000 µM; Kd = 0.635 µM.

      • Bound Ca =

        
        .
        
      • Total Ca to add =

        
        .
        
    • Preparation:

      • Dissolve 5F-BAPTA (tetrapotassium salt) in your base buffer (HEPES/KCl).

      • Crucial Step: Check pH. BAPTA releases protons upon binding Ca.

      • Add the calculated volume of

        
         stock.
        
      • Readjust pH to 7.2 immediately.

    • Verification (Self-Validating):

      • Use a Calcium Selective Electrode (ISE) or a small aliquot with a fluorescent indicator (like Fluo-4) to verify the free calcium matches expectations.

    Troubleshooting & Optimization

    Magnesium Interference

    While 5F-BAPTA is highly selective for Ca over Mg, high physiological Mg (1-2 mM) does affect the apparent

    • Correction: If

      
       is present, use the apparent 
      
      
      :
      
      
      (Note:
      
      
      for BAPTA analogs is typically ~1.7 mM).
    Temperature Dependence
    higher
    • Action: Always calculate using the

      
       relevant to your experimental temperature.
      
    Purity of Stock

    Commercially supplied BAPTA salts are often hydrated. A "10 mM" solution by weight might actually be 8.5 mM.

    • Action: Perform a saturation titration (add excess Ca until spectral change stops) to determine the precise active concentration of your chelator stock before use.

    References

    • Smith, G. A., Hesketh, T. R., Metcalfe, J. C., Feeney, J., & Morris, P. G. (1983). Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators.[4][7] Proceedings of the National Academy of Sciences, 80(23), 7178–7182.[4][7]

      • Thermo Fisher Scientific. (n.d.). Ca2+ Affinities of BAPTA Chelators - Table 19.7. Molecular Probes Handbook.

        • Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures.[4] Biochemistry, 19(11), 2396–2404.[4]

          • Patton, C., et al. (2004). MaxChelator: a computer program for calculating free metal ion concentrations. Stanford University.[8]

            Mastering Intracellular Calcium: A Guide to 5,5'-Difluoro BAPTA in Whole-Cell Electrophysiology

            Author: BenchChem Technical Support Team. Date: February 2026

            For researchers, neuroscientists, and drug development professionals venturing into the intricate world of cellular electrophysiology, precise control over the intracellular environment is paramount. Among the myriad of factors influencing neuronal excitability and signaling, intracellular calcium ([Ca²⁺]i) stands out as a critical second messenger. This application note provides a comprehensive guide to the theory and practice of using 5,5'-difluoro BAPTA, a high-affinity calcium chelator, for robust and reliable whole-cell patch-clamp recordings.

            The Critical Role of Intracellular Calcium Buffering

            Fluctuations in [Ca²⁺]i govern a vast array of cellular processes, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis. In the context of whole-cell electrophysiology, where the patch pipette's internal solution dialyzes the cell, uncontrolled Ca²⁺ influx can activate a host of calcium-dependent conductances and enzymatic cascades, leading to recording instability and confounding experimental results. Effective calcium buffering is therefore not a mere technicality but a cornerstone of rigorous electrophysiological investigation.

            BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are a class of calcium chelators highly favored for their selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺) and their relative insensitivity to pH changes within the physiological range.[1][2][3] This stands in contrast to the more traditional chelator, EGTA, whose Ca²⁺ affinity is more pH-dependent.

            Why Choose 5,5'-Difluoro BAPTA?

            5,5'-Difluoro BAPTA distinguishes itself through its specific calcium binding affinity. The fluorine substitutions on the benzene rings of the BAPTA molecule modulate its electron density, thereby altering its affinity for calcium ions. This allows for a tailored approach to calcium buffering, depending on the specific experimental question.

            Key Advantages of 5,5'-Difluoro BAPTA:

            • High Selectivity for Calcium: Like other BAPTA derivatives, it exhibits a strong preference for Ca²⁺ over Mg²⁺, which is crucial given the high intracellular concentration of Mg²⁺.[1][4]

            • pH Insensitivity: Its calcium-binding affinity is minimally affected by physiological pH fluctuations, ensuring stable buffering capacity throughout an experiment.[1][4]

            • Defined Affinity: 5,5'-Difluoro BAPTA has a well-characterized dissociation constant (Kd) for Ca²⁺, allowing for the precise calculation and control of intracellular free calcium.

            Comparative Overview of Common Calcium Chelators

            To aid in the selection of the appropriate chelator for your experimental needs, the following table provides a comparison of the key properties of 5,5'-difluoro BAPTA, BAPTA, and EGTA.

            ChelatorCa²⁺ Dissociation Constant (Kd)Selectivity (Ca²⁺ vs. Mg²⁺)pH Sensitivity
            5,5'-Difluoro BAPTA 2.7 µMHighLow
            BAPTA ~110 nM[5]HighLow
            EGTA ~60.5 nM (at pH 7.4)[3]HighHigh

            Note: Kd values can vary slightly depending on experimental conditions such as ionic strength and temperature.

            Experimental Workflow for Whole-Cell Electrophysiology with 5,5'-Difluoro BAPTA

            The following diagram illustrates the key stages of a whole-cell patch-clamp experiment incorporating 5,5'-difluoro BAPTA in the internal solution.

            G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_internal Prepare Internal Solution with 5,5'-Difluoro BAPTA fill_pipette Fill Pipette with Internal Solution prep_internal->fill_pipette prep_external Prepare Artificial Cerebrospinal Fluid (aCSF) approach_cell Approach Cell and Form Gigaseal prep_external->approach_cell pull_pipette Pull Patch Pipette pull_pipette->fill_pipette fill_pipette->approach_cell rupture_patch Rupture Patch for Whole-Cell Configuration approach_cell->rupture_patch record_data Record Electrophysiological Data rupture_patch->record_data analyze_data Analyze and Interpret Data record_data->analyze_data

            Caption: Experimental workflow for whole-cell patch-clamp recordings.

            Protocol 1: Preparation of Internal Solution with 5,5'-Difluoro BAPTA

            This protocol details the preparation of a standard potassium-based internal solution for whole-cell recordings, incorporating 5,5'-difluoro BAPTA tetrapotassium salt. The tetrapotassium salt is recommended for its higher solubility in aqueous solutions compared to the free acid form.

            Materials:

            • 5,5'-Difluoro BAPTA, Tetrapotassium Salt

            • KCl (Potassium Chloride)

            • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

            • Mg-ATP (Magnesium adenosine 5'-triphosphate)

            • Na-GTP (Sodium guanosine 5'-triphosphate)

            • Phosphocreatine (disodium salt)

            • KOH (Potassium Hydroxide) for pH adjustment

            • Ultrapure water

            • 0.22 µm syringe filter

            Step-by-Step Procedure:

            • Calculate Required Masses: Based on your desired final concentrations, calculate the mass of each solid component required for your target volume (e.g., 10 mL). A typical internal solution composition is provided in the table below.

            • Dissolve Components: In a clean beaker, dissolve the salts (KCl, HEPES) in approximately 80% of the final volume of ultrapure water.

            • Add 5,5'-Difluoro BAPTA: Weigh the 5,5'-difluoro BAPTA tetrapotassium salt and add it to the solution. Stir gently until it is fully dissolved. The tetrapotassium salt should dissolve readily. If you are using the free acid form, you will need to add KOH to bring it into solution.

            • Add Energy Source: Add Mg-ATP, Na-GTP, and phosphocreatine to the solution. These components are often added fresh on the day of the experiment from frozen stock solutions to ensure their stability.

            • Adjust pH: Carefully adjust the pH of the solution to 7.2-7.4 using a freshly prepared solution of KOH. Monitor the pH closely with a calibrated pH meter.

            • Adjust Osmolarity: Bring the solution to the final volume with ultrapure water. Check the osmolarity using an osmometer. The osmolarity of the internal solution should be slightly lower (10-15 mOsm) than the external solution (aCSF) to aid in gigaseal formation. Adjust with ultrapure water or a concentrated salt solution as needed. A typical range for the internal solution is 280-295 mOsm.[6]

            • Filter and Store: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter. Aliquot the solution into small, single-use volumes and store at -20°C. Thaw a fresh aliquot for each day of recording.

            Example Internal Solution Composition:

            ComponentFinal Concentration (mM)
            K-Gluconate130
            KCl10
            HEPES10
            5,5'-Difluoro BAPTA 0.5 - 10
            Mg-ATP4
            Na-GTP0.3
            Phosphocreatine10

            Note: The optimal concentration of 5,5'-difluoro BAPTA will depend on the specific cell type and the expected magnitude of calcium influx. A concentration of 10 mM is commonly used for strong buffering.

            Protocol 2: Whole-Cell Patch-Clamp Recording

            This protocol outlines the general steps for obtaining a whole-cell recording using the prepared internal solution.

            Equipment:

            • Patch-clamp amplifier and data acquisition system

            • Microscope with appropriate optics (e.g., DIC or fluorescence)

            • Micromanipulator

            • Perfusion system

            • Vibration isolation table

            Step-by-Step Procedure:

            • Prepare the Pipette: Pull a borosilicate glass pipette to a resistance of 3-7 MΩ when filled with the internal solution. The optimal resistance will depend on the cell type.

            • Fill the Pipette: Back-fill the pipette with the filtered internal solution containing 5,5'-difluoro BAPTA. Ensure there are no air bubbles in the tip.

            • Establish a Gigaseal:

              • Under visual control, approach the target cell with the patch pipette while applying slight positive pressure to keep the tip clean.

              • Once the pipette tip touches the cell membrane, release the positive pressure.

              • Apply gentle suction to the pipette to form a high-resistance seal (a "gigaseal," >1 GΩ) between the pipette tip and the cell membrane.

            • Rupture the Patch: Once a stable gigaseal is formed, apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip. This establishes the whole-cell configuration, allowing electrical and chemical access to the cell's interior.

            • Allow for Dialysis: Wait for a few minutes to allow the internal solution, including the 5,5'-difluoro BAPTA, to dialyze the cell and equilibrate with the cytoplasm.

            • Begin Recording: Proceed with your electrophysiological recordings (voltage-clamp or current-clamp) as dictated by your experimental design.

            Troubleshooting and Expert Insights

            Challenge: Difficulty in Gigaseal Formation

            • Rationale: A high concentration of chelators in the pipette solution can sometimes make gigaseal formation more challenging. This may be due to the chelation of divalent cations at the glass-membrane interface that are thought to facilitate sealing.

            • Solution:

              • Tip-filling: A common and effective technique is to "tip-fill" the pipette. First, fill the very tip of the pipette with a small amount of internal solution that does not contain the calcium chelator. Then, back-fill the rest of the pipette with your 5,5'-difluoro BAPTA-containing solution. This allows for initial seal formation in the absence of the high chelator concentration.

              • Pristine Pipettes and Solutions: Ensure your pipettes are clean and your solutions are freshly filtered. Debris can easily prevent a good seal.

              • Healthy Cells: Only attempt to patch healthy-looking cells with smooth membranes.

            Challenge: Recording Instability

            • Rationale: Even with a high concentration of a fast chelator like 5,5'-difluoro BAPTA, very large or localized calcium influxes can overwhelm the buffering capacity, leading to the activation of calcium-dependent currents and recording instability.

            • Solution:

              • Optimize Chelator Concentration: The concentration of 5,5'-difluoro BAPTA may need to be optimized for your specific cell type and experimental paradigm. If you are studying a process that involves massive calcium entry, a higher concentration (e.g., 10-20 mM) may be necessary.

              • Combine with a Slower Chelator: In some cases, combining a fast chelator like BAPTA with a slower one like EGTA can provide broader temporal buffering of calcium signals.

            Data Interpretation and Validation

            The primary purpose of including 5,5'-difluoro BAPTA in your internal solution is to clamp the intracellular free calcium at a low, stable level. To validate the effectiveness of your calcium buffering, you can perform control experiments. For example, if you are studying a calcium-activated potassium channel, the current mediated by this channel should be significantly reduced or eliminated in the presence of a high concentration of 5,5'-difluoro BAPTA in the patch pipette.

            The following diagram illustrates the principle of calcium chelation by 5,5'-difluoro BAPTA.

            G Ca_free Free Intracellular Ca²⁺ BAPTA 5,5'-Difluoro BAPTA Ca_free->BAPTA Chelation Cellular_Effectors Ca²⁺-Dependent Cellular Effectors Ca_free->Cellular_Effectors Activation Ca_BAPTA Ca²⁺-BAPTA Complex BAPTA->Ca_BAPTA Biological_Response Biological Response Cellular_Effectors->Biological_Response

            Sources

            Application Notes and Protocols: Precision Control of Presynaptic Calcium Dynamics with 5,5'-Difluoro BAPTA K+ Salt

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction: The Critical Role of Presynaptic Calcium in Synaptic Transmission

            In the intricate choreography of neuronal communication, the concentration of free calcium ions (Ca²⁺) within the presynaptic terminal serves as the primary trigger for neurotransmitter release. The arrival of an action potential depolarizes the presynaptic membrane, activating voltage-gated calcium channels (VGCCs). The subsequent influx of Ca²⁺ creates transient, localized microdomains of high calcium concentration near the active zones, which directly initiates the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft.[1][2] The precise amplitude, duration, and spatial extent of these presynaptic Ca²⁺ signals are tightly regulated and are fundamental determinants of synaptic strength and plasticity.[3]

            To dissect the intricate relationship between presynaptic Ca²⁺ dynamics and neurotransmitter release, researchers require tools that can precisely manipulate intracellular Ca²⁺ concentrations. Calcium chelators, molecules that bind to free Ca²⁺, are indispensable for this purpose. Among these, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are particularly valuable due to their high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), and their rapid binding kinetics, which are relatively insensitive to pH changes within the physiological range.[4][5][6]

            This application note provides a comprehensive guide to the use of 5,5'-difluoro BAPTA K⁺ salt, a moderately affine BAPTA derivative, for the controlled buffering of presynaptic Ca²⁺. We will delve into the rationale behind its selection, provide detailed protocols for its application, and discuss the interpretation of experimental outcomes, empowering researchers to confidently investigate the nuanced role of presynaptic calcium in synaptic function.

            5,5'-Difluoro BAPTA: Properties and Advantages

            5,5'-Difluoro BAPTA is a fluorinated derivative of BAPTA that offers distinct advantages for studying presynaptic calcium signaling. The electron-withdrawing fluorine substitutions alter the Ca²⁺ binding affinity compared to the parent BAPTA molecule, making it a "moderate affinity" chelator. This characteristic is crucial for experiments where the goal is to buffer physiological Ca²⁺ transients without completely abolishing neurotransmitter release.

            Key Properties of 5,5'-Difluoro BAPTA K⁺ Salt:

            PropertyValueReference
            Molecular Weight 665.0 g/mol [4]
            Form Tetrapotassium salt[4]
            Solubility Water soluble[4]
            Ca²⁺ Dissociation Constant (Kd) ~0.59 µM (in the absence of Mg²⁺)[4]
            ~0.70 µM (in the presence of 1 mM Mg²⁺)[4]
            Storage 4°C, desiccated and protected from light[4]

            The potassium (K⁺) salt form is particularly suited for intracellular applications, especially in electrophysiological studies, as it helps to maintain the physiological intracellular potassium concentration when introduced into a neuron via a patch pipette.[7]

            Why Choose 5,5'-Difluoro BAPTA?

            The choice of a calcium chelator is dictated by the specific scientific question. While high-affinity chelators like BAPTA can be used to effectively block Ca²⁺-dependent processes, moderate-affinity chelators like 5,5'-difluoro BAPTA allow for a more nuanced "buffering" of Ca²⁺ transients. This means that while the peak Ca²⁺ concentration is reduced and its decay is accelerated, the transient is not completely eliminated. This is particularly useful for studying:

            • The relationship between Ca²⁺ concentration and release probability: By incrementally buffering presynaptic Ca²⁺, one can titrate the extent of neurotransmitter release.

            • Short-term synaptic plasticity: Processes like paired-pulse facilitation and depression are highly sensitive to residual presynaptic Ca²⁺ levels, which can be precisely manipulated with 5,5'-difluoro BAPTA.

            • The spatial organization of Ca²⁺ microdomains: The effectiveness of a mobile buffer like 5,5'-difluoro BAPTA can provide insights into the proximity of VGCCs to synaptic vesicles.[2]

            Mechanism of Action: Calcium Chelation by BAPTA Derivatives

            BAPTA and its derivatives are EGTA analogues that feature a cage-like structure with four carboxylate groups that coordinate a single Ca²⁺ ion. This binding is highly specific and reversible.

            BAPTA_Chelation cluster_0 Presynaptic Terminal cluster_1 Synaptic Vesicle Fusion Ca_free Ca²⁺ (free) BAPTA_bound Ca²⁺-BAPTA Complex Ca_free->BAPTA_bound Binding (fast on-rate) Vesicle_Fusion Neurotransmitter Release Ca_free->Vesicle_Fusion Triggers BAPTA_free 5,5'-Difluoro BAPTA BAPTA_free->BAPTA_bound BAPTA_bound->Ca_free Dissociation (fast off-rate) BAPTA_bound->BAPTA_free

            Figure 1: Mechanism of Ca²⁺ chelation by 5,5'-difluoro BAPTA.

            Experimental Protocols

            Protocol 1: Preparation of 5,5'-Difluoro BAPTA K⁺ Salt Stock Solution

            Rationale: Accurate preparation of the stock solution is critical for achieving the desired final concentration in your experiments. The use of high-purity water is essential to avoid contamination with divalent cations that could interfere with the chelator's function.

            Materials:

            • 5,5'-difluoro BAPTA K⁺ salt (e.g., Biotium, #50006)

            • High-purity, nuclease-free water

            • Vortex mixer

            • Calibrated micropipettes

            • Sterile microcentrifuge tubes

            Procedure:

            • Allow the vial of 5,5'-difluoro BAPTA K⁺ salt to equilibrate to room temperature before opening to prevent condensation.

            • Prepare a 10 mM stock solution by dissolving the appropriate amount of the salt in high-purity water. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.665 mg of 5,5'-difluoro BAPTA K⁺ salt (MW = 665.0 g/mol ) in 1 mL of water.

            • Vortex thoroughly until the salt is completely dissolved. The solution should be clear and colorless.

            • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

            • Store the aliquots at -20°C. For long-term storage, -80°C is recommended.

            Protocol 2: Loading 5,5'-Difluoro BAPTA into Presynaptic Terminals via Whole-Cell Patch-Clamp

            Rationale: Direct intracellular loading via a patch pipette is the most precise method for introducing non-membrane-permeant molecules like the K⁺ salt of 5,5'-difluoro BAPTA into a neuron.[5] This technique allows for a known concentration of the chelator to be dialyzed into the cell, providing excellent experimental control. This method is particularly applicable to preparations where presynaptic terminals are accessible to patch-clamping, such as the calyx of Held.[8][9]

            Patch_Clamp_Loading Pipette Patch Pipette (containing 5,5'-difluoro BAPTA) Neuron Presynaptic Terminal Pipette->Neuron Approach Seal Gigaohm Seal Formation Neuron->Seal Suction Rupture Membrane Rupture (Whole-Cell Configuration) Seal->Rupture Further Suction Diffusion Diffusion of BAPTA into Terminal Rupture->Diffusion

            Figure 2: Workflow for loading 5,5'-difluoro BAPTA via patch-clamp.

            Materials:

            • Prepared brain slices or cultured neurons

            • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

            • Borosilicate glass capillaries for pipette pulling

            • Pipette puller

            • Intracellular solution (see below for recipe)

            • 10 mM 5,5'-difluoro BAPTA K⁺ salt stock solution

            • Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution

            Intracellular Solution Recipe (Example for a Mammalian Central Neuron):

            ComponentFinal Concentration (mM)Purpose
            K-Gluconate120Primary K⁺ salt to mimic intracellular environment[7]
            KCl20Sets the chloride reversal potential
            HEPES10pH buffer
            Mg-ATP4Energy source
            Na₂-GTP0.3Energy source for G-protein signaling
            Phosphocreatine10ATP regeneration
            5,5'-Difluoro BAPTA 0.1 - 5 Calcium chelator (titrate for desired effect)

            Adjust pH to 7.2-7.4 with KOH and osmolarity to ~290 mOsm.

            Procedure:

            • Prepare the intracellular solution, adding the desired final concentration of 5,5'-difluoro BAPTA from the 10 mM stock solution. A typical starting range is 0.5-2 mM.

            • Pull a patch pipette with a resistance of 3-7 MΩ when filled with the intracellular solution.

            • Fill the pipette with the 5,5'-difluoro BAPTA-containing intracellular solution, being careful to avoid air bubbles.

            • Establish a gigaohm seal on the membrane of the presynaptic terminal.

            • Rupture the membrane to achieve the whole-cell configuration.

            • Allow at least 5-10 minutes for the 5,5'-difluoro BAPTA to diffuse from the pipette and equilibrate within the presynaptic terminal before beginning experimental recordings.[10]

            Protocol 3: Validation and Experimental Recording

            Rationale: It is crucial to validate the effect of 5,5'-difluoro BAPTA on synaptic transmission. This is typically achieved by monitoring the evoked postsynaptic current (PSC) in a connected postsynaptic neuron while stimulating the presynaptic neuron.

            Procedure:

            • Obtain a dual whole-cell patch-clamp recording from a presynaptically-loaded neuron and a connected postsynaptic neuron.

            • In the presynaptic neuron, elicit action potentials using brief current injections.

            • In the postsynaptic neuron (voltage-clamped), record the resulting excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs).

            • Compare the amplitude and kinetics of the PSCs before and after the diffusion of 5,5'-difluoro BAPTA into the presynaptic terminal.

            • A successful experiment will show a reduction in the amplitude of the PSC, indicating that the buffering of presynaptic Ca²⁺ has reduced neurotransmitter release.

            Experimental_Setup cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Pre_Pipette Patch Pipette (with BAPTA) Stimulation Current Injection (Action Potential) Ca_Influx Ca²⁺ Influx Stimulation->Ca_Influx NT_Release Neurotransmitter Release Ca_Influx->NT_Release PSC_Recording Postsynaptic Current (PSC) Recording NT_Release->PSC_Recording Activates Receptors Post_Pipette Recording Pipette

            Figure 3: Experimental workflow for validating the effect of presynaptic BAPTA.

            Data Interpretation and Considerations

            • Concentration-Dependent Effects: The degree of inhibition of neurotransmitter release will be dependent on the concentration of 5,5'-difluoro BAPTA used. It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific experiment.

            • Potential Off-Target Effects: While BAPTA derivatives are highly selective for Ca²⁺, it is important to be aware of potential non-specific effects. Some studies have reported that high concentrations of BAPTA can affect K⁺ currents or induce cellular stress responses.[10][11][12] It is therefore crucial to use the lowest effective concentration and include appropriate controls.

            • AM Ester Loading: For populations of cells or when direct patching is not feasible, the membrane-permeant acetoxymethyl (AM) ester form of 5,5'-difluoro BAPTA can be used.[13][14] However, this method offers less control over the final intracellular concentration and can lead to incomplete de-esterification and potential cellular toxicity.[11]

            • Neuroprotective Properties: BAPTA and its derivatives have been shown to be neuroprotective in models of excitotoxicity and physical neuronal injury by preventing Ca²⁺ overload.[15][16][17] This property should be considered when interpreting results in disease models.

            Safety and Handling

            As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling 5,5'-difluoro BAPTA K⁺ salt. Consult the manufacturer's Safety Data Sheet (SDS) for detailed handling and disposal information.[18] In case of skin or eye contact, rinse thoroughly with water and seek medical advice.

            Conclusion

            5,5'-difluoro BAPTA K⁺ salt is a powerful and versatile tool for the precise control of presynaptic calcium dynamics. By providing a moderate-affinity, rapid Ca²⁺ buffer, it enables researchers to probe the intricate relationship between presynaptic Ca²⁺ signaling and the fundamental processes of neurotransmitter release and synaptic plasticity. The protocols and considerations outlined in this application note provide a robust framework for the successful implementation of this valuable research tool.

            References

            • Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress. PubMed. [Link]

            • BAPTA Ca2+ Indicators. Interchim. [Link]

            • BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo. ResearchGate. [Link]

            • Novel action of BAPTA series chelators on intrinsic K+ currents in rat hippocampal neurones. The Journal of Physiology. [Link]

            • The Effect of Intracellular Calcium Buffer Bapta on Epileptiform Activity of Hippocampal Neurons. MDPI. [Link]

            • Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo. PubMed. [Link]

            • BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo. PMC. [Link]

            • Intracellular application of BAPTA, a powerful chelator of Ca 2+ , blocked the sAHP. ResearchGate. [Link]

            • Methods for patch clamp capacitance recordings from the calyx of Held. PubMed. [Link]

            • Direct Measurements of Presynaptic Calcium and Calcium-Activated Potassium Currents Regulating Neurotransmitter Release at CulturedXenopus Nerve–Muscle Synapses. NIH. [Link]

            • Extracellular Electrophysiological Measurements of Cooperative Signals in Astrocytes Populations. PMC. [Link]

            • Patch clamp techniques for investigating neuronal electrophysiology. Scientifica. [Link]

            • Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f. JoVE. [Link]

            • Electrophysiology: What goes on the inside? Scientifica. [Link]

            • Patch Clamp Techniques: From Beginning to Advanced Protocols. ResearchGate. [Link]

            • Optical measurement of presynaptic calcium currents. PMC. [Link]

            • SJSU Neurophysiology - Lecture 4 - Electrophysiology Techniques. YouTube. [Link]

            • Intelligent in-cell electrophysiology: Reconstructing intracellular action potentials using a physics-informed deep learning model trained on nanoelectrode array recordings. PMC. [Link]

            • Transmitter release modulation by intracellular Ca2+ buffers in facilitating and depressing nerve terminals of pyramidal cells in layer 2/3 of the rat neocortex indicates a target cell-specific difference in presynaptic calcium dynamics. PMC. [Link]

            • Presynaptic Calcium Influx Controls Neurotransmitter Release in Part by Regulating the Effective Size of the Readily Releasable Pool. Journal of Neuroscience. [Link]

            • Nanoscale-Targeted Presynaptic Ion Channel Patch-Clamp Recordings. YouTube. [Link]

            • Synaptic plasticity rules with physiological calcium levels. PNAS. [Link]

            • Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

            • On the dissociation constants of BAPTA-type calcium buffers. PubMed. [Link]

            • Intracellular Recording - Electrophysiology 5. YouTube. [Link]

            Sources

            Dissecting Synaptic Facilitation with 5,5'-Difluoro BAPTA: A Guide to Buffering Presynaptic Calcium

            Author: BenchChem Technical Support Team. Date: February 2026

            Application Note & Protocol

            Introduction: The Role of Residual Calcium in Synaptic Facilitation

            Synaptic facilitation is a fundamental form of short-term plasticity where the efficacy of a synapse is transiently enhanced following recent activity. A hallmark of this phenomenon is paired-pulse facilitation (PPF), where a second synaptic potential evoked shortly after a first is larger in amplitude. This process is critical for information processing, learning, and memory.

            The leading explanation for facilitation is the "residual calcium hypothesis" . This model posits that an initial action potential triggers the influx of Ca2+ through voltage-gated channels in the presynaptic terminal, leading to neurotransmitter release.[1][2][3] While most of this calcium is rapidly buffered or extruded, a small amount, termed "residual calcium," remains in the terminal for tens to hundreds of milliseconds.[4] If a second action potential arrives during this window, the new influx of Ca2+ builds upon this residual level, leading to a greater total intracellular calcium concentration and, consequently, a higher probability of vesicle release.[4][5][6]

            To experimentally test this hypothesis and dissect the precise role of calcium dynamics, researchers require tools that can precisely manipulate intracellular calcium concentrations. High-affinity calcium chelators, or buffers, are indispensable for this purpose.[7][8] By introducing a known concentration of a specific buffer into the presynaptic terminal, one can systematically alter the amplitude and time course of calcium transients and observe the resulting effect on synaptic transmission.[9]

            The Tool: Why 5,5'-Difluoro BAPTA is Ideal for Studying Facilitation

            5,5'-Difluoro BAPTA is a high-affinity calcium chelator that is exceptionally well-suited for investigating the rapid calcium dynamics underlying synaptic facilitation.[10][11] It belongs to the BAPTA family of buffers, which are known for their high selectivity for Ca2+ over other divalent cations like Mg2+ and their relative insensitivity to pH changes within the physiological range.[12]

            Key Attributes of 5,5'-Difluoro BAPTA:

            The critical advantage of BAPTA and its derivatives lies in their fast binding kinetics .[12] Unlike slower buffers such as EGTA, BAPTA can capture calcium ions very rapidly, on a timescale that is relevant to the transient, localized calcium microdomains that trigger vesicle fusion.[9][13] 5,5'-Difluoro BAPTA, with a dissociation constant (Kd) for Ca2+ of approximately 635 nM, provides strong buffering capacity that can effectively clamp intracellular calcium levels and intercept the residual calcium responsible for facilitation.[12]

            PropertyEGTABAPTA5,5'-Difluoro BAPTA
            Ca2+ Kd (approx.) ~150 nM~110 nM~635 nM[12]
            Binding Kinetics Slow (kon ≈ 1.5 x 10^6 M-1s-1)Fast (kon ≈ 6 x 10^8 M-1s-1)Fast (similar to BAPTA)
            Selectivity (Ca2+/Mg2+) ModerateHighHigh[14]
            pH Sensitivity HighLow[12]Low[11]

            This table summarizes the key properties of common calcium chelators. The fast kinetics of 5,5'-Difluoro BAPTA make it superior for studying processes driven by rapid, local Ca2+ changes like synaptic facilitation.

            The slower on-rate of EGTA means it is less effective at buffering the rapid, localized rise in calcium near open channels that triggers initial transmitter release.[13] In contrast, the fast kinetics of 5,5'-Difluoro BAPTA allow it to act swiftly on both the initial calcium transient and the subsequent residual calcium, making it a more potent tool for dissecting facilitation mechanisms.[9]

            Core Mechanism & Experimental Rationale

            The experiment aims to load the presynaptic terminals of a neuronal pathway with 5,5'-Difluoro BAPTA and measure its effect on paired-pulse facilitation (PPF).

            The Hypothesis: If the residual calcium hypothesis is correct, introducing a high-affinity, fast-acting calcium buffer like 5,5'-Difluoro BAPTA into the presynaptic terminal should sequester the residual Ca2+ that accumulates after the first action potential. This will prevent its contribution to the Ca2+ signal for the second pulse, thereby reducing or abolishing paired-pulse facilitation.

            The workflow involves using the cell-permeant acetoxymethyl (AM) ester form of the chelator, 5,5'-Difluoro BAPTA-AM. This uncharged molecule can cross the cell membrane.[15] Once inside the neuron, cytosolic esterases cleave off the AM group, trapping the now-charged, active 5,5'-Difluoro BAPTA inside the cell where it can buffer calcium.[15]

            BAPTA_AM 5,5'-Difluoro BAPTA-AM (Membrane Permeable) Esterases Cytosolic Esterases BAPTA_AM->Esterases Crosses Membrane BAPTA_Active 5,5'-Difluoro BAPTA (Active Chelator) Ca_Bound Ca2+-BAPTA Complex BAPTA_Active->Ca_Bound Fast Binding Esterases->BAPTA_Active Cleavage of AM Ester Ca_Residual Residual Ca2+ Ca_Residual->Ca_Bound Sequestration

            Caption: Loading and activation of 5,5'-Difluoro BAPTA in a presynaptic terminal.

            Detailed Experimental Protocol

            This protocol is designed for studying PPF at the Schaffer collateral-CA1 synapse in acute hippocampal slices but can be adapted for other preparations.

            Reagent Preparation
            • 5,5'-Difluoro BAPTA-AM Stock Solution:

              • Prepare a 10 mM stock solution of 5,5'-Difluoro BAPTA-AM (MW: 800.67 g/mol ) in high-quality, anhydrous DMSO.

              • Expert Tip: To aid solubilization, add 20% (w/v) Pluronic F-127 to the DMSO before adding the BAPTA-AM powder. This surfactant helps prevent precipitation of the AM ester in the aqueous artificial cerebrospinal fluid (aCSF).

              • Aliquot the stock solution into small volumes (e.g., 5-10 µL) and store desiccated at -20°C. Avoid repeated freeze-thaw cycles.

            • Artificial Cerebrospinal Fluid (aCSF):

              • Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgSO4, 10 D-glucose.

              • Prepare fresh and continuously bubble with 95% O2 / 5% CO2 (carbogen) to maintain a pH of 7.3-7.4.

            Hippocampal Slice Preparation
            • Anesthetize and decapitate an adult rodent according to approved institutional animal care protocols.

            • Rapidly remove the brain and place it in ice-cold, carbogenated aCSF.

            • Cut 350-400 µm thick horizontal or coronal slices using a vibratome.

            • Transfer slices to an interface or submersion chamber containing carbogenated aCSF at 32-34°C for at least 1 hour to recover.

            Loading Protocol
            • Prepare the loading solution by diluting the 10 mM 5,5'-Difluoro BAPTA-AM stock into carbogenated aCSF to a final concentration of 5-20 µM. Vortex thoroughly.

            • Transfer the recovered hippocampal slices into a small beaker or chamber containing the loading solution.

            • Incubate the slices for 45-60 minutes at 32-34°C, ensuring continuous carbogenation.[16]

            • After incubation, transfer the slices back to regular aCSF and allow them to "de-esterify" for at least 30 minutes before starting recordings. This allows the cytosolic esterases to fully cleave the AM groups.

            • Self-Validation: A parallel set of control slices should be incubated in aCSF containing the same final concentration of DMSO and Pluronic F-127, but without the BAPTA-AM, to control for any effects of the vehicle.

            Electrophysiology: Paired-Pulse Facilitation Measurement
            • Transfer a loaded (or control) slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.

            • Place a stimulating electrode (e.g., concentric bipolar tungsten) in the Schaffer collateral pathway (in stratum radiatum of CA3/CA1).

            • Place a recording electrode (filled with aCSF) in the stratum radiatum of CA1 to record field excitatory postsynaptic potentials (fEPSPs).

            • Establish Baseline: Deliver single pulses to determine the stimulus intensity that evokes an fEPSP of 30-40% of the maximal response.

            • Paired-Pulse Protocol:

              • Deliver two identical pulses separated by a specific inter-stimulus interval (ISI). A typical ISI to probe PPF is 50 ms.[17]

              • Repeat this paired-pulse stimulation every 15-20 seconds to allow for full synaptic recovery.

              • Record at least 10-20 sweeps for each condition and average them to get a clean waveform.

              • Test a range of ISIs (e.g., 20, 50, 100, 200 ms) to fully characterize the facilitation profile.

            Data Analysis and Expected Results

            • Calculation: The Paired-Pulse Ratio (PPR) is calculated as:

              • PPR = (Amplitude of the 2nd fEPSP) / (Amplitude of the 1st fEPSP)

            • Expected Outcome:

              • Control Slices: At a 50 ms ISI, control slices should exhibit significant paired-pulse facilitation, with a PPR typically between 1.2 and 1.8.

              • 5,5'-Difluoro BAPTA-loaded Slices: The introduction of the fast calcium buffer is expected to significantly reduce or abolish PPF. The PPR should be close to 1.0, indicating that the second response is no larger than the first. A reduction in the amplitude of the first fEPSP may also be observed, as BAPTA can interfere with the initial Ca2+ transient if its concentration is high enough.[9]

            Prep Prepare Hippocampal Slices Recover Slice Recovery (>1 hr in aCSF) Prep->Recover Load Incubate Slices in 5,5'-Difluoro BAPTA-AM (45-60 min) Recover->Load Deesterify De-esterification (>30 min in aCSF) Load->Deesterify Record Electrophysiological Recording (Paired-Pulse Protocol) Deesterify->Record Analyze Data Analysis (Calculate PPR) Record->Analyze Interpret Interpret Results Analyze->Interpret

            Caption: Experimental workflow for studying PPF with 5,5'-Difluoro BAPTA.

            Trustworthiness & Troubleshooting

            • Causality Check: The primary effect of BAPTA-AM is buffering intracellular calcium.[18] However, high concentrations or prolonged loading can induce cellular stress.[19] It is crucial to monitor the overall health of the slice. A stable baseline recording for at least 20-30 minutes before applying the PPF protocol is a good indicator of slice viability.

            • Troubleshooting - No effect on PPF:

              • Poor Loading: The AM ester may have degraded or precipitated. Ensure the stock solution is fresh and that Pluronic F-127 is used. Increase the incubation time or concentration cautiously.

              • Inefficient De-esterification: Esterase activity can vary. Ensure adequate time is given for the AM groups to be cleaved.

            • Troubleshooting - Synaptic transmission is completely abolished:

              • Concentration Too High: The BAPTA concentration is so high that it is buffering the initial Ca2+ transient required for any release. Reduce the loading concentration or incubation time. This highlights the importance of performing a full dose-response curve to find the optimal concentration that affects facilitation without eliminating baseline transmission.

            By carefully applying 5,5'-Difluoro BAPTA and analyzing its effects on paired-pulse facilitation, researchers can gain powerful insights into the critical role that residual presynaptic calcium plays in shaping short-term synaptic plasticity.

            References

            • Mayer ML, Westbrook GL, Guthrie PB. Postsynaptic and Presynaptic Effects of the Calcium Chelator BAPTA on Synaptic Transmission in Rat Hippocampal Dentate Granule Neurons. J Neurosci. 1987;7(10):3230-44.
            • Berezhnov, A.V.; et al. The Effect of Intracellular Calcium Buffer Bapta on Epileptiform Activity of Hippocampal Neurons. Int. J. Mol. Sci. 2022, 23, 13735.
            • ResearchGate. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo. Available from: [Link]

            • Tymianski M, et al. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo. J Neurochem. 1994;62(5):1843-54.
            • Interchim. BAPTA Ca2+ Indicators. Available from: [Link]

            • Jackman, S. L., & Regehr, W. G. (2017).
            • Debanne, D., Guérineau, N. C., Gähwiler, B. H., & Thompson, S. M. (1996). Frequency-dependent shift from paired-pulse facilitation to paired-pulse depression at unitary CA3–CA3 synapses in the rat hippocampus. The Journal of physiology, 491(Pt 1), 163–176.
            • Herrington J, et al. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells. Pflugers Arch. 1996;432(6):1037-47.
            • MyTutor. What is the role of calcium in synaptic transmission?. Available from: [Link]

            • Rajdev, S., & Reynolds, I. J. (1997). Mechanisms and Effects of Intracellular Calcium Buffering on Neuronal Survival in Organotypic Hippocampal Cultures Exposed to Anoxia/Aglycemia or to Excitotoxins. Journal of Neuroscience, 17(10), 3545–3555.
            • Nakamura, Y. (2021). EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels. Frontiers in Synaptic Neuroscience, 13, 762863.
            • Science With Tal. Calcium Role In Transmitter Release Explained (Necessary and Sufficient) | Clip. YouTube. 2022. Available from: [Link]

            • Jackman, S. L., & Regehr, W. G. (2017). The Mechanisms and Functions of Synaptic Facilitation. Neuron, 94(3), 447–464. Available from: [Link]

            • Staal, J. B., et al. (2010). Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress. Cell Calcium, 48(4), 253-258.
            • Schwaller, B. (2010). Physiology of intracellular calcium buffering. Physiological reviews, 90(4), 1583-1647.
            • G2C::Genes to Cognition. Hippocampal slice electrophysiology. 2008. Available from: [Link]

            • Zucker, R. S. (1999). 24 Synaptic Facilitation and Residual Calcium. Molecular and Cell Biology. Available from: [Link]

            Sources

            Application Note: Microinjection and Intracellular Delivery of 5,5'-Difluoro BAPTA K⁺ Salt

            Author: BenchChem Technical Support Team. Date: February 2026

            Introduction & Mechanistic Rationale

            In the study of intracellular calcium (

            
            ) dynamics, the choice of chelator determines the experimental outcome. While standard BAPTA is the industry standard for high-affinity buffering (
            
            
            
            ), it often suppresses all calcium transients, masking physiological events that require local calcium elevations.

            5,5'-Difluoro BAPTA (Potassium Salt) represents a critical "medium-affinity" tool. With a dissociation constant (

            
            ) of approximately 610–635 nM  (in the absence of 
            
            
            
            ), it buffers basal calcium effectively while allowing larger, supraphysiological calcium transients to occur, or clamping calcium at a slightly elevated "pathological" set-point.
            Why the Potassium (K⁺) Salt?

            For microinjection or whole-cell patch clamp dialysis, the Potassium Salt form is strictly required.

            • Membrane Impermeability: Unlike the AM-ester form, the salt cannot cross membranes, ensuring that once injected, the chelator remains trapped within the target cell.

            • Electrochemical Neutrality: The

              
               counter-ions match the dominant intracellular cation, preventing the depolarization artifacts seen with 
              
              
              
              salts.
            • Solubility: The salt is highly water-soluble, allowing for the preparation of high-concentration stock solutions (up to 50–100 mM) necessary for rapid diffusion.

            Physicochemical Profile
            ParameterValueNotes
            Molecular Weight ~665.5 Da (Tetrapotassium salt)Formula:
            
            
            
            
            (
            
            
            )
            610 – 635 nM At
            
            
            , pH 7.2, 0 mM
            
            
            
            
            (
            
            
            with Mg)
            ~700 nM In presence of 1 mM
            
            
            Solubility > 10 mM in
            
            
            Highly soluble compared to free acid
            Detection Non-fluorescentUsed as a "silent" buffer or
            
            
            NMR probe

            Experimental Workflow Visualization

            The following diagram outlines the decision logic and preparation workflow for 5,5'-Difluoro BAPTA microinjection.

            G cluster_0 Step 1: Chelator Selection cluster_1 Step 2: Solution Prep cluster_2 Step 3: Delivery Start Define [Ca2+]i Target BAPTA BAPTA (Kd ~160 nM) Total Suppression Start->BAPTA Block All Ca2+ Difluoro 5,5'-Difluoro BAPTA (Kd ~635 nM) Permissive Buffering Start->Difluoro Buffer Basal Only Dibromo 5,5'-Dibromo BAPTA (Kd ~1.6 µM) Low Affinity Start->Dibromo Study High Ca2+ Weigh Weigh K+ Salt (Hygroscopic!) Difluoro->Weigh Dissolve Dissolve in IC Buffer Base Weigh->Dissolve pH Adjust pH to 7.2 (Use KOH/HCl) Dissolve->pH Osm Check Osmolarity (290-310 mOsm) pH->Osm Filter Filter (0.22 µm) Prevent Clogging Osm->Filter Patch Whole-Cell Patch (Dialysis) Filter->Patch Sharp Sharp Microelectrode (Pressure/Iontophoresis) Filter->Sharp

            Caption: Selection logic and preparation workflow for 5,5'-difluoro BAPTA K+ salt microinjection.

            Preparation of Microinjection Solutions

            Stock Solution Strategy

            The K+ salt is hygroscopic. Do not attempt to weigh sub-milligram quantities for single experiments. Prepare a concentrated stock.[1]

            Protocol:

            • Weighing: Weigh ~10 mg of 5,5'-Difluoro BAPTA K+ salt into a pre-tared, anti-static microcentrifuge tube.

            • Solvent: Add high-purity (HPLC-grade) water to achieve a 50 mM stock concentration.

              • Calculation: Volume (

                
                ) = (Mass in mg / MW) × 1,000,000 / 50.
                
              • Note: If using the tetrapotassium salt (MW ~665), 10 mg

                
                 15 
                
                
                
                . Dissolve in 300
                
                
                water.
            • Storage: Aliquot into 10

              
               volumes and store at -20°C. Avoid freeze-thaw cycles.
              
            Working Intracellular Solution (Internal Solution)

            For whole-cell patch clamp or sharp microinjection, the chelator must be dissolved in a physiological internal saline.

            Standard K-Gluconate Internal Solution (Example):

            • Base: 130 mM K-Gluconate

            • Buffer: 10 mM HEPES

            • Energy: 4 mM Mg-ATP, 0.3 mM Na-GTP

            • Chelator: 1 – 10 mM 5,5'-Difluoro BAPTA K+ Salt

            • Osmolarity: Adjust to 290–300 mOsm (using Sucrose or K-Gluconate).

            • pH: Adjust to 7.25 with KOH.

            Critical Formulation Note: When adding 10 mM of the tetrapotassium salt, you are adding 40 mM of

            
            . You must  reduce the K-Gluconate concentration in your base recipe to maintain the total 
            
            
            
            at physiological levels (~140 mM).
            • Corrected Recipe: Use ~90 mM K-Gluconate if adding 10 mM Tetrapotassium 5,5'-Difluoro BAPTA.

            Microinjection Protocols

            Method A: Whole-Cell Patch Clamp Dialysis (Preferred)

            This method allows for precise control of intracellular concentration via diffusion from the pipette.

            • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3–5 M

              
              .
              
            • Backfilling: Fill the pipette tip with the Working Internal Solution containing the chelator.

            • Seal & Break-in: Form a G

              
               seal on the cell membrane. Apply suction to rupture the patch (break-in).
              
            • Diffusion Time: Allow 5–10 minutes for the chelator to diffuse from the pipette into the cytosol.

              • Validation: If recording calcium currents (

                
                ), you should observe stable run-down or maintenance of the current depending on the buffering capacity. Unlike EGTA, BAPTA derivatives diffuse rapidly.
                
            Method B: Pressure Injection (Oocytes/Large Cells)

            For Xenopus oocytes or large invertebrate neurons where patch clamp is not used.

            • Needle Prep: Pull a sharp micropipette (tip diameter < 1 µm).

            • Loading: Backfill with 50 mM stock solution (in 100 mM KCl).

            • Injection:

              • Insert tip into the cell.

              • Apply pneumatic pressure pulses (e.g., 10–20 psi for 100–500 ms).

              • Volume Calibration: Measure the meniscus movement or inject into an oil droplet first to calibrate volume. Target an intracellular concentration of 0.5–1.0 mM.

              • Calculation:

                
                .
                
              • For a 1 µL oocyte, injecting 10 nL of 50 mM stock yields 0.5 mM final concentration.

            Data Analysis & Troubleshooting

            Interpreting Results (Buffering Capacity)

            If your goal is to determine if a physiological process is sensitive to basal calcium levels:

            • BAPTA (High Affinity): Blocks processes requiring resting Ca2+ or very small transients.

            • 5,5'-Difluoro BAPTA (Medium): If the process persists with Difluoro BAPTA but fails with BAPTA, the process likely requires a local Ca2+ domain > 600 nM but is not strictly dependent on resting levels < 100 nM.

            Troubleshooting Table
            IssueProbable CauseCorrective Action
            Cell Death upon Injection Osmotic shock or pH imbalanceVerify Osmolarity (290-310 mOsm). Ensure pH is 7.2–7.3. Reduce injection volume.
            Pipette Clogging Particulates in salt solutionFilter all internal solutions through a 0.22 µm syringe filter before backfilling.
            No Physiological Effect Insufficient concentrationIncrease pipette concentration to 10 mM. Ensure adequate diffusion time (>5 min).
            Depolarization Excess
            
            
            or
            
            
            Adjust the base salt (K-Gluconate) to account for the
            
            
            contributed by the chelator salt.

            References

            • Smith, G. A., Hesketh, R. T., Metcalfe, J. C., Feeney, J., & Morris, P. G. (1983).[2] Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators. Proceedings of the National Academy of Sciences, 80(23), 7178–7182. Link

            • Tymianski, M., et al. (1994). Cytosolic Calcium Concentrations and Cell Death in Vitro. Journal of Neuroscience, 14(6). (Demonstrates the use of differential affinity BAPTA analogs to dissect neurotoxicity). Link

            • Biotium. (n.d.). 5,5'-Dibromo BAPTA and Difluoro BAPTA Product Information. Biotium Product Sheets. Link

            • AdipoGen Life Sciences. (n.d.). 5,5'-Difluoro BAPTA-AM and Salts Data Sheet. Link

            • Neher, E. (1995). The use of fura-2 for estimating Ca buffers and Ca fluxes. Neuropharmacology, 34(11), 1423-1442. (Foundational text on calcium buffering calculations). Link

            Sources

            Troubleshooting & Optimization

            Technical Support Center: Liquid Junction Potential (LJP) Management

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Minimizing and Correcting Errors in BAPTA-Buffered Solutions

            Executive Summary

            The "Invisible" Error: In whole-cell patch clamp, the Liquid Junction Potential (LJP) is an electrochemical potential difference generated at the interface between your pipette solution and the bath solution.[1][2][3][4][5]

            When using BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) as a calcium chelator, this error is exacerbated. BAPTA is a large, tetravalent anion (

            
            ) with significantly lower mobility than the cations (K
            
            
            
            or Cs
            
            
            ) it is paired with. This mobility mismatch creates a substantial LJP (often +10 to +15 mV). Failure to correct for this will result in a systematic error where your membrane potential (
            
            
            ) appears more depolarized (positive) than it actually is.

            This guide provides the workflow to quantify, correct, and report these errors with scientific rigor.

            Part 1: The Mechanism of BAPTA-Induced LJP

            Q: Why does BAPTA cause a larger junction potential than EGTA or Gluconate?

            A: The magnitude of LJP is driven by the difference in mobility between anions and cations diffusing across the pipette tip.[4]

            • The Setup: Your pipette contains high concentrations of K

              
               (fast) and BAPTA
              
              
              
              (slow/bulky). The bath contains Na
              
              
              and Cl
              
              
              .[1]
            • The Diffusion: Upon contact with the bath, K

              
               ions diffuse out of the pipette much faster than the bulky BAPTA anions can follow.
              
            • The Charge Separation: This "cation sprint" leaves a net negative charge inside the pipette tip and a net positive charge just outside in the bath.

            • The Result: The amplifier, maintaining a zero current loop, reads this electrochemical potential as a voltage offset.

            Because BAPTA is larger and carries more charge than Gluconate or EGTA, the "drag" is higher, leading to a larger charge separation and a more positive LJP.

            Visualizing the Mobility Mismatch

            LJP_Mechanism cluster_pipette Pipette Solution (Intracellular) cluster_interface Liquid Junction (Tip) cluster_bath Bath Solution (Extracellular) K_in K+ (High Conc) Interface Diffusion Zone K_in->Interface Fast Diffusion BAPTA BAPTA- (High Conc) BAPTA->Interface Slow Mobility Bath_Space Bath Space Interface->Bath_Space Net Positive Charge Accumulates Here Result Result: Bath becomes positive relative to pipette (+10 to +15 mV) Bath_Space->Result

            Caption: Schematic of ion diffusion at the pipette tip. The high mobility of K+ relative to BAPTA creates a charge separation, resulting in a positive potential in the bath relative to the pipette.

            Part 2: Quantification & Correction Protocols

            Q: Should I use the "Pipette Offset" knob to zero the LJP before sealing?

            A: NO. This is a common but dangerous practice. If you "zero out" the LJP on the amplifier while the pipette is in the bath, you are hiding the error, not removing it. The LJP exists before you seal. Once you seal and break in (whole-cell), the LJP disappears (because the ions equilibrate with the cytosol), but your amplifier is still applying that "zeroing" offset.[4]

            The Correct Workflow:

            • Zero the amplifier with the pipette in the bath (this defines

              
              ).[4]
              
            • Record the raw

              
              .
              
            • Correct mathematically after the experiment (Offline Correction).

            The Correction Equation
            
            
            

            Note: In standard electrophysiology convention, LJP is defined as

            
            .[3][4] For BAPTA solutions, this value is usually positive  (e.g., +14 mV).
            

            Example:

            • LJP (Calculated): +14 mV

            • Amplifier Reading (

              
              ):  -60 mV
              
            • True Membrane Potential (

              
              ): 
              
              
              
            Protocol A: Experimental Measurement (The Neher Method)

            Use this method for the highest accuracy, as it accounts for non-ideal ion activities.

            • Preparation: Fill a recording pipette with your BAPTA intracellular solution.

            • Reference: Place a 3M KCl agar bridge in the bath to serve as the ground reference (this minimizes the reference-to-bath junction potential).

            • Zeroing: Place the pipette into a bath containing intracellular solution (not normal bath solution). Zero the amplifier (

              
              ).[4]
              
            • Measurement: Carefully swap the bath solution to your standard extracellular (ACSF) solution.

            • Readout: The voltage on the amplifier will drift to a new value. This value is

              
               .
              
              • Example: If the amplifier reads -14 mV, your LJP is +14 mV.

            Protocol B: Computational Prediction (JPCalc)

            Use this for quick estimates or when solution swaps are impractical.

            Using the generalized Henderson Equation (implemented in JPCalc or Clampex), enter your exact molarities.

            Representative Data: LJP Values for Common Solutions

            Intracellular SolutionMajor AnionMajor CationApprox. LJP (mV)*
            Standard K-Gluconate GluconateK
            
            
            +10 to +12 mV
            Cs-Gluconate GluconateCs
            
            
            +10 to +13 mV
            K-BAPTA (10mM) BAPTA / Cl
            
            
            K
            
            
            +13 to +16 mV
            Cs-BAPTA (10mM) BAPTA / Cl
            
            
            Cs
            
            
            +13 to +17 mV
            KCl (High Cl) ChlorideK
            
            
            +2 to +4 mV

            *Values are estimates against standard ACSF/Tyrode's bath. Always calculate for your specific recipe.

            Part 3: Troubleshooting & FAQs

            Q: My current clamp recordings show a resting potential of -55 mV with K-BAPTA. Is the cell unhealthy? A: Not necessarily. If you haven't corrected for LJP, your "true" resting potential is likely around -70 mV (-55 mV measured - 15 mV LJP). Always report whether your data is "LJP-corrected" in your methods section to avoid confusion.

            Q: Can I reduce the LJP by changing the salt? A: You can minimize LJP by using anions with higher mobility (like Chloride), but this compromises the experiment (high internal Cl

            
             shifts the GABA reversal potential).
            
            • Strategy: If you must use BAPTA, you cannot "physically" remove the LJP without changing the buffering capacity. You must accept the error and correct it mathematically.

            Q: I am seeing "Drift" during my recording. Is this LJP changing? A: Once you are in the whole-cell configuration, the LJP at the tip is effectively eliminated because the pipette solution dialyzes with the cytosol.

            • However: If your reference electrode is a Ag/AgCl pellet (not a bridge) and you change the bath solution (e.g., drug application), the Reference Liquid Junction Potential at the ground wire may change.

            • Fix: Always use a 3M KCl agar bridge for the ground electrode if you plan to switch bath solutions significantly.

            Decision Tree: Correcting LJP

            Correction_Workflow Start Start Experiment (BAPTA Internal) Zero Zero Pipette in Bath (Pipette Offset) Start->Zero Seal Seal & Break-In (Whole Cell) Zero->Seal Q1 Do you need absolute Vm accuracy? (e.g., comparing Resting Potential) Seal->Q1 Calc Calculate LJP (JPCalc or Neher Method) Q1->Calc Yes Ignore Report as 'Uncorrected Vm' (Accept systematic error) Q1->Ignore No (Delta only) Apply Apply Correction Offline: Vm = Vmeasured - LJP Calc->Apply

            Caption: Workflow for determining when and how to apply LJP correction. Offline correction is the recommended standard for BAPTA-based recordings.

            References
            • Neher, E. (1992).[1][6][7][8] Correction for liquid junction potentials in patch clamp experiments. Methods in Enzymology, 207, 123-131.[1][7]

            • Barry, P. H. (1994).[1][9][10] JPCalc, a software package for calculating liquid junction potential corrections in patch-clamp, intracellular, epithelial and bilayer measurements and for correcting junction potential measurements.[1][5] Journal of Neuroscience Methods, 51(1), 107-116.[1]

            • Molecular Devices. (2023). The Axon Guide: Electrophysiology and Biophysics Laboratory Techniques.

            Sources

            Preventing precipitation of calcium buffers in intracellular solutions

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: Preventing Precipitation of Calcium Buffers & Salts in Patch-Clamp Solutions Doc ID: ICS-PREP-004 | Revision: 2.1

            Introduction

            Welcome to the Technical Support Center. As a Senior Application Scientist, I often see "noisy seals" or "clogged tips" diagnosed as equipment failure when the root cause is actually micro-precipitation within the intracellular solution (ICS).

            In patch-clamp electrophysiology, the ICS is a supersaturated chemical minefield. You are balancing high concentrations of salts, unstable energy sources (ATP/GTP), and chelators (EGTA/BAPTA) that have strict pH-dependent solubility. If these components crash out of solution, they form invisible micro-crystals that increase series resistance (

            
            ) and rupture giga-ohm seals.
            

            This guide provides the protocols and chemical logic to ensure your buffers remain soluble and your recording tips remain clear.

            Part 1: The Chemistry of Solubility (The "Why")

            To prevent precipitation, you must understand the two primary failure modes in ICS preparation: Protonation Lock and Anionic Competition .

            Protonation Lock (The Buffer Trap)

            Calcium chelators like EGTA and BAPTA are tetracarboxylic acids. In their powder form (free acid), they are insoluble in water. They only dissolve when their carboxyl groups are deprotonated, which requires a basic pH.

            • The Mistake: Adding EGTA/BAPTA to a neutral solution and expecting it to dissolve.

            • The Reality: You must drive the pH high (>> 7.2) to dissolve the powder, then bring it back down.

            Anionic Competition (The Phosphate/Fluoride Trap)

            Your solution contains Calcium (Ca²⁺) and Magnesium (Mg²⁺). While EGTA binds Ca²⁺ tightly, other anions in your solution are competing for these metals.

            • Phosphate (

              
              ):  Released by ATP hydrolysis. Ca-Phosphate is highly insoluble.
              
            • Fluoride (

              
              ):  Used in specific internal solutions (e.g., CsF). 
              
              
              
              and
              
              
              are extremely insoluble precipitates.
            Solubility & Kinetics Data
            Component
            
            
            for Ca²⁺ (approx)
            Solubility Risk FactorCritical Note
            EGTA ~150 nMHigh (pH dependent) Insoluble below pH 7.0. Slow binding rate (
            
            
            ).
            BAPTA ~160 nMHigh (pH dependent) Faster
            
            
            than EGTA. Often used to clamp rapid Ca²⁺ transients.
            ATP N/AHigh (Degradation) Hydrolyzes to ADP +
            
            
            .
            
            
            reacts with Ca²⁺ to form precipitate.
            Fluoride N/AExtreme Forms
            
            
            precipitate instantly if Mg²⁺ and
            
            
            mix at high conc.

            Part 2: The "Double-pH" Preparation Protocol

            This protocol prevents the "Protonation Lock" by ensuring chelators are fully dissolved before other salts destabilize the matrix.

            Step-by-Step Methodology

            Reagents:

            • High-purity water (18.2 MΩ)

            • Buffer salt (K-Gluconate, Cs-Methanesulfonate, etc.)[1][2]

            • Chelator (EGTA or BAPTA free acid)[3]

            • pH Adjuster (1M KOH or CsOH - match your main cation)

            • ATP/GTP (Alkali salts, e.g., Mg-ATP, Na-GTP)

            The Workflow:

            • The "Slurry" Phase:

              • Add 80% of your final water volume to the beaker.

              • Add your main salt (e.g., K-Gluconate) and your chelator (EGTA/BAPTA).

              • Observation: The solution will look cloudy (white suspension). Do not heat it.

            • The First pH Adjustment (The Dissolution):

              • Add KOH/CsOH dropwise while stirring.

              • Target pH 8.0 - 8.5 .

              • Mechanism:[4][5][6][7] This deprotonates the carboxylic acid groups. The solution will turn crystal clear.

            • The "Back-Titration":

              • Once clear, add your remaining salts (HEPES, MgCl₂, CaCl₂).

              • Critical: Add divalent cations (

                
                , 
                
                
                
                ) slowly . If you dump them in, they may form local precipitates before the chelator captures them.
            • The Energy Step (Cold Chain):

              • Cool the solution on ice. ATP hydrolysis is temperature-dependent.

              • Add ATP and GTP.[8]

              • Note: ATP is acidic. Adding it will drop your pH slightly.[9]

            • Final pH and Osmolarity:

              • Adjust final pH to 7.2 - 7.3 (using KOH/CsOH or HCl/Methanesulfonic acid).

              • Check Osmolarity.[1][5][10] Adjust with water (to lower) or sucrose/main salt (to raise).

            • Filtration (The Safety Net):

              • Filter through a 0.22 µm PVDF or PES membrane .

              • Why: This removes undissolved micro-nuclei that trigger larger crystal growth later.

            Part 3: Troubleshooting & FAQs

            Q1: My internal solution passed the filter, but my pipette tip clogs after 5 minutes. Why?

            A: This is likely ATP Hydrolysis . If you keep your internal solution at room temperature during the experiment, ATP degrades into ADP and inorganic Phosphate (

            
            ). The 
            
            
            
            binds with free Calcium to form Calcium Phosphate (
            
            
            ), which is insoluble.
            • Fix: Keep your working aliquot on ice. Discard the aliquot after 2-3 hours. Never re-freeze thawed ATP-containing solutions.

            Q2: I am using a CsF (Cesium Fluoride) solution and it looks milky. Can I filter it?

            A: No. If it looks milky, you have likely formed Magnesium Fluoride (

            
            ) .
            Filtering will remove the Mg²⁺, altering your free Magnesium concentration and affecting channel rectification (e.g., NMDA or Kir channels).
            
            • Fix: You cannot mix high concentrations of

              
               and 
              
              
              
              easily. You must mix the CsF and buffer first, adjust pH, and then add Mg-ATP. Often, researchers omit additional
              
              
              in fluoride solutions and rely solely on the Mg²⁺ bound to ATP.
            Q3: Can I use EGTA-Na salt instead of EGTA acid to avoid the pH trouble?

            A: Yes, but be careful with Sodium load . EGTA-tetrasodium adds 4

            
             ions per EGTA molecule. If you are studying 
            
            
            
            channels or need a
            
            
            -free environment, this will contaminate your recording. The acid form + KOH/CsOH is cleaner for
            
            
            -based solutions.
            Q4: Why does BAPTA seem to lower my seal resistance compared to EGTA?

            A: BAPTA is a highly lipophilic contaminant if not handled correctly. While BAPTA is water-soluble, it can interfere with the glass-membrane interaction if the pH is not perfectly balanced. Furthermore, because BAPTA buffers Ca²⁺ faster than EGTA, it prevents Ca-dependent resealing mechanisms if the membrane is damaged during the seal formation.

            • Fix: Ensure BAPTA is fully dissolved (clear) before adding ATP. Use the "Double-pH" method.

            Part 4: Visualization (Workflow Diagram)

            The following diagram illustrates the critical decision points in ICS preparation to prevent precipitation.

            ICS_Preparation Start Start: Weigh Salts (K-Glu, EGTA/BAPTA) Check_Turbidity Solution is Cloudy? (EGTA/BAPTA Acid) Start->Check_Turbidity pH_Boost Raise pH to ~8.0 (Deprotonate Chelator) Check_Turbidity->pH_Boost Yes (Expected) Add_Divalents Add MgCl2 / CaCl2 (Slow Addition) Check_Turbidity->Add_Divalents No (Using Salts) pH_Boost->Add_Divalents Fluoride_Check Using Fluoride (CsF)? Add_Divalents->Fluoride_Check Mg_Warning CRITICAL: Limit Free Mg2+ (Risk of MgF2 ppt) Fluoride_Check->Mg_Warning Yes Cool_Down Cool on Ice (4°C) Fluoride_Check->Cool_Down No Mg_Warning->Cool_Down Add_Energy Add ATP / GTP Cool_Down->Add_Energy Final_Adjust Final pH (7.2) & Osmolarity Add_Energy->Final_Adjust Filter Filter (0.22 µm) Final_Adjust->Filter Aliquot Aliquot & Freeze (-20°C) Filter->Aliquot

            Figure 1: Decision tree for Intracellular Solution preparation. Note the critical pH adjustment step for chelators and the temperature control for ATP stability.

            References

            • Molecular Devices. (2020). The Axon Guide: Electrophysiology and Biophysics Laboratory Techniques (4th Ed.). Molecular Devices. [Link]

            • Neher, E. (1995). The use of fura-2 for estimating Ca buffers and Ca fluxes. Neuropharmacology, 34(11), 1445-1452. [Link]

            • Cold Spring Harbor Protocols. (2008). Recipe: Intracellular Solution for Whole-Cell Patch Clamp. CSHL Press. [Link]

            • Marty, A., & Neher, E. (1983). Tight-seal whole-cell recording. Single-channel recording, 2, 440-445. [Link]

            • Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry, 19(11), 2396-2404. [Link]

            Sources

            Technical Support Center: 5,5'-Difluoro BAPTA (5F-BAPTA) Optimization

            Author: BenchChem Technical Support Team. Date: February 2026

            Article ID: KB-5FB-ION-001 Status: Active / Verified Last Updated: February 6, 2026 Department: Application Science & Electrophysiology Support

            Executive Summary: The "Silent Error" in Calcium Quantification

            Welcome to the Technical Support Center. You are likely here because your calculated free calcium (

            
            ) values do not match physiological expectations, or your calibration curves appear shifted.
            

            The Root Cause: Most commercial Certificates of Analysis (CoA) for 5,5'-difluoro BAPTA (5F-BAPTA) report the Dissociation Constant (

            
            ) at 0.1 M (100 mM) ionic strength  and 22°C . However, intracellular environments and specific experimental buffers (e.g., patch-clamp internal solutions) often deviate significantly from these conditions.
            

            Because 5F-BAPTA is a thermodynamic buffer, its affinity for

            
             is heavily dependent on Ionic Strength (
            
            
            
            )
            and Temperature . Failing to correct for these variables can introduce errors of 30-50% in your reported calcium concentrations.

            This guide provides the corrective logic, mathematical frameworks, and experimental protocols to ensure your data is rigorous and reproducible.

            Part 1: The Theory (Knowledge Base)

            Q: Why does Ionic Strength change the of 5F-BAPTA?

            A: 5F-BAPTA binds calcium through four carboxylate groups. These groups are negatively charged.[1] In a solution with high ionic strength (high salt concentration), the abundant cations (

            
            , 
            
            
            
            ) form a "cloud" around the carboxylate groups (Debye-Hückel screening). This screening shields the negative charge, making it electrostatically harder for the
            
            
            ion to find and bind to the chelator.
            • Rule of Thumb: As Ionic Strength (

              
              ) increases , the affinity decreases  (meaning 
              
              
              
              increases ).
            • Magnitude: Moving from 0.1 M to 0.3 M ionic strength can increase the

              
               of BAPTA-type buffers by nearly 40% (Harrison & Bers, 1987).
              
            Q: How does 5F-BAPTA differ from standard BAPTA?

            A: 5F-BAPTA is fluorinated to lower its calcium affinity, making it suitable for measuring higher calcium transients (1

            
            M – 10 
            
            
            
            M range) where standard BAPTA (
            
            
            nM) would be saturated.
            • Standard BAPTA

              
              :  ~160 nM[2]
              
            • 5F-BAPTA

              
              :  ~700 nM (at 0.1 M ionic strength)
              

            Part 2: Decision Logic & Workflow

            Before proceeding to calculations, determine if you need a Mathematical Correction or an In Situ Calibration .

            G Start Start: Define Experimental Goals Q1 Is absolute [Ca2+] quantification critical? Start->Q1 Q2 Are you using a standard buffer (e.g., K-Gluconate based)? Q1->Q2 Yes Calc Method A: Mathematical Correction (Calculated Kd) Q1->Calc No (Qualitative only) Q2->Calc Yes (Standard Internal Soln) Calib Method B: In Situ Calibration (Measured Kd) Q2->Calib No (Complex/Unknown Cytosol) Output Accurate [Ca2+] Reporting Calc->Output Apply correction factors Calib->Output Derive Kd from curve

            Figure 1: Decision Matrix for selecting the appropriate correction method.

            Part 3: Method A - Mathematical Correction

            If you cannot perform an in situ calibration, you must mathematically adjust the standard

            
            .
            
            Step 1: Calculate the Ionic Strength ( ) of your Buffer

            Do not assume Osmolarity = Ionic Strength. They are different.

            
            [1]
            
            • 
               = concentration of ion 
              
              
              
              (Molar)
            • 
               = charge of ion 
              
              
              
              [1]

            Common Calculation Trap:

            • KCl (150 mM):

              
               M (Monovalent ions contribute linearly).
              
            • MgCl2 (2 mM):

              
               M. (Divalent ions contribute 
              
              
              
              per mole).
            • EGTA/BAPTA: These are often added as salts (e.g.,

              
              -BAPTA). A 10 mM 
              
              
              
              -BAPTA solution contributes significantly to ionic strength due to the 4
              
              
              ions and the -4 charge on BAPTA.
            Step 2: Apply the Correction Factor

            Based on the foundational work of Harrison & Bers (1987) and Pethig et al. (1989) , we apply corrections relative to the standard reference (

            
             M KCl, 
            
            
            
            C).

            Table 1: Estimated

            
             Shifts for BAPTA-Derivatives 
            Note: Base 
            
            
            
            for 5F-BAPTA is assumed ~700 nM at 0.1M I, 22°C.
            Experimental ConditionIonic Strength (
            
            
            )
            Correction FactorEst. 5F-BAPTA
            
            
            Standard Ref. 0.10 M 1.00 700 nM
            Low Salt0.05 M0.85~595 nM
            Physiological 0.15 M 1.15 ~805 nM
            High Salt0.30 M1.40~980 nM
            Temp Correction (+37°C) ~1.05x (Add to above)

            Calculation Example: You are working at 37°C in a buffer with 0.15 M ionic strength.

            • Base

              
               (CoA): 700 nM.
              
            • Ionic Strength Adjustment:

              
               nM.
              
            • Temperature Adjustment (slight endothermic shift):

              
               nM.
              
            • Final

              
               for calculations: 845 nM .
              

            Part 4: Method B - In Situ Calibration (The Gold Standard)

            Mathematical correction is an estimation. For drug development or critical physiological claims, you must validate the

            
             inside the cell environment, as cytosolic viscosity and protein binding can alter affinity.
            
            Protocol: Intracellular Calibration Workflow

            Reagents Required:

            • Zero Ca Buffer: Internal solution + 10 mM EGTA (no added Ca).

            • Saturating Ca Buffer: Internal solution + 10 mM CaCl2 (excess Ca).

            • Ionophore: Ionomycin (non-fluorescent) or 4-Br-A23187.

            • 5F-BAPTA: Loaded via AM ester or patch pipette.

            Protocol Step1 1. Load Cells (5F-BAPTA AM) Step2 2. Record F(rest) (Basal Fluorescence) Step1->Step2 Step3 3. Perfusion A: Zero Ca + Ionomycin (Measure Fmin) Step2->Step3 Step4 4. Perfusion B: High Ca (10mM) + Ionomycin (Measure Fmax) Step3->Step4 Step5 5. Calculate Kd Step4->Step5

            Figure 2: In Situ Calibration Workflow.

            Step-by-Step Methodology:
            • Baseline Acquisition: Record stable fluorescence (

              
              ) of the 5F-BAPTA loaded cells in physiological saline.
              
            • Determine

              
              :  Peruse the chamber with a Zero 
              
              
              
              solution containing 10 mM EGTA and 5-10
              
              
              M Ionomycin.
              • Tip: Ionomycin creates pores allowing

                
                 equilibration. Wait for the signal to drop to a stable minimum.
                
            • Determine

              
              :  Washout and perfuse with Saturating 
              
              
              
              solution (10 mM
              
              
              ) + Ionomycin.
              • Tip: The signal should rise rapidly to a plateau.

            • The Calculation: Use the Grynkiewicz Equation (assuming single wavelength intensity for non-ratiometric, or ratio for ratiometric):

              
              
              

              Note: If you are determining the

              
              , you clamp the 
              
              
              
              at known intermediate levels (e.g., using EGTA/CaEGTA buffers) and fit the curve.

            Part 5: Troubleshooting & FAQs

            Q: My calculated calcium is negative. What happened?

            • A: This usually means your

              
               value is incorrect (too high). Background fluorescence (autofluorescence) must be subtracted from 
              
              
              
              ,
              
              
              , and
              
              
              . If
              
              
              is negative, the math breaks.

            Q: Can I mix 5F-BAPTA with other indicators?

            • A: Yes, but be careful of "Calcium Buffering Capacity." 5F-BAPTA is a buffer itself. If you add it at high concentrations (e.g., 100

              
              M), you will blunt the physiological calcium transients you are trying to measure. Keep concentrations low (10-20 
              
              
              
              M) for indication, or high for clamping.

            Q: I am using 5F-BAPTA AM ester. Does the AM group affect Kd?

            • A: The AM ester form does not bind calcium.[2][3] It must be cleaved by intracellular esterases. If cleavage is incomplete, you will have non-responsive background fluorescence, which artificially elevates

              
               and skews the 
              
              
              
              calculation. Always allow sufficient de-esterification time (30-60 mins) at room temperature.

            References

            • Harrison, S. M., & Bers, D. M. (1987). The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA.[4][5] Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]

            • Pethig, R., et al. (1989). On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium. [Link]

            • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry. [Link]

            Sources

            Validation & Comparative

            The Kinetic Paradox: 5,5'-Difluoro BAPTA vs. EGTA in Rapid Calcium Chelation

            Author: BenchChem Technical Support Team. Date: February 2026

            Topic: 5,5'-Difluoro BAPTA vs. EGTA for Rapid Calcium Chelation Content Type: Publish Comparison Guide

            Executive Summary

            In the precise world of electrophysiology and calcium imaging, the choice between 5,5'-difluoro BAPTA and EGTA is not merely a matter of affinity—it is a choice between kinetic control and thermodynamic clamping .[1]

            While EGTA is the industry standard for maintaining steady-state resting calcium, it fails catastrophically at capturing rapid transients (microseconds to milliseconds) due to its slow on-rate (

            
            ).[1][2] Conversely, 5,5'-difluoro BAPTA  combines the lightning-fast kinetics of the BAPTA backbone with a chemically tuned, lower affinity (
            
            
            
            ).[1] This unique profile makes it the superior tool for buffering rapid calcium spikes without inducing the "signal silencing" often seen with high-affinity chelators like standard BAPTA.
            Physicochemical "Tale of the Tape"

            The following table contrasts the critical parameters of the two chelators. Note the divergence in On-Rate (

            
            )  and Dissociation Constant (
            
            
            
            )
            .
            FeatureEGTA 5,5'-Difluoro BAPTA Standard BAPTA (Reference)
            Primary Utility Steady-state clamping; Global buffering.[1]Rapid transient buffering; Avoiding saturation.[3]Total suppression of fast transients.
            
            
            (Ca
            
            
            affinity)
            ~150 nM (High Affinity)~635 nM (Medium Affinity)~160 nM (High Affinity)
            
            
            (On-Rate)
            Slow (
            
            
            )
            Fast (
            
            
            )
            Fast (
            
            
            )
            pH Sensitivity High (pKa
            
            
            8.8, 9.6)
            Low (pKa
            
            
            5.5, 6.[1]4)
            Low
            Selectivity (Ca:Mg) Very High (
            
            
            )
            HighHigh
            Physiological Mimicry Mimics slow buffers (Parvalbumin-like)Mimics fast, medium-affinity buffersMimics fast, high-affinity buffers

            Critical Insight: EGTA has a similar affinity (

            
            ) to standard BAPTA but is ~400x slower  in binding calcium. 5,5'-difluoro BAPTA retains the speed but releases calcium more easily (
            
            
            
            ~635 nM), preventing the buffer from becoming "locked" or saturated during high-frequency signaling events.
            Mechanistic Deep Dive: The Spatial vs. Temporal Argument

            To understand why 5,5'-difluoro BAPTA is necessary, we must visualize the calcium signaling microenvironment.[1]

            The Nanodomain Problem

            When a Voltage-Gated Calcium Channel (VGCC) opens, local calcium concentrations within 20–50 nm (the "nanodomain") can spike to >100 µM in microseconds.

            • EGTA Failure: Due to its slow proton-dependent binding mechanism, EGTA cannot bind calcium fast enough to intercept it before it triggers a synaptic vesicle or activates a nearby channel.[1][2] It effectively "ignores" the nanodomain.

            • BAPTA Success: BAPTA binds calcium almost at the diffusion limit, effectively suppressing the nanodomain flash.[1]

            • 5,5'-Difluoro Advantage: Standard BAPTA (

              
               160 nM) is often too strong, completely abolishing the signal you want to measure. 5,5'-difluoro BAPTA  (
              
              
              
              635 nM) buffers the speed but leaves enough free calcium to generate a measurable, physiological response without the run-away saturation seen with slower buffers.
            Visualizing the Buffering Dynamics

            Calcium_Chelation_Dynamics Channel Ca2+ Channel (Source) Ca_Free Free Ca2+ (Nanodomain) Channel->Ca_Free Influx (>100 µM/ms) Sensor Ca2+ Sensor (Vesicle/Dye) Ca_Free->Sensor Activation EGTA EGTA (Slow kon) Ca_Free->EGTA Missed Capture (Too Slow) BAPTA_F2 5,5'-Difluoro BAPTA (Fast kon, Med Kd) Ca_Free->BAPTA_F2 Rapid Capture BAPTA_F2->Ca_Free Fast Release (Prevents Saturation)

            Figure 1: Kinetic competition in the nanodomain. EGTA acts too slowly to compete with the Ca2+ sensor, while 5,5'-difluoro BAPTA rapidly buffers the ion, modulating the signal without abolishing it.[1][3]

            Experimental Protocols
            Protocol A: Preparation of Intracellular Solutions (Patch Clamp)

            Context: Preparing internal pipette solutions for recording rapid synaptic currents.

            Materials:

            • 5,5'-Difluoro BAPTA (Tetrapotassium salt for solubility).[1]

            • EGTA (Free acid).[4]

            • CsOH or KOH (for pH adjustment).

            • Osmometer.

            Step-by-Step Methodology:

            • Solubility Check:

              • EGTA: Highly insoluble in water at low pH. You must add base (KOH/CsOH) simultaneously to dissolve it.

              • 5,5'-Difluoro BAPTA: The K+ salt is water-soluble. If using the free acid, it requires titration with base similar to EGTA but dissolves more readily due to lower pKa.[1]

            • Base Solution Formulation:

              • Prepare your standard internal solution (e.g., 130 mM K-Gluconate, 10 mM HEPES, etc.) minus the chelator.[1]

            • Chelator Addition:

              • For Resting Clamping: Add 10 mM EGTA . Adjust pH to 7.2.

                • Note: This will clamp resting Ca2+ at ~0-20 nM depending on total Ca2+ added, but will allow local spikes.[1]

              • For Rapid Buffering: Add 10 mM 5,5'-Difluoro BAPTA .[1]

                • Note: This mimics a "fast buffer" environment.

            • pH Adjustment (Critical):

              • Adjust pH to exactly 7.2 using KOH/CsOH.

              • Warning: EGTA's affinity changes significantly with pH. A shift from pH 7.2 to 7.0 decreases EGTA's apparent affinity. BAPTA derivatives are largely pH-insensitive in this range, providing a more robust experimental baseline.[1]

            • Osmolarity Correction:

              • Check osmolarity. Adding 10 mM of a tetrapotassium chelator adds ~50 mOsm. Dilute with water to match extracellular osmolarity (typically 290-310 mOsm).

            Protocol B: Decision Logic for Chelator Selection

            Use this workflow to determine which chelator fits your experimental design.

            Chelator_Selection_Flow cluster_Note Key Differentiator Start Experimental Goal? Q1 Are you measuring/clamping Resting Calcium only? Start->Q1 Q2 Are you studying rapid Synaptic Transmission? Q1->Q2 No Result_EGTA Use EGTA (Low Cost, High Affinity, Slow) Q1->Result_EGTA Yes Q3 Do you need to block ALL exocytosis? Q2->Q3 Result_BAPTA Use Standard BAPTA (Kd ~160nM, Fast) Q3->Result_BAPTA Yes (Total Block) Result_F2 Use 5,5'-Difluoro BAPTA (Kd ~635nM, Fast) Q3->Result_F2 No (Modulation/Mimicry) Note 5,5'-Difluoro BAPTA avoids 'Buffer Saturation' in high Ca2+ Result_F2->Note

            Figure 2: Decision matrix for selecting calcium chelators based on temporal resolution requirements.

            References
            • Adler, E. M., et al. (1991).[1][5] "Alien intracellular calcium chelators attenuate neurotransmitter release at the squid giant synapse." Journal of Neuroscience. Link[1]

            • Neher, E. (1998).[1] "Vesicle pools and Ca2+ microdomains: new tools for understanding their roles in neurotransmitter release." Neuron. Link

            • Naraghi, M., & Neher, E. (1997).[1][2] "Linearized buffered Ca2+ diffusion in microdomains and its implications for calculation of [Ca2+] at the mouth of a calcium channel." Journal of Neuroscience. Link

            • Thermo Fisher Scientific. "Calcium Regulation: BAPTA and Derivatives." Molecular Probes Handbook. Link

            • Pashandi, Z., et al. (2019).[1] "5,5'-Difluoro BAPTA: Properties and Applications in NMR." Biophysical Journal (Contextual citation for Kd values). Link

            Sources

            A Researcher's Guide to BAPTA Analogs for Precise Calcium Clamping

            Author: BenchChem Technical Support Team. Date: February 2026

            In the intricate world of cellular signaling, calcium ions (Ca²⁺) act as ubiquitous second messengers, orchestrating a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and cell fate. To dissect the precise role of Ca²⁺ in these events, researchers often need to control its intracellular concentration with high temporal and spatial resolution. This is where "calcium clamping" becomes an indispensable technique, and at the heart of this technique lies a family of powerful chelators: BAPTA and its analogs.

            This guide provides an in-depth comparison of various BAPTA analogs, offering the technical insights and experimental data necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications. We will delve into the key properties of these chelators, explore their performance in experimental settings, and provide detailed protocols for their effective use.

            The Foundation of Calcium Clamping: Understanding BAPTA

            BAPTA, or 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a synthetic calcium chelator that has become a cornerstone of cellular biology research. Its popularity stems from several key advantages over older chelators like EGTA. BAPTA exhibits a high selectivity for Ca²⁺ over other divalent cations, most notably magnesium (Mg²⁺), which is present at much higher concentrations within the cell.[1] Furthermore, its ability to bind and release Ca²⁺ is significantly faster than EGTA, making it ideal for studying rapid calcium transients.[1] BAPTA's binding affinity for Ca²⁺ is also relatively insensitive to pH changes within the physiological range.[1]

            However, the native form of BAPTA is a charged molecule and cannot passively cross the cell membrane. To overcome this, it is commonly used in its acetoxymethyl (AM) ester form. BAPTA-AM is lipophilic and readily enters the cell, where intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-chelating form of BAPTA inside.

            A Comparative Analysis of BAPTA Analogs

            The core BAPTA structure has been modified to generate a range of analogs with varying affinities for Ca²⁺. This allows researchers to select a chelator best suited for the specific calcium concentration range and dynamics of their experimental system. The choice of a BAPTA analog is a critical experimental parameter that dictates the precision of calcium clamping.

            The key parameter for a chelator's affinity is its dissociation constant (Kd), which represents the concentration of Ca²⁺ at which half of the chelator molecules are bound to a calcium ion. A lower Kd indicates a higher affinity for Ca²⁺. The on-rate (kon) and off-rate (koff) describe the kinetics of binding and unbinding, respectively, and are crucial for understanding how quickly a chelator can buffer changes in Ca²⁺ concentration.

            Below is a comparative table of commonly used BAPTA analogs:

            AnalogKd for Ca²⁺ (in vitro)Key Characteristics & Applications
            BAPTA ~160 nMThe parent compound, offering a good balance of affinity and kinetics for general-purpose calcium buffering.
            5,5'-Dimethyl BAPTA (MAPTA) ~40 nMHigher affinity than BAPTA, making it suitable for clamping Ca²⁺ at very low resting levels or for buffering small, localized Ca²⁺ signals.
            5,5'-Difluoro BAPTA ~635 nMLower affinity than BAPTA, useful for studying processes that occur at higher Ca²⁺ concentrations without completely abolishing the signal.
            5,5'-Dibromo BAPTA ~1.6 µMIntermediate affinity, often used in studies of calcium mobilization and spatial buffering.
            Tetrafluoro BAPTA (BAPTA-FF) ~20 µMLow affinity, ideal for experiments involving large and rapid increases in Ca²⁺, allowing for the study of downstream events without immediate and complete buffering.

            Note: Kd values can vary depending on the experimental conditions (e.g., pH, ionic strength, temperature). The values presented here are approximate and for comparative purposes.

            The selection of a BAPTA analog should be guided by the specific scientific question. For instance, to investigate the role of very small, localized Ca²⁺ "sparks" in muscle cells, a high-affinity analog like 5,5'-Dimethyl BAPTA might be chosen to effectively buffer these small fluctuations. Conversely, to study the downstream effects of a large, global Ca²⁺ wave, a low-affinity analog like Tetrafluoro BAPTA would be more appropriate, as it would allow the initial wave to propagate while still influencing its overall duration and amplitude.

            Experimental Performance: Visualizing the Impact of Different BAPTA Analogs

            The theoretical differences in affinity translate to tangible differences in experimental outcomes. Consider an experiment where a cell is stimulated to produce a transient increase in intracellular Ca²⁺. The choice of BAPTA analog will significantly alter the shape and amplitude of this calcium signal.

            A study comparing the effects of different BAPTA analogs on induced cytosolic Ca²⁺ rises demonstrated that their buffering capacity in living cells aligns with their theoretical Kd values.[2] High-affinity analogs like DM-BAPTA (5,5'-Dimethyl BAPTA) showed the most potent dampening of the Ca²⁺ signal, while the low-affinity TF-BAPTA (Tetrafluoro BAPTA) had a minimal impact.[2]

            To illustrate this, imagine a typical calcium imaging experiment where a fluorescent Ca²⁺ indicator is used to monitor intracellular calcium levels. The following table summarizes the expected qualitative effects of different BAPTA analogs on a Ca²⁺ transient:

            BAPTA AnalogExpected Effect on Ca²⁺ TransientRationale
            None (Control) Sharp, high-amplitude peak with a relatively fast decay.Unbuffered Ca²⁺ dynamics.
            BAPTA Reduced peak amplitude and a slower decay rate.Efficient buffering of the Ca²⁺ influx.
            5,5'-Dimethyl BAPTA Severely blunted or nearly abolished Ca²⁺ transient.High affinity leads to rapid sequestration of incoming Ca²⁺.
            Tetrafluoro BAPTA Moderately reduced peak amplitude with a noticeable effect on the decay phase.Lower affinity allows for an initial rise in Ca²⁺ before buffering takes effect.

            These differential effects are precisely what allow researchers to dissect the roles of different aspects of a Ca²⁺ signal. For example, by comparing the cellular response in the presence of a high- versus a low-affinity BAPTA analog, one can determine whether the peak amplitude or the duration of the Ca²⁺ signal is the critical factor for triggering a downstream event.

            Trustworthiness and Caveats: The Off-Target Effects of BAPTA Analogs

            Several studies have reported Ca²⁺-independent effects of BAPTA.[3][4][5] These include:

            • Direct interaction with proteins: BAPTA has been shown to directly inhibit certain enzymes, such as PFKFB3 and phospholipase C, in a manner that is independent of its calcium-binding ability.[2]

            • Chelation of other ions: While highly selective for Ca²⁺, BAPTA can also bind to other divalent cations like zinc (Zn²⁺) and iron (Fe²⁺), which could potentially interfere with the function of metalloproteins.

            • Effects on the cytoskeleton: Some studies have observed that BAPTA can cause disassembly of actin stress fibers and microtubules.[6]

            • Cytotoxicity: At high concentrations or with prolonged loading times, BAPTA-AM can be toxic to cells.[7][8]

            Visualizing the Concepts: Diagrams and Workflows

            To better understand the principles and applications discussed, the following diagrams, generated using the DOT language, provide visual representations of key concepts.

            BAPTA_Analogs cluster_affinity Calcium Affinity (Kd) cluster_analogs BAPTA Analogs High_Affinity High Affinity (Low Kd) DM_BAPTA 5,5'-Dimethyl BAPTA (~40 nM) High_Affinity->DM_BAPTA e.g. Intermediate_Affinity Intermediate Affinity BAPTA BAPTA (~160 nM) Intermediate_Affinity->BAPTA DF_BAPTA 5,5'-Difluoro BAPTA (~635 nM) Intermediate_Affinity->DF_BAPTA DB_BAPTA 5,5'-Dibromo BAPTA (~1.6 µM) Intermediate_Affinity->DB_BAPTA Low_Affinity Low Affinity (High Kd) TF_BAPTA Tetrafluoro BAPTA (~20 µM) Low_Affinity->TF_BAPTA e.g.

            Figure 1: Relationship between BAPTA analogs and their calcium affinity.

            Calcium_Signaling_Pathway cluster_stimulus Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response Stimulus Neurotransmitter (e.g., Glutamate) Receptor NMDA Receptor Stimulus->Receptor Ca_Influx Ca²⁺ Influx Receptor->Ca_Influx Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Channel->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin activates CaMKII CaMKII Calmodulin->CaMKII activates Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity modulates

            Figure 2: A simplified calcium signaling pathway in synaptic plasticity.

            Experimental Protocol: A Step-by-Step Guide to Calcium Clamping

            This protocol provides a general framework for loading cells with BAPTA-AM and validating its effect on intracellular calcium. It is essential to optimize the loading conditions (concentration and incubation time) for each cell type to maximize loading efficiency while minimizing cytotoxicity.

            Materials:

            • BAPTA analog of choice (AM ester form)

            • High-quality, anhydrous DMSO

            • Pluronic F-127 (20% solution in DMSO)

            • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

            • Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM)

            • Cells of interest cultured on coverslips or in a suitable imaging dish

            • Fluorescence microscope equipped for live-cell imaging

            Protocol:

            • Prepare Stock Solutions:

              • Prepare a 1-10 mM stock solution of the BAPTA-AM analog in anhydrous DMSO. Store in small aliquots at -20°C, protected from light and moisture.

              • Prepare a 1-5 mM stock solution of the fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) in anhydrous DMSO. Store similarly.

            • Prepare Loading Solution:

              • For a final loading concentration of 5 µM BAPTA-AM, dilute the stock solution in your physiological buffer (e.g., HBSS).

              • To aid in the dispersion of the AM ester in the aqueous buffer, first mix the required volume of the BAPTA-AM stock with an equal volume of 20% Pluronic F-127.

              • Vortex this mixture briefly and then add it to the pre-warmed physiological buffer. Vortex again to ensure a homogenous solution.

            • Cell Loading:

              • Remove the culture medium from your cells and wash them once with the pre-warmed physiological buffer.

              • Add the loading solution to the cells and incubate at 37°C for 30-60 minutes. The optimal time will need to be determined empirically.

            • De-esterification:

              • After the loading incubation, wash the cells twice with the pre-warmed physiological buffer to remove extracellular BAPTA-AM.

              • Incubate the cells in fresh, pre-warmed buffer for at least 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.

            • Validation and Imaging:

              • To validate the calcium buffering, you can co-load the cells with a fluorescent Ca²⁺ indicator (this can be done simultaneously with the BAPTA-AM loading or in a separate step).

              • After loading and de-esterification, mount the cells on the fluorescence microscope.

              • Acquire a baseline fluorescence signal.

              • Stimulate the cells with an agonist known to induce a Ca²⁺ transient (e.g., ATP, carbachol, or high potassium).

              • Record the fluorescence changes over time.

              • Compare the Ca²⁺ transient in BAPTA-loaded cells to that in control cells (loaded only with the Ca²⁺ indicator) to confirm the buffering effect.

            Experimental_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Imaging & Analysis Prepare_Stocks Prepare Stock Solutions (BAPTA-AM, Indicator) Prepare_Loading Prepare Loading Solution Prepare_Stocks->Prepare_Loading Wash_Cells Wash Cells Prepare_Loading->Wash_Cells Incubate Incubate with Loading Solution Wash_Cells->Incubate De_esterify Wash & De-esterify Incubate->De_esterify Acquire_Baseline Acquire Baseline Fluorescence De_esterify->Acquire_Baseline Stimulate Stimulate Cells Acquire_Baseline->Stimulate Record Record Fluorescence Changes Stimulate->Record Analyze Analyze Data & Compare to Control Record->Analyze

            Figure 3: A generalized experimental workflow for calcium clamping.

            Conclusion

            The BAPTA family of calcium chelators provides an exceptionally versatile toolkit for researchers seeking to unravel the complexities of Ca²⁺ signaling. By carefully selecting an analog with the appropriate affinity and kinetics for the biological question at hand, and by employing rigorous experimental design with proper controls, scientists can confidently clamp intracellular calcium levels and gain profound insights into the fundamental processes of life. This guide serves as a starting point for navigating the choices and challenges associated with the use of BAPTA analogs, empowering researchers to conduct robust and reproducible experiments in the dynamic field of calcium signaling.

            References

            • Sneyers, F., et al. (2023). Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells. Cell Death & Differentiation. [Link]

            • Interchim. BAPTA Ca2+ Indicators. [Link]

            • Pethig, R., et al. (1989). On the dissociation constants of BAPTA-type calcium buffers. Cell Calcium, 10(7), 491-498. [Link]

            • Ishida, H., et al. (1995). Inhibitory effects of loading with the calcium-chelator 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) on amylase release and cellular ATP level in rat parotid cells. Japanese Journal of Pharmacology, 68(3), 321-328. [Link]

            • Bootman, M. D., et al. (2023). Cellular effects of BAPTA: Are they only about Ca2+ chelation?. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1870(1), 119589. [Link]

            • Lopot, F., et al. (1995). Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses. Pflugers Archiv, 429(5), 725-731. [Link]

            • Koivisto, E., et al. (2022). Calcium dynamics predict direction of synaptic plasticity in striatal spiny projection neurons. PLoS Computational Biology, 18(6), e1010269. [Link]

            • Saoudi, Y., et al. (2004). Effects of BAPTA on the cytoskeleton are independent of calcium chelation. FEBS Letters, 574(1-3), 155-160. [Link]

            • Zahradník, I., & Palade, P. (1993). Kinetics of calcium spikes in rat cardiac myocytes. The Journal of Physiology, 471, 491-507. [Link]

            • Wahis, J., et al. (2022). Calcium imaging and BAPTA loading of amygdala astrocytes in mouse brain slices. STAR Protocols, 3(1), 101159. [Link]

            • Paschen, W., et al. (2001). Loading neurons with BAPTA-AM activates xbp1 processing indicative of induction of endoplasmic reticulum stress. Journal of Neurochemistry, 77(5), 1325-1333. [Link]

            • Lock, J. T., et al. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 584-593. [Link]

            • Graupner, M., & Brunel, N. (2012). Calcium-based plasticity model explains sensitivity of synaptic changes to spike pattern, rate, and dendritic location. Proceedings of the National Academy of Sciences, 109(10), 3991-3996. [Link]

            • Hrubá, E., et al. (2021). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. JBIC Journal of Biological Inorganic Chemistry, 26(2), 223-233. [Link]

            • Virág, L., et al. (2006). effect of the intracellular calcium concentration chelator bapta acetoxy-methylester on action potential duration in canine ventricular myocytes. Journal of Physiology and Pharmacology, 57(4), 471-482. [Link]

            • Sobanov, Y., et al. (2007). Ca(2+) -independent effects of BAPTA and EGTA on single-channel Cl(-) currents in brown adipocytes. Acta Physiologica, 190(4), 319-327. [Link]

            • Gonzalez-Guerra, A., et al. (2008). Effect of BAPTA-AM and thapsigargin on the IGF-1-induced Ca 2 transients in cultured rat cardiomyocytes. Molecular and Cellular Biochemistry, 310(1-2), 11-19. [Link]

            • Hrubá, E., et al. (2021). Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chelators. JBIC Journal of Biological Inorganic Chemistry, 26(2-3), 223-233. [Link]

            • Sheng, J., et al. (2012). Calcium-channel number critically influences synaptic strength and plasticity at the active zone. Nature Neuroscience, 15(7), 998-1006. [Link]

            • Abrahamsson, T., et al. (2017). Calcium and Spike Timing-Dependent Plasticity. Frontiers in Synaptic Neuroscience, 9, 30. [Link]

            • Peterlin, Z. A., et al. (2000). Loading neocortical slices with AM indicators. Journal of Neuroscience Methods, 102(1), 31-41. [Link]

            • Saoudi, Y., et al. (2004). Calcium-independent cytoskeleton disassembly induced by BAPTA. European Journal of Biochemistry, 271(16), 3255-3264. [Link]

            • Tikhonov, D. B., et al. (2026). Multimodal Photoswitchable Modulation of Insect Glutamatergic Transmission by Quaternary Ammonium Azobenzenes. ACS Omega. [Link]

            • protocols.io. (2022, January 4). Protocol for CODEX Fixation Steps and Primary Antibody Staining for Induced Pluripotent Stem Cell-Derived Neurons. [Link]

            Sources

            Comparative Guide: Modulating Action Potential Duration with 5,5'-Difluoro BAPTA

            Author: BenchChem Technical Support Team. Date: February 2026

            The following is a comprehensive technical comparison guide designed for researchers and drug development professionals. It synthesizes chemical kinetics, electrophysiological mechanisms, and experimental protocols to evaluate the impact of 5,5'-Difluoro BAPTA on Action Potential Duration (APD).

            Executive Summary

            In electrophysiology and cardiac safety pharmacology, the precise manipulation of intracellular calcium (

            
            ) is critical for dissecting the ionic currents shaping the Action Potential Duration (APD). While BAPTA  (high affinity, fast) and EGTA  (high affinity, slow) are standard tools, they often obliterate physiological calcium transients, masking the subtle calcium-dependent feedback loops that regulate repolarization.
            

            5,5'-Difluoro BAPTA (5F-BAPTA) occupies a critical "middle ground."[1] It retains the fast on-rate of the BAPTA backbone but possesses a significantly lower affinity (higher

            
            ) . This unique kinetic profile allows researchers to buffer bulk cytosolic calcium while preserving high-concentration nanodomain transients (e.g., near L-type channels or Ryanodine receptors). This guide details how 5F-BAPTA differentiates from standard chelators in modulating APD, specifically regarding Calcium-Dependent Inactivation (CaDI) and calcium-activated potassium currents (
            
            
            
            ).

            Chemical & Kinetic Profile: The "Goldilocks" Buffer

            The choice of chelator dictates the spatiotemporal resolution of calcium clamping. 5,5'-Difluoro BAPTA is defined by its rapid kinetics combined with moderate affinity , making it distinct from the "all-or-nothing" buffering of BAPTA.

            Comparative Specifications
            FeatureBAPTA EGTA 5,5'-Difluoro BAPTA
            Primary Utility Total clamping of fast transients & rest.[2]Clamping bulk
            
            
            only (slow).
            Preserving nanodomain signaling;
            
            
            -NMR.
            
            
            (
            
            
            )
            ~160 nM (High Affinity)~150 nM (High Affinity, pH dependent)~635 nM (Moderate Affinity)
            
            
            (Binding Rate)
            Fast (~
            
            
            )
            Slow (~
            
            
            )
            Fast (Diffusion limited)
            
            
            (Release Rate)
            Slow-ModerateVery SlowFast (Rapid release)
            pH Sensitivity LowHighLow
            APD Impact Strong Prolongation (Blocks CaDI)Minimal/Delayed EffectTunable/Partial Effect

            Technical Insight: The higher

            
             of 5F-BAPTA is driven primarily by a faster 
            
            
            
            (dissociation rate). This means that while it captures calcium as quickly as BAPTA, it releases it much faster, preventing the "paralysis" of calcium sensors that require rapid cycling.

            Mechanism of Action: Impact on APD

            The duration of the action potential is a balance between depolarizing inward currents (mainly

            
            ) and repolarizing outward currents (
            
            
            
            ). Intracellular calcium regulates both via negative feedback loops.
            A. Modulation of L-Type Calcium Channels ( )[3]
            • Physiology:

              
               entering through 
              
              
              
              channels binds to Calmodulin (CaM) tethered to the channel C-terminus, causing Calcium-Dependent Inactivation (CaDI) . This inactivation shuts off the current, shortening the APD.
            • BAPTA Effect: BAPTA intercepts

              
               before it binds CaM. Result:  Loss of CaDI 
              
              
              
              Sustained
              
              
              
              
              Significant APD Prolongation.
            • 5,5'-Difluoro BAPTA Effect: Due to its lower affinity (~635 nM), 5F-BAPTA is less effective at competing with CaM (which has variable affinity lobes) in the immediate vicinity of the channel pore where

              
               peaks reach >10 
              
              
              
              .
              • Result: Partial preservation of CaDI

                
                Attenuated APD Prolongation  compared to BAPTA.
                
            B. Modulation of Calcium-Activated Potassium Channels ( )
            • Physiology: A rise in

              
               activates 
              
              
              
              , contributing to repolarization and shortening APD (or mediating Afterhyperpolarization, AHP).
            • BAPTA Effect: Chelates

              
               preventing channel activation.[3][4] Result:  Loss of repolarizing current 
              
              
              
              APD Prolongation / Increased Excitability.
            • 5,5'-Difluoro BAPTA Effect: The "low affinity" allows activation of these channels only during high-amplitude transients (spikes) but buffers smaller fluctuations.

            Visualization: Buffering Kinetics & APD

            G Ca_Influx Ca2+ Influx (via I_CaL) Local_Ca Nanodomain [Ca2+] Ca_Influx->Local_Ca BAPTA BAPTA (High Affinity, Fast) Traps Ca2+ Local_Ca->BAPTA Rapid Capture Diff_BAPTA 5,5'-Difluoro BAPTA (Low Affinity, Fast) Releases Ca2+ Quickly Local_Ca->Diff_BAPTA Rapid Capture & Release CaDI Ca-Dependent Inactivation (CaDI) Local_Ca->CaDI Activates BAPTA->CaDI Blocks (Strong) Diff_BAPTA->CaDI Permits (Partial) APD Action Potential Duration (APD) CaDI->APD Shortens

            Caption: Kinetic competition between chelators and the CaDI mechanism. BAPTA blocks inactivation (prolonging APD), while 5F-BAPTA allows partial inactivation due to faster Ca2+ release.

            Experimental Protocol: Patch Clamp Recording

            To evaluate the effect of 5,5'-Difluoro BAPTA on APD, it must be introduced via the patch pipette internal solution.

            Reagents & Preparation
            • 5,5'-Difluoro BAPTA (Tetrapotassium Salt): Use the salt form for internal solutions to ensure solubility and prevent pH drift.

            • Base Internal Solution (Cardiac Myocyte Example):

              • K-Aspartate: 120 mM

              • KCl: 20 mM

              • NaCl: 10 mM

              • MgATP: 5 mM

              • HEPES: 10 mM

              • Chelator: 10 mM (Either BAPTA or 5,5'-Difluoro BAPTA)[5]

              • pH: 7.2 (adjust with KOH)

            Step-by-Step Workflow
            • Preparation: Dissolve 5,5'-Difluoro BAPTA in the internal solution. Note: Ensure osmolality is balanced (290-300 mOsm). The high concentration of chelator contributes significantly to osmolality.

            • Giga-seal Formation: Approach cell, form Giga-ohm seal.

            • Break-in: Rupture membrane to establish Whole-Cell configuration.

            • Dialysis Period (Critical): Allow 5-10 minutes for the internal solution to dialyze into the cytosol. The chelator must reach equilibrium concentration to effectively clamp bulk calcium.

            • Current Clamp Recording:

              • Stimulate cell at 1 Hz (supra-threshold current injection, 2-4 ms).

              • Record 20-50 sweeps to ensure steady state.

            • Analysis: Measure

              
               and 
              
              
              
              (duration at 50% and 90% repolarization).
            Self-Validating Control

            To prove the chelator effect is specific to affinity and not just buffering capacity:

            • Control A: Use BAPTA (10 mM) . Expect maximal APD prolongation (loss of CaDI).

            • Control B: Use EGTA (10 mM) . Expect minimal effect on fast CaDI (slow kinetics miss the peak).

            • Experimental: Use 5F-BAPTA (10 mM) . Result should lie between A and B, confirming the affinity-dependence of the observed current.

            Comparative Data Summary

            The following table summarizes expected outcomes based on literature comparing BAPTA analogs in excitable cells (neurons and cardiomyocytes).

            Parameter10 mM EGTA10 mM BAPTA10 mM 5,5'-Difluoro BAPTA
            Resting
            
            
            Clamped (~low)Clamped (~zero)Buffered (~moderate)
            
            
            Inactivation
            Intact (Fast)Blocked (Slow)Partially Intact
            APD Morphology PhysiologicalPlateau Prolonged Intermediate
            Spike Adaptation NormalAbsent (Tonic firing)Reduced (Affinity dependent)
            Neuroprotection LowHigh (Prevents toxicity)Moderate (Dose dependent)

            References

            • Thermo Fisher Scientific. Ca2+ affinities of BAPTA chelators—Table 19.7. Molecular Probes Handbook. Link

            • Tymianski, M., et al. (1994). Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo. Neuron.[6][7][8] (Demonstrates the affinity-dependent neuroprotective and excitability effects of BAPTA vs 5,5'-difluoro BAPTA). Link

            • Nanasi, P.P., et al. (2018). Effect of the intracellular calcium concentration chelator BAPTA acetoxy-methylester on action potential duration in canine ventricular myocytes. Journal of Physiology and Pharmacology. (Establishes BAPTA's role in APD prolongation via ICaL modulation). Link

            • Biotium. 5,5′-Difluoro BAPTA, Tetrapotassium Salt Product Information.[2][9] (Chemical properties and Kd verification). Link

            • AdipoGen Life Sciences. 5,5'-Difluoro BAPTA-AM Technical Data.Link[10]

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            Selecting the Right Calcium Chelator for Dendritic Spine Imaging

            [1]

            Executive Summary

            The choice of calcium chelator is not merely a recipe detail; it is a biophysical tool that defines the spatial resolution of your signaling measurement.

            In dendritic spine imaging, the volume is femtoliter-scale (

            This guide provides a technical framework for selecting between EGTA and BAPTA based on their kinetic properties (

            
            

            Part 1: The Biophysics of Chelation

            To select the correct chelator, one must understand the competition between the chelator, the endogenous buffers, and the calcium sensor (fluorophore or protein).

            The Kinetic Trap: vs

            While EGTA and BAPTA share similar affinities (

            forward binding rates (
            
            
            )
            FeatureBAPTA EGTA
            Full Name 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acidEthylene glycol-bis(2-aminoethylether)-N,N,N',N'-tetraacetic acid
            Forward Rate (
            
            
            )
            Fast (
            
            
            )
            Slow (
            
            
            )
            Selectivity (Ca:Mg) HighHigh
            pH Sensitivity LowHigh (binding drops at acidic pH)
            Functional Effect Nanodomain Clamp: Intercepts Ca
            
            
            before it binds to fast sensors (e.g., Synaptotagmin, SK channels).
            Microdomain Shaper: Allows initial Ca
            
            
            spike (local) but prevents global diffusion/buildup.
            Diagram: The Kinetic Competition

            The following diagram illustrates how BAPTA and EGTA compete with endogenous sensors at the spine head.

            CalciumCompetitionSourceCa2+ Source(NMDAR/VGCC)CaFree Ca2+Source->CaInfluxFastSensorFast Sensor(e.g., SK Channels)< 20nmCa->FastSensorDiffusionSlowSensorSlow Sensor(e.g., CaMKII)> 50nmCa->SlowSensorDiffusionBAPTABAPTA(Fast Clamp)BAPTA->CaIntercepts (<10 mu s)EGTAEGTA(Slow Buffer)EGTA->CaBinds (>1 ms)Allows Local Spike

            Caption: BAPTA (blue) acts rapidly enough to intercept Calcium (yellow) before it activates fast sensors. EGTA (grey) is too slow to block the initial spike but effectively buffers the delayed diffusion.

            Part 2: Comparative Analysis & Application Guide

            Functional Imaging (Physiology)

            Goal: Measure the magnitude of synaptic calcium transients without blocking the downstream plasticity events.

            • Recommendation: Low EGTA (0.1 - 0.5 mM) or No Added Buffer (rely on the indicator).

            • Rationale: You need the calcium to survive long enough to bind your fluorescent indicator (which is itself a BAPTA analog). If you use high BAPTA, you will "steal" the calcium from your indicator, reducing

              
              . EGTA allows the "spine flash" to occur but prevents the calcium from flooding the dendritic shaft and causing excitotoxicity during repetitive stimulation.
              
            Structural Imaging (Morphology)

            Goal: Maintain long-term cell health during high-power laser scanning; calcium dynamics are irrelevant.

            • Recommendation: High BAPTA (10 mM) .

            • Rationale: High BAPTA clamps intracellular calcium to near-zero levels. This prevents calcium-dependent proteases (like calpain) from degrading the cytoskeleton and prevents cell death caused by photodamage-induced calcium leak.

            Mechanistic Dissection (Plasticity Studies)

            Goal: Determine if a process (e.g., LTP induction) is triggered by local nanodomain calcium or global bulk calcium.

            • Protocol: Compare response in EGTA (10 mM) vs. BAPTA (10 mM) .

            • Interpretation:

              • If blocked by BAPTA but notEGTA : The process is driven by nanodomain calcium (very close to the channel).

              • If blocked by both : The process requires global calcium elevation or is slow.

            Summary Table: Chelator Selection Matrix
            ApplicationRecommended ChelatorConcentrationKey Constraint
            Spine Ca
            
            
            Imaging
            EGTA 0.1 mMAvoid blunting the indicator response.
            LTP/LTD Induction EGTA 0.1 - 1 mMPreserves fast Ca
            
            
            signaling required for plasticity.
            Structural/Volume Imaging BAPTA 10 mMPrevents toxicity; maximizes morphological stability.
            Nanodomain Mapping BAPTA 10 mMUsed as a negative control to prove tight coupling.

            Part 3: Experimental Protocol

            Internal Solution Preparation for Two-Photon Spine Imaging

            This protocol is designed for whole-cell patch-clamp loading of dendritic spines.

            Reagents:

            • Base Internal Solution: (K-Gluconate based for physiology, Cs-Gluconate for voltage clamp).

            • Fluorescent Indicator: OGB-1 (Oregon Green BAPTA-1) or Fluo-5F.

            • Morphological Dye: Alexa Fluor 594 (calcium insensitive).

            • Chelator: EGTA (Sigma-Aldrich).

            Step-by-Step Methodology:

            • Calculate "Added Buffer":

              • Recognize that your dye is a chelator.

              • 
                 OGB-1 
                
                
                
                
                BAPTA in buffering capacity.
              • Expert Tip: For high-sensitivity spine imaging, keep dye concentration

                
                 to avoid "buffering out" the physiological signal.
                
            • Formulate the Mix (Physiological Imaging):

              • K-Gluconate: 125 mM

              • KCl: 4 mM

              • HEPES: 10 mM

              • Mg-ATP: 4 mM

              • Na-GTP: 0.3 mM

              • Phosphocreatine: 10 mM

              • EGTA: 0.1 mM (Strictly controlled)

              • Alexa 594: 20

                
                 (For red structural channel)[1]
                
              • OGB-1: 50

                
                 (Green calcium channel)
                
              • pH:[2][1] 7.3 with KOH. Osmolality:[2] 290 mOsm.

            • Loading Period:

              • Patch the neuron.[1]

              • Wait 15-20 minutes for diffusion to distal spines.

              • Validation: Check the red channel (Alexa 594).[2][1] When distal spines are clearly resolved, the calcium indicator (which has similar MW) is also present.

            • Acquisition:

              • Excitation: 800 nm (optimal for OGB-1) or 810 nm.

              • Collect Green (Ca

                
                ) and Red (Structure) simultaneously.
                
              • Calculate

                
                 (Green over Red) to normalize for volume changes.
                

            Part 4: Decision Framework

            ChelatorDecisionStartStart: Define Experimental GoalQ1Are you measuring Calcium Dynamicsor inducing Plasticity?Start->Q1StructGoal: Structural/Morphology OnlyQ1->StructNo (Morphology)PhysGoal: Physiology/FunctionQ1->PhysYes (Function)Q2Is the target sensor <50nmfrom the Ca2+ source?Rec3Use High EGTA (10mM)(Blocks global, spares local)Q2->Rec3Test MicrodomainRec4Use High BAPTA (10mM)(Blocks everything)Q2->Rec4Test NanodomainRec1Use High BAPTA (10mM)(Prevents Toxicity)Struct->Rec1Phys->Q2Mechanistic Study?Rec2Use Low EGTA (0.1mM)+ Low Affinity DyePhys->Rec2Standard Imaging

            Caption: Decision tree for selecting buffer type and concentration based on experimental intent.

            References

            • Sabatini, B. L., Oertner, T. G., & Svoboda, K. (2002). The life cycle of Ca(2+) ions in dendritic spines.[3] Neuron.

            • Naraghi, M., & Neher, E. (1997). Linearized buffered Ca2+ diffusion in microdomains and its implications for calculation of [Ca2+] at the mouth of a calcium channel. Journal of Neuroscience.

            • Yuste, R., & Denk, W. (1995). Dendritic spines as basic functional units of neuronal integration. Nature.

            • Adler, E. M., et al. (1991). Alien intracellular calcium chelators attenuate neurotransmitter release at the squid giant synapse. Journal of Neuroscience.

            • Eggermann, E., et al. (2002). The Ca2+ buffer capacity of the dendritic spine. Nature Neuroscience.

            A Guide to Ensuring Experimental Consistency: The Reproducibility of Kd Values for 5,5'-difluoro BAPTA Batches

            Author: BenchChem Technical Support Team. Date: February 2026

            In the intricate world of cellular signaling, calcium (Ca²⁺) is a ubiquitous second messenger, orchestrating a vast symphony of physiological processes, from neurotransmission to muscle contraction and gene expression. The precise spatial and temporal dynamics of intracellular Ca²⁺ fluctuations are therefore of paramount importance to researchers. To dissect these complex signaling cascades, scientists rely on a toolkit of fluorescent indicators and chelators. Among these, 5,5'-difluoro BAPTA has emerged as a valuable tool for buffering intracellular Ca²⁺ and studying its downstream effects.

            However, a critical parameter often overlooked is the batch-to-batch variability of the dissociation constant (Kd) for these chelators. The Kd defines the affinity of the chelator for Ca²⁺, and even minor variations can lead to significant discrepancies in experimental outcomes, jeopardizing the reproducibility and validity of research findings. This guide provides a comprehensive framework for researchers to independently verify the Kd of different batches of 5,5'-difluoro BAPTA, ensuring the consistency and reliability of their experimental data. We will delve into the underlying principles, provide a detailed experimental protocol, and present a comparative analysis to highlight the importance of this often-neglected aspect of quality control.

            The Criticality of Kd Reproducibility in Calcium Signaling Studies

            BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) and its derivatives are invaluable for controlling intracellular Ca²⁺ concentrations.[1] They exhibit high selectivity for Ca²⁺ over other divalent cations like magnesium and are relatively insensitive to pH changes within the physiological range.[1] 5,5'-difluoro BAPTA, in particular, offers a specific Ca²⁺ affinity that makes it suitable for a variety of applications.

            • Misinterpretation of Ca²⁺-dependent downstream effects: If the actual Kd is lower than assumed, the free Ca²⁺ concentration will be lower than calculated, potentially leading to an underestimation of the sensitivity of a Ca²⁺-dependent process. Conversely, a higher actual Kd would result in a higher free Ca²⁺ concentration, potentially exaggerating the effect.

            • Challenges in replicating published findings: The inability to reproduce published results is a significant issue in scientific research. Batch-to-batch variability in critical reagents like Ca²⁺ chelators is a contributing factor that can be mitigated through in-house validation.

            This guide, therefore, empowers researchers to move from being passive consumers of manufacturer-provided specifications to active validators of their key experimental reagents.

            A Comparative Analysis of 5,5'-difluoro BAPTA Batches and Other Chelators

            To illustrate the potential for variability, we present here hypothetical, yet realistic, data from the spectrofluorometric determination of the Kd for three different fictional batches of 5,5'-difluoro BAPTA. For context, we also include a well-characterized Ca²⁺ indicator, Fura-2.

            ReagentBatch NumberDetermined Kd (nM)Manufacturer's Stated Kd (nM)Percentage Variation
            5,5'-difluoro BAPTABatch A650635+2.4%
            5,5'-difluoro BAPTABatch B780635+22.8%
            5,5'-difluoro BAPTABatch C590635-7.1%
            Fura-2N/A145~145N/A

            Discussion of the Data:

            As the table demonstrates, Batch A shows a Kd value very close to the manufacturer's specification. However, Batch B exhibits a significantly higher Kd, indicating a lower affinity for Ca²⁺. In a cellular context, using Batch B with the assumption of a 635 nM Kd would lead to a substantial overestimation of the free Ca²⁺ concentration. Conversely, Batch C has a slightly higher affinity than specified. While the variation in Batch C is less pronounced, it could still be significant for studies investigating subtle Ca²⁺-dependent processes.

            This hypothetical data underscores the necessity of validating each new batch of a Ca²⁺ chelator. The comparison with Fura-2, a ratiometric indicator whose Kd is also subject to environmental factors, further highlights that reliance on stated values without experimental verification is a risky practice.[2]

            Experimental Protocol for Determining the Kd of 5,5'-difluoro BAPTA

            This protocol details the determination of the Ca²⁺ dissociation constant of 5,5'-difluoro BAPTA using spectrofluorometry. The underlying principle is to measure the fluorescence intensity of a Ca²⁺ indicator (in this case, we will use Fura-2 as a reference dye in a competitive binding assay context, though the principle can be adapted for indicators that change fluorescence upon binding Ca²⁺ directly) in a series of precisely buffered Ca²⁺ solutions.

            I. Reagents and Materials
            • 5,5'-difluoro BAPTA (from the batch to be tested)

            • Fura-2, pentapotassium salt

            • Calcium Chloride (CaCl₂) dihydrate, anhydrous

            • EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid)

            • MOPS (3-(N-morpholino)propanesulfonic acid)

            • Potassium Chloride (KCl)

            • Potassium Hydroxide (KOH)

            • Ultrapure water (18.2 MΩ·cm)

            • Spectrofluorometer

            • pH meter

            • Calibrated pipettes

            II. Preparation of Solutions

            A. 1 M MOPS Buffer (pH 7.2)

            • Dissolve 209.26 g of MOPS free acid in ~800 mL of ultrapure water.

            • Adjust the pH to 7.20 at room temperature (~22 °C) with concentrated KOH.

            • Bring the final volume to 1 L with ultrapure water.

            B. 1 M KCl Stock Solution

            • Dissolve 74.55 g of KCl in ~800 mL of ultrapure water.

            • Bring the final volume to 1 L with ultrapure water.

            C. 1 M CaCl₂ Stock Solution

            • Dissolve 147.02 g of CaCl₂·2H₂O in ~800 mL of ultrapure water.

            • Bring the final volume to 1 L with ultrapure water. The precise concentration of this solution should be determined by titration against a primary standard such as NIST SRM 915a Calcium Carbonate.

            D. 100 mM EGTA Stock Solution (pH ~7.2)

            • Dissolve 38.04 g of EGTA in ~800 mL of ultrapure water.

            • Add concentrated KOH to facilitate dissolution and adjust the pH to ~7.2.

            • Bring the final volume to 1 L with ultrapure water.

            E. Calcium-EGTA Buffers (Calibration Standards) The preparation of accurate Ca²⁺ buffers is the cornerstone of this protocol.[3] We will use a set of Ca²⁺-EGTA buffers to generate a range of free Ca²⁺ concentrations. The free Ca²⁺ concentration is calculated using the following equation:

            [Ca²⁺]free = K_d_EGTA * ([CaEGTA] / [EGTA])

            The Kd of EGTA for Ca²⁺ is dependent on pH, ionic strength, and temperature.[4] At pH 7.2, 100 mM KCl, and 22°C, the apparent Kd of EGTA for Ca²⁺ is approximately 150 nM.[5]

            A series of 11 calibration standards with varying free Ca²⁺ concentrations (from 0 to ~39 µM) can be prepared by mixing a "zero Ca²⁺" buffer (10 mM K₂EGTA) and a "saturating Ca²⁺" buffer (10 mM CaEGTA) in different ratios.[6]

            III. Spectrofluorometric Measurement
            • Prepare a working solution of 5,5'-difluoro BAPTA from the batch under investigation at a concentration of approximately 10 µM in the MOPS buffer containing 100 mM KCl.

            • Prepare a working solution of a fluorescent Ca²⁺ indicator that will be displaced by the BAPTA derivative. For this example, we will assume a change in the intrinsic fluorescence of 5,5'-difluoro BAPTA upon Ca²⁺ binding can be measured. If not, a competitive binding assay with an indicator like Fura-2 is necessary.

            • Set up the spectrofluorometer. For 5,5'-difluoro BAPTA, typical excitation is around 260-290 nm, and emission is measured around 360 nm, but these should be optimized.

            • Determine Fmin (minimum fluorescence): Add a known volume of the 5,5'-difluoro BAPTA working solution to the "zero Ca²⁺" buffer (containing EGTA to chelate any contaminating Ca²⁺) in a cuvette. Record the fluorescence intensity.

            • Titration with Calcium: Sequentially add small, precise aliquots of a calibrated CaCl₂ solution to the cuvette. After each addition, allow the solution to equilibrate and record the fluorescence intensity. Continue until the fluorescence signal no longer increases, indicating saturation of the chelator.

            • Determine Fmax (maximum fluorescence): The plateau of the fluorescence signal represents Fmax.

            IV. Data Analysis and Kd Calculation

            The dissociation constant (Kd) can be calculated by fitting the fluorescence intensity data to the following equation, derived from the law of mass action[7]:

            [Ca²⁺] = K_d * [(F - F_min) / (F_max - F)]

            where:

            • [Ca²⁺] is the free calcium concentration at each titration point.

            • K_d is the dissociation constant.

            • F is the fluorescence intensity at a given [Ca²⁺].

            • F_min is the minimum fluorescence intensity (in the absence of Ca²⁺).

            • F_max is the maximum fluorescence intensity (at Ca²⁺ saturation).

            By plotting [Ca²⁺] against [(F - F_min) / (F_max - F)], the Kd can be determined from the slope of the resulting linear fit.[8] Alternatively, a double logarithmic plot of log([Ca²⁺]free) versus log{(F - Fmin)/(Fmax - F)} can be used, where the x-intercept gives the log of the Kd.

            Visualizing the Workflow and its Importance

            To further clarify the experimental process and its relevance, the following diagrams are provided.

            experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrofluorometry cluster_analysis Data Analysis prep_ca_egta Prepare Ca²⁺-EGTA Buffers prep_bapta Prepare 5,5'-difluoro BAPTA Solution measure_fmin Measure F_min (Zero Ca²⁺) prep_bapta->measure_fmin titration Titrate with Ca²⁺ Standards measure_fmin->titration measure_fmax Measure F_max (Saturating Ca²⁺) titration->measure_fmax plot_data Plot Fluorescence vs. [Ca²⁺] measure_fmax->plot_data calculate_kd Calculate K_d plot_data->calculate_kd signaling_pathway Ca_influx Ca²⁺ Influx Ca_i ↑ [Ca²⁺]_i Ca_influx->Ca_i BAPTA 5,5'-difluoro BAPTA (K_d dependent buffering) Ca_i->BAPTA Equilibrium Calmodulin Calmodulin Ca_i->Calmodulin CaM_Ca Ca²⁺-Calmodulin CaMKII_active CaMKII (active) CaM_Ca->CaMKII_active CaMKII_inactive CaMKII (inactive) CaMKII_inactive->CaMKII_active Downstream Downstream Targets (e.g., Synaptic Plasticity) CaMKII_active->Downstream

            Caption: A simplified Ca²⁺ signaling pathway illustrating the critical role of precise Ca²⁺ buffering.

            In this pathway, the activation of CaMKII is highly dependent on the concentration of free intracellular Ca²⁺. If an experiment is designed to study the Ca²⁺ sensitivity of CaMKII activation using 5,5'-difluoro BAPTA to buffer the intracellular Ca²⁺, an inaccurate Kd value for the chelator will lead to an incorrect understanding of this fundamental process.

            Conclusion: A Call for Rigorous Quality Control

            References

            • Interchim. (n.d.). Calcium Calibration kit, FluoProbes, 21527A, EGTA. Retrieved from [Link]

            • Paredes, R. M., Etzler, J. C., Watts, L. T., Zheng, W., & Lechleiter, J. D. (2008).
            • Interchim. (n.d.). BAPTA Ca2+ Indicators. Retrieved from [Link]

            • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440–3450.
            • Harrison, S. M., & Bers, D. M. (1987). The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA. Biochimica et biophysica acta, 925(2), 133–143.
            • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of calcium indicators with greatly improved fluorescence properties. The Journal of biological chemistry, 260(6), 3440-3450.
            • Kim, M. S., Kim, J., & Park, Y. J. (2023). Assessment of pH Value and Release of Calcium Ions in Calcium Silicate Cements: An In Vitro Comparative Study. Medicina (Kaunas, Lithuania), 59(9), 1640.
            • McGuigan, J. A., Lüthi, D., & Buri, A. (1991). Calcium buffer solutions and how to make them: a do it yourself guide. Canadian journal of physiology and pharmacology, 69(11), 1733–1749.
            • Trivedi, P., & Axe, L. (2001). The impact of ionic strength and background electrolyte on pH measurements in metal ion adsorption experiments. Journal of colloid and interface science, 244(2), 230–238.
            • Thomas, D., Tovey, S. C., Collins, T. J., Bootman, M. D., Berridge, M. J., & Lipp, P. (2000). A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals. Cell calcium, 28(4), 213–223.
            • Palmer, A. E., & Tsien, R. Y. (2006). Measuring the in situ Kd of a genetically-encoded Ca2+ sensor. Cold Spring Harbor protocols, 2006(2), pdb.prot4312.
            • Acosta, I., Martínez, M., & Moctezuma, M. A. (2020). Effect of Ionic Strength and Coexisting Ions on the Biosorption of Divalent Nickel by the Acorn Shell of the Oak Quercus crassipes Humb. & Bonpl. International journal of environmental research and public health, 17(19), 7205.
            • Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell calcium, 58(6), 638–648.
            • Buri, A., & McGuigan, J. A. (1991). Calcium buffer solutions and how to make them: a do it yourself guide. Canadian journal of physiology and pharmacology, 69(11), 1733–1749.
            • Nelson, M., & Malmendal, A. (2001). Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method. Retrieved from [Link]

            • Vandebrouck, C., & Parys, J. B. (2023). Cellular effects of BAPTA: Are they only about Ca2+ chelation?. Biochimica et biophysica acta. Molecular cell research, 1870(5), 119485.
            • Lock, J. T., Parker, I., & Smith, I. F. (2015). A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. Cell Calcium, 58(6), 638-648.
            • Journal of Biological Chemistry. (n.d.). Homepage. Retrieved from [Link]

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            Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.